molecular formula C10H11NO2 B1335384 7-methoxy-2,3-dihydroquinolin-4(1H)-one CAS No. 879-56-1

7-methoxy-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B1335384
CAS No.: 879-56-1
M. Wt: 177.2 g/mol
InChI Key: FXMJBPUDUVWRGI-UHFFFAOYSA-N
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Description

7-methoxy-2,3-dihydroquinolin-4(1H)-one is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-methoxy-2,3-dihydro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-7-2-3-8-9(6-7)11-5-4-10(8)12/h2-3,6,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMJBPUDUVWRGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405116
Record name 7-methoxy-2,3-dihydro-1H-quinolin-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879-56-1
Record name 7-methoxy-2,3-dihydro-1H-quinolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methoxy-1,2,3,4-tetrahydroquinolin-4-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 7-methoxy-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 7-methoxy-2,3-dihydroquinolin-4(1H)-one, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by consolidating essential data, outlining detailed experimental protocols for property determination, and illustrating relevant workflows.

Core Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the key physicochemical data for this compound.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 177.2 g/mol
CAS Number 879-56-1
Physical Form Solid
Melting Point Data not available
Boiling Point Data not available
Water Solubility Predicted: -2.1 (log(mol/L))
pKa (most acidic) Predicted: 15.2 (amine N-H)
pKa (most basic) Predicted: -4.3 (carbonyl oxygen)
logP (Octanol-Water Partition Coefficient) Predicted: 1.5

Predicted values were obtained using computational models and should be confirmed by experimental methods.

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties is crucial for drug development. The following sections detail generalized experimental protocols for the key parameters outlined above.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a critical indicator of purity.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detection system.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is reported as the melting point. For a pure compound, this range is typically narrow.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Distillation Method

  • Apparatus Setup: A small quantity of the substance is placed in a distillation flask connected to a condenser and a receiving flask. A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation flask.

  • Heating: The flask is gently heated. As the liquid boils, the vapor rises and surrounds the thermometer bulb before passing into the condenser.

  • Temperature Reading: The temperature is recorded when it becomes constant. This stable temperature is the boiling point of the liquid at the given atmospheric pressure.

Water Solubility Determination

Water solubility is a critical property that affects a drug's absorption and distribution in the body.

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of water in a flask.

  • Equilibration: The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear aqueous phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is then expressed in units such as mg/mL or mol/L.

pKa Determination

The pKa value is a measure of the strength of an acid in solution. It is the pH at which the acid is 50% dissociated.

Methodology: Potentiometric Titration

  • Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent if the compound has low water solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the ionizable group being studied.

  • pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the compound has been neutralized.

logP (Octanol-Water Partition Coefficient) Determination

The logP value is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes.

Methodology: Shake-Flask Method

  • Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing followed by separation.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a flask.

  • Equilibration: The flask is shaken for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Visualizing the Workflow for Physicochemical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of the key physicochemical properties of a novel chemical entity like this compound.

Physicochemical_Property_Workflow cluster_synthesis Compound Synthesis & Purification cluster_property_determination Physicochemical Property Determination cluster_data_analysis Data Analysis & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization MP Melting Point Characterization->MP BP Boiling Point Characterization->BP Solubility Water Solubility Characterization->Solubility pKa pKa Characterization->pKa logP logP Characterization->logP Data_Compilation Compile Data in Tables MP->Data_Compilation BP->Data_Compilation Solubility->Data_Compilation pKa->Data_Compilation logP->Data_Compilation Report Generate Technical Report Data_Compilation->Report Drug_Dev Informs Drug Development Process Report->Drug_Dev

Caption: A generalized workflow for the synthesis, purification, and physicochemical characterization of a chemical compound.

An In-Depth Technical Guide to 7-methoxy-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 7-methoxy-2,3-dihydroquinolin-4(1H)-one, a heterocyclic compound of interest to researchers and professionals in drug development. This document details its physicochemical properties, outlines a general synthesis protocol, and discusses potential biological activities and analytical methods for its characterization.

Core Molecular Data

This compound is a derivative of the quinolinone scaffold, which is a common motif in many biologically active compounds. Its fundamental properties are summarized below.

PropertyValue
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol [1][2]
IUPAC Name This compound
CAS Number 22246-17-9[1][2]

Synthetic Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general and plausible synthetic route can be devised based on established methods for the synthesis of analogous dihydroquinolinones. A common approach involves the intramolecular cyclization of a suitable N-arylpropionamide precursor.

General Experimental Protocol: Intramolecular Cyclization

This protocol describes a generalized method for the synthesis of dihydroquinolin-2(1H)-ones, which can be adapted for this compound.

Materials:

  • Substituted N-arylacrylamide or N-arylpropionamide

  • Strong acid catalyst (e.g., triflic acid (TfOH), polyphosphoric acid)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Reagents for workup and purification (e.g., sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-arylpropionamide precursor in an appropriate anhydrous solvent.

  • Acid-Catalyzed Cyclization: Cool the solution in an ice bath and slowly add the strong acid catalyst. The reaction mixture is then typically heated to reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and carefully poured into a beaker containing ice-cold water and a saturated solution of sodium bicarbonate to neutralize the acid. The aqueous layer is then extracted with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.

Logical Workflow for Synthesis

G start Start with N-arylpropionamide precursor dissolve Dissolve in anhydrous solvent start->dissolve add_catalyst Add strong acid catalyst dissolve->add_catalyst reflux Heat to reflux (monitor by TLC) add_catalyst->reflux workup Quench and neutralize reflux->workup extract Extract with organic solvent workup->extract purify Purify by column chromatography extract->purify end Pure this compound purify->end

Caption: Generalized workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been extensively characterized. However, structurally related compounds, such as 2,3-dihydroquinazolin-4(1H)-ones, have demonstrated significant biological activities, including broad-spectrum cytotoxicity against various cancer cell lines.[3] A proposed mechanism of action for some of these related compounds is the inhibition of tubulin polymerization, a critical process in cell division.[3]

Hypothetical Signaling Pathway: Inhibition of Tubulin Polymerization

Based on the activity of analogous compounds, this compound could potentially interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

G cluster_cell Cancer Cell compound 7-methoxy-2,3- dihydroquinolin-4(1H)-one tubulin Tubulin Dimers compound->tubulin Inhibits polymerization microtubules Microtubules tubulin->microtubules Polymerization mitosis Mitosis microtubules->mitosis Enables apoptosis Apoptosis mitosis->apoptosis Inhibition leads to

Caption: Hypothetical mechanism of action via tubulin polymerization inhibition.

Analytical Characterization

The structural elucidation and purity assessment of this compound would be performed using standard analytical techniques.

Experimental Protocols for Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the dihydroquinolinone ring, and the methoxy group protons.

    • 13C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

    • Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Data Acquisition: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Mass Spectrometry (MS):

    • Technique: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used to determine the molecular weight of the compound.

    • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) for ESI-MS or prepared according to the specific requirements for GC-MS.

    • Expected Result: The mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound (C₁₀H₁₁NO₂).

  • Infrared (IR) Spectroscopy:

    • Technique: Attenuated Total Reflectance (ATR) or potassium bromide (KBr) pellet method.

    • Expected Result: The IR spectrum should display characteristic absorption bands for the C=O (carbonyl) group of the ketone, the N-H bond of the amide, the C-O-C stretch of the methoxy group, and aromatic C-H bonds.

Workflow for Analytical Characterization

G start Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (ESI or GC-MS) start->ms ir IR Spectroscopy start->ir structure Structural Elucidation nmr->structure ms->structure ir->structure purity Purity Assessment structure->purity

Caption: Standard workflow for the analytical characterization of the synthesized compound.

This guide provides a foundational understanding of this compound for research and development purposes. Further experimental studies are necessary to fully elucidate its synthetic pathways and biological functions.

References

An In-depth Technical Guide to the 1H and 13C NMR Spectra of 7-methoxy-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive literature search did not yield experimentally acquired 1H and 13C NMR spectral data for 7-methoxy-2,3-dihydroquinolin-4(1H)-one. The data presented in the following tables are therefore estimated based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. These predicted values are intended to serve as a guide for researchers and may differ from experimental results.

Predicted 1H NMR Spectral Data

The predicted 1H NMR spectrum of this compound is summarized in Table 1. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted 1H NMR Data for this compound

Atom NumberMultiplicityCoupling Constant (J) in HzPredicted Chemical Shift (δ) in ppm
H-1br s-~7.5 - 8.5
H-2t~7.0~3.5
H-3t~7.0~2.7
H-5d~8.5~7.8
H-6dd~8.5, 2.5~6.4
H-8d~2.5~6.3
OCH3s-~3.8

br s: broad singlet, t: triplet, d: doublet, dd: doublet of doublets, s: singlet

Predicted 13C NMR Spectral Data

The predicted 13C NMR spectrum of this compound is presented in Table 2. The chemical shifts (δ) are referenced to TMS at 0.00 ppm.

Table 2: Predicted 13C NMR Data for this compound

Atom NumberPredicted Chemical Shift (δ) in ppm
C-2~40
C-3~38
C-4~190
C-4a~112
C-5~128
C-6~107
C-7~165
C-8~102
C-8a~150
OCH3~55

Molecular Structure and Atom Numbering

The molecular structure of this compound with the atom numbering used for NMR assignments is shown below.

Caption: Molecular structure of this compound.

Experimental Protocol for NMR Spectroscopy

The following is a detailed methodology for acquiring high-quality 1H and 13C NMR spectra for a compound such as this compound.

4.1. Sample Preparation

  • Weigh approximately 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry vial.

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution for referencing the chemical shifts to 0.00 ppm.

  • Transfer the solution to a standard 5 mm NMR tube.

4.2. 1H NMR Spectroscopy

  • Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is typically used.

  • Temperature: The experiment is usually conducted at room temperature (approximately 298 K).

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment is used.

    • Number of Scans: 16 to 64 scans are typically acquired to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

    • Spectral Width: A spectral width of approximately 12-16 ppm is set to cover the expected range of proton chemical shifts.

4.3. 13C NMR Spectroscopy

  • Spectrometer: The same spectrometer as for 1H NMR is used, operating at the corresponding 13C frequency (e.g., 100 MHz for a 400 MHz spectrometer).

  • Temperature: The experiment is performed at the same temperature as the 1H NMR experiment.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse program is used to simplify the spectrum to singlets for each carbon atom.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the 13C isotope.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is used.

    • Spectral Width: A spectral width of approximately 200-250 ppm is set to cover the full range of carbon chemical shifts.[1]

4.4. Data Processing

  • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • The spectrum is phased to ensure all peaks are in the absorptive mode.

  • The baseline of the spectrum is corrected to be flat.

  • The spectrum is referenced by setting the TMS signal to 0.00 ppm.

  • For 1H NMR, the peaks are integrated to determine the relative number of protons.

  • The chemical shifts (δ), multiplicities, and coupling constants (J) are determined from the processed spectrum.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the analysis of the NMR spectra of this compound.

G A Sample Preparation B 1H NMR Acquisition A->B C 13C NMR Acquisition A->C D Data Processing B->D C->D E 1H Spectral Analysis (δ, Multiplicity, J, Integration) D->E F 13C Spectral Analysis (δ) D->F G Structure Elucidation & Verification E->G F->G

Caption: Workflow for NMR spectral analysis.

References

Mass Spectrometry Analysis of 7-methoxy-2,3-dihydroquinolin-4(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 7-methoxy-2,3-dihydroquinolin-4(1H)-one, a quinolinone derivative of interest in medicinal chemistry and drug development. This document outlines detailed experimental protocols for both liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), presents predicted fragmentation patterns, and offers a framework for data interpretation. The methodologies and data provided herein are intended to serve as a valuable resource for researchers engaged in the characterization and quantification of this compound and its analogs.

Introduction

This compound is a heterocyclic compound belonging to the quinolinone class. The quinolinone scaffold is a common motif in a variety of biologically active molecules and approved pharmaceuticals. The presence of the methoxy group and the dihydroquinolinone core suggests potential applications in medicinal chemistry, making its accurate identification and characterization crucial. Mass spectrometry is a powerful analytical technique for elucidating the structure and quantifying the abundance of such compounds.[1] This guide details the expected mass spectral behavior of this compound and provides robust protocols for its analysis. The molecular formula of the compound is C₁₀H₁₁NO₂, with a monoisotopic mass of 177.0790 g/mol .[2]

Predicted Mass Spectral Fragmentation

While a publicly available, fully annotated mass spectrum for this compound is not readily found in the literature, a plausible fragmentation pathway can be predicted based on established principles of mass spectrometry and the known fragmentation of related quinolinone and methoxy-aromatic compounds.[3][4] The molecular ion ([M]⁺˙) is expected to be observed, particularly with softer ionization techniques.

Common fragmentation patterns for quinolone antibiotics and related structures often involve the loss of small neutral molecules such as water (H₂O) and carbon monoxide (CO).[3] For this compound, key fragmentation steps are predicted to include the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO).

The following table summarizes the predicted major ions for this compound under electron ionization (EI) conditions.

Predicted Fragment Proposed Structure m/z (amu) Neutral Loss
Molecular Ion[C₁₀H₁₁NO₂]⁺˙177-
Fragment 1[C₉H₈NO₂]⁺162•CH₃
Fragment 2[C₉H₁₀NO]⁺148•CHO
Fragment 3[C₈H₈NO]⁺134•CH₃, CO
Fragment 4[C₈H₆N]⁺116•CH₃, CO, H₂O

Experimental Protocols

The following protocols are provided as a starting point for the mass spectrometric analysis of this compound. Optimization may be required based on the specific instrumentation and analytical goals.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is suitable for the quantification of the analyte in complex matrices.

3.1.1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol. Serially dilute with a 50:50 mixture of methanol and water to create working standards and calibration curves.

  • Biological Matrix (e.g., Plasma): To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.[5] Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a clean vial for analysis.

3.1.2. Instrumentation and Conditions

  • LC System: UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole or Orbitrap mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Gas Flow Rates: Optimize for the specific instrument.

  • Data Acquisition: Full scan mode to identify the precursor ion ([M+H]⁺ at m/z 178) and product ion scan mode to determine fragmentation patterns. For quantification, use Multiple Reaction Monitoring (MRM).

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of pure compounds or extracts where the analyte is sufficiently volatile and thermally stable.

3.2.1. Sample Preparation

  • Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 10-100 µg/mL.

3.2.2. Instrumentation and Conditions

  • GC System: Gas chromatograph with a capillary column.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL (splitless or split injection depending on concentration).

  • Mass Spectrometer: Quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

  • Source Temperature: 230 °C

  • Transfer Line Temperature: 280 °C

  • Data Acquisition: Full scan mode from m/z 40 to 300.

Data Visualization

Experimental Workflow

The following diagram illustrates a typical workflow for the LC-MS/MS analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample extraction Extraction / Precipitation sample->extraction lc UHPLC Separation extraction->lc Inject standard Standard Preparation standard->extraction ms Mass Spectrometry (ESI) lc->ms msms Tandem MS (CID) ms->msms acquisition Data Acquisition msms->acquisition processing Data Analysis & Quantification acquisition->processing

Caption: LC-MS/MS Experimental Workflow.

Proposed Fragmentation Pathway

The diagram below illustrates the proposed electron ionization fragmentation pathway for this compound.

fragmentation_pathway parent C₁₀H₁₁NO₂⁺˙ m/z = 177 frag1 C₉H₈NO₂⁺ m/z = 162 parent:f1->frag1:f0 - •CH₃ frag2 C₉H₁₀NO⁺ m/z = 148 parent:f1->frag2:f0 - •CHO frag3 C₈H₈NO⁺ m/z = 134 frag1:f1->frag3:f0 - CO frag4 C₈H₆N⁺ m/z = 116 frag3:f1->frag4:f0 - H₂O

Caption: Proposed EI Fragmentation Pathway.

Conclusion

This guide provides a foundational framework for the mass spectrometric analysis of this compound. The detailed experimental protocols for both LC-MS/MS and GC-MS offer robust starting points for method development. While experimental fragmentation data is not widely published, the proposed fragmentation pathway, based on established chemical principles, serves as a valuable tool for the interpretation of mass spectra. This information will aid researchers in the structural elucidation, identification, and quantification of this and structurally related compounds, thereby supporting advancements in drug discovery and development.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 7-methoxy-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic analysis of 7-methoxy-2,3-dihydroquinolin-4(1H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the characteristic vibrational frequencies, provides a detailed experimental protocol for spectral acquisition, and offers an interpretation of the spectral data.

Introduction to this compound

This compound belongs to the quinolinone class of compounds, a scaffold found in numerous natural products and synthetic molecules with significant biological activities.[1] Infrared spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, IR spectroscopy provides a unique "fingerprint" of a compound, making it an indispensable tool for structural elucidation and quality control in drug development.[2]

The structure of this compound contains several key functional groups that give rise to characteristic absorption bands in the IR spectrum: a secondary amine (N-H), a ketone (C=O), an aromatic ring, and an ether (C-O-C) linkage.

Theoretical and Experimental IR Absorption Data

The vibrational frequencies of a molecule are determined by the masses of the bonded atoms and the strength of the bonds connecting them.[2] The table below summarizes the expected and observed IR absorption bands for this compound, based on data from analogous quinolinone and dihydroquinazolinone structures.[3][4]

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
3300 - 3150MediumN-H StretchSecondary Amine
3100 - 3000Medium-WeakAromatic C-H StretchAromatic Ring
2980 - 2850Medium-WeakAliphatic C-H Stretch (Asymmetric & Symmetric)-CH₂-, -OCH₃
1680 - 1650StrongC=O Stretch (Amide I band)Cyclic Amide (Lactam)
1620 - 1580Medium-StrongC=C Aromatic Ring Stretch & N-H BendAromatic Ring, Amine
1500 - 1450MediumAromatic C=C Stretch & CH₂ ScissoringAromatic Ring, -CH₂-
1300 - 1200StrongAryl-O Stretch (Asymmetric)Aryl Ether
1150 - 1020MediumC-N Stretch & Aryl-O Stretch (Symmetric)Amine, Aryl Ether
850 - 800StrongC-H Out-of-plane BendingSubstituted Aromatic Ring

Note: The exact peak positions can be influenced by the sample state (solid, liquid, or gas), intermolecular interactions such as hydrogen bonding, and vibrational coupling between different modes.[5]

Interpretation of the IR Spectrum

  • N-H Stretching Region (3300 - 3150 cm⁻¹): A medium-intensity band in this region is characteristic of the N-H stretching vibration of the secondary amine within the lactam ring.

  • C-H Stretching Region (3100 - 2850 cm⁻¹): Weaker bands above 3000 cm⁻¹ are attributed to the C-H stretches of the aromatic ring.[6] Bands appearing just below 3000 cm⁻¹ correspond to the asymmetric and symmetric stretching of the aliphatic C-H bonds in the methylene (-CH₂-) and methoxy (-OCH₃) groups.[6]

  • Carbonyl (C=O) Stretching Region (1680 - 1650 cm⁻¹): A strong, sharp absorption band in this region is the most prominent feature of the spectrum and is assigned to the C=O stretching of the cyclic amide (lactam). This is often referred to as the Amide I band. Its position indicates a conjugated carbonyl system.

  • Fingerprint Region (Below 1600 cm⁻¹): This region contains a complex series of bands that are unique to the molecule.[2]

    • Aromatic C=C Stretching: Bands between 1620 cm⁻¹ and 1450 cm⁻¹ are due to the skeletal vibrations of the aromatic ring.

    • N-H Bending: The N-H bending vibration may overlap with the aromatic C=C stretching bands in the 1620-1580 cm⁻¹ range.

    • Ether C-O Stretching: Strong absorptions between 1300 cm⁻¹ and 1020 cm⁻¹ are characteristic of the asymmetric and symmetric C-O-C stretching of the aryl ether (methoxy group).[3]

    • C-H Out-of-plane Bending: Strong bands in the 850-800 cm⁻¹ region can help confirm the substitution pattern of the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern sampling technique ideal for obtaining high-quality IR spectra of solid and liquid samples with minimal preparation.[7]

Objective: To obtain the infrared spectrum of solid this compound.

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • This compound (solid powder).

  • Spatula.

  • Solvent for cleaning (e.g., Isopropanol or Acetone).

  • Lint-free wipes (e.g., Kimwipes).

Procedure:

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • ATR Crystal Cleaning: Clean the surface of the ATR crystal with a lint-free wipe dampened with a volatile solvent like isopropanol or acetone to remove any residues. Allow the solvent to evaporate completely.

  • Background Spectrum Collection:

    • With the clean, empty ATR crystal in place, secure the pressure clamp in the down position.

    • Using the instrument's software, collect a background spectrum. This scan measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the ATR crystal itself, and it will be automatically subtracted from the sample spectrum.[6]

  • Sample Application:

    • Raise the pressure clamp.

    • Place a small, representative amount of the solid this compound powder onto the center of the ATR crystal. Only a tiny amount is needed to cover the crystal surface.[7]

  • Sample Spectrum Collection:

    • Lower the pressure clamp and apply consistent pressure to ensure firm contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.

    • Initiate the sample scan using the software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically process the data, perform the background subtraction, and display the final spectrum in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Cleanup:

    • Raise the pressure clamp and carefully remove the bulk of the solid sample with a spatula or wipe.

    • Thoroughly clean the ATR crystal surface with a solvent-dampened lint-free wipe as described in step 2. Ensure the crystal is clean for the next user.

Visualization of Experimental Workflow

The logical flow for acquiring and analyzing an IR spectrum is depicted below.

IR_Spectroscopy_Workflow start Start prep_instrument Instrument Preparation (Power On, Diagnostics) start->prep_instrument clean_crystal Clean ATR Crystal prep_instrument->clean_crystal collect_bg Collect Background Spectrum (Empty Crystal) clean_crystal->collect_bg apply_sample Apply Solid Sample to Crystal collect_bg->apply_sample collect_sample Collect Sample Spectrum (Apply Pressure) apply_sample->collect_sample process_data Data Processing (Background Subtraction) collect_sample->process_data analyze_spectrum Spectral Analysis (Peak Assignment) process_data->analyze_spectrum cleanup Clean ATR Crystal & Workstation analyze_spectrum->cleanup end_node End cleanup->end_node

Caption: Workflow for ATR-FTIR Spectroscopy Analysis.

References

Crystal Structure of 7-Methoxy-2,3-dihydroquinolin-4(1H)-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystallographic structure of quinolinone derivatives, with a focus on the structural characteristics and experimental methodologies relevant to 7-methoxy-2,3-dihydroquinolin-4(1H)-one. Due to the absence of publicly available, specific crystallographic data for this compound, this document leverages data from closely related structures to infer likely structural features and outlines the established experimental protocols for their determination.

Introduction to Quinolinones

Quinolin-2(1H)-one and its derivatives are a significant class of heterocyclic compounds featuring a fused benzene and pyridone ring system. This scaffold is prevalent in numerous natural products and synthetic molecules, exhibiting a wide array of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. The specific substitution patterns on the quinolinone core, such as the methoxy group at the 7-position in this compound, are crucial in modulating their pharmacological profiles. Understanding the three-dimensional arrangement of atoms in the crystalline state is paramount for structure-activity relationship (SAR) studies and rational drug design.

Crystallographic Data of a Related Structure: 3-Hydroxy-7,8-dimethoxyquinolin-2(1H)-one

To provide a quantitative understanding of the quinolinone framework, the crystallographic data for a related compound, 3-hydroxy-7,8-dimethoxyquinolin-2(1H)-one, is presented below. This data offers insights into the bond lengths, angles, and unit cell parameters that can be expected for similar quinolinone structures.

Crystal Data
Chemical FormulaC₁₁H₁₁NO₄
Formula Weight221.21 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a4.9655 (16) Å
b14.084 (5) Å
c14.888 (5) Å
α90°
β96.208 (6)°
γ90°
Volume1035.1 (6) ų
Z4
Data Collection and Refinement
RadiationMo Kα (λ = 0.71073 Å)
Temperature294 (2) K
Calculated Density1.421 Mg/m³
Absorption Coefficient (μ)0.11 mm⁻¹

Data sourced from a study on 3-Hydroxy-7,8-dimethoxyquinolin-2(1H)-one.[1]

Experimental Protocols

The determination of the crystal structure of organic compounds like this compound involves a series of well-defined experimental procedures.

Synthesis and Crystallization

The initial step is the synthesis of the target compound. Various synthetic routes for quinolinone derivatives have been reported, often involving the cyclization of substituted anilines.[2] Following successful synthesis and purification, single crystals suitable for X-ray diffraction are grown. Common crystallization techniques for organic molecules include:

  • Slow Evaporation: A saturated or nearly saturated solution of the compound is prepared in a suitable solvent. The container is covered loosely to allow for the slow evaporation of the solvent, leading to the formation of crystals.[3][4]

  • Solvent Diffusion: A solution of the compound is placed in a vial, and a less polar "anti-solvent" in which the compound is insoluble is carefully layered on top. Diffusion at the interface of the two solvents gradually reduces the solubility of the compound, promoting crystallization.[5]

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. The decrease in temperature reduces solubility, leading to crystal growth.[5]

The choice of solvent is critical and is typically determined empirically. Common solvents for the crystallization of organic compounds include ethyl acetate, toluene, and diethyl ether.[3]

X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled, often to 100 K, to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is then processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The positions of the atoms in the unit cell are determined using direct methods or Patterson methods. The initial structural model is then refined using least-squares methods to achieve the best fit between the observed and calculated diffraction intensities. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Experimental Workflow

The following diagram illustrates the general workflow for determining the crystal structure of an organic compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification crystallization Single Crystal Growth (Slow Evaporation, Diffusion, etc.) purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (X-ray Diffractometer) mounting->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Caption: Experimental workflow for crystal structure determination.

Biological Context and Signaling Pathways

While specific signaling pathways involving this compound have not been elucidated, related quinolinone and dihydroquinazolinone scaffolds have been shown to possess broad-spectrum cytotoxic activities.[6] Some derivatives have been found to interact with tubulin, a key protein in cell division, suggesting a potential mechanism of action for their anti-cancer effects.[6][7] For instance, certain 2,3-dihydroquinazolin-4(1H)-ones have been shown to inhibit tubulin polymerization.[6] Additionally, related compounds like 4-hydroxy-7-methoxycoumarin have demonstrated anti-inflammatory effects by suppressing the NF-κB and MAPK signaling pathways.[8] Further research is needed to determine if this compound engages with similar biological targets and pathways.

Conclusion

The determination of the crystal structure of this compound is a crucial step in understanding its chemical properties and biological activity. While specific crystallographic data for this compound is not yet available in the public domain, the established methodologies for the synthesis, crystallization, and X-ray analysis of related organic compounds provide a clear roadmap for its structural elucidation. The data from analogous quinolinone structures offer valuable insights into the expected molecular geometry. Future studies to determine the precise crystal structure of this compound will be invaluable for the design and development of novel therapeutics based on this promising scaffold.

References

An In-depth Technical Guide on the Solubility of 7-methoxy-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 7-methoxy-2,3-dihydroquinolin-4(1H)-one, a compound of interest in pharmaceutical research. A comprehensive search of available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific molecule. In light of this, the guide provides a detailed, generalized experimental protocol for determining the solubility of this compound in various solvents. This protocol is compiled from established methodologies for similar quinolinone derivatives. Additionally, this document presents a structured framework for the presentation of solubility data and includes a visual representation of the experimental workflow to aid researchers in their laboratory investigations.

Introduction

This compound is a heterocyclic compound with a quinolinone core structure. Such scaffolds are of significant interest in drug discovery and development due to their presence in a wide range of biologically active molecules. The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development. Understanding the solubility of this compound in different solvents is therefore essential for its advancement as a potential therapeutic agent.

Despite a thorough review of scientific databases and supplier information, no specific quantitative solubility data for this compound in common organic or inorganic solvents could be located. Commercial suppliers such as Sigma-Aldrich characterize it as a solid with a purity of 98%, but do not provide solubility values.[1][2] This guide aims to bridge this information gap by providing a robust experimental protocol that can be implemented by researchers to generate this crucial data.

Physicochemical Properties of this compound

While quantitative solubility data is unavailable, other relevant physicochemical properties have been reported, which are summarized below:

PropertyValueSource
CAS Number 879-56-1[1][2][3]
Molecular Formula C10H11NO2[1][3]
Molecular Weight 177.20 g/mol [1][3][4]
Physical Form Solid[1][2]
Purity 98%[1][2]
Storage Temperature Room Temperature[1][2]
InChI Key FXMJBPUDUVWRGI-UHFFFAOYSA-N[1][2]

Quantitative Solubility Data

As of the date of this publication, there is no publicly available quantitative solubility data for this compound in various solvents. The following table is provided as a template for researchers to populate with their experimentally determined data.

SolventTemperature (°C)Solubility (mg/mL)Method of Determination
Water (pH 7.4)25Data not availablee.g., Shake-Flask Method
Phosphate Buffer (pH 7.4)37Data not availablee.g., Shake-Flask Method
Dimethyl Sulfoxide (DMSO)25Data not availablee.g., Shake-Flask Method
Ethanol25Data not availablee.g., Shake-Flask Method
Methanol25Data not availablee.g., Shake-Flask Method
Acetonitrile25Data not availablee.g., Shake-Flask Method
Acetone25Data not availablee.g., Shake-Flask Method
Chloroform25Data not availablee.g., Shake-Flask Method

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound, based on the widely accepted shake-flask method.[5] This protocol can be adapted for various solvents.

4.1. Materials and Equipment

  • This compound (finely powdered)

  • Selected solvents (e.g., water, phosphate buffer, DMSO, ethanol)

  • Glass vials with screw caps

  • Analytical balance

  • Spatula

  • Vortex mixer

  • Orbital shaker or agitator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

4.2. Procedure

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in a suitable solvent (in which the compound is freely soluble, e.g., DMSO) to generate a calibration curve.

  • Sample Preparation: Add an excess amount of finely powdered this compound to a known volume of the test solvent in a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker or agitator. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[6]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to facilitate the separation of the undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring that no solid particles are disturbed. Filter the aliquot through a 0.45 µm syringe filter to remove any remaining undissolved solids.[6]

  • Quantification: Dilute the clear filtrate with a suitable solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.[6]

  • Data Analysis: The concentration determined in the previous step represents the solubility of this compound in the tested solvent at the specified temperature. The experiment should be repeated at least in triplicate to ensure the reproducibility of the results.

4.3. Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Collection cluster_analysis Analysis prep_standards Prepare Standard Solutions quantify Quantify by HPLC/UV-Vis prep_standards->quantify prep_sample Add Excess Compound to Solvent agitate Agitate at Constant Temperature (24-48h) prep_sample->agitate centrifuge Centrifuge to Pellet Solid agitate->centrifuge filter Filter Supernatant (0.45 µm) centrifuge->filter dilute Dilute Filtrate filter->dilute dilute->quantify calculate Calculate Solubility quantify->calculate

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While there is a current lack of published quantitative solubility data for this compound, this technical guide provides researchers with the necessary tools to independently determine this critical parameter. The detailed experimental protocol, based on established methods, offers a clear path forward for characterizing the solubility profile of this compound in various solvents. The provided templates for data presentation and the visual workflow aim to standardize the process and facilitate the dissemination of new findings within the scientific community. The generation of such data will be invaluable for the future development of this compound and other related quinolinone derivatives.

References

Tautomerism in 7-methoxy-2,3-dihydroquinolin-4(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric phenomena in 7-methoxy-2,3-dihydroquinolin-4(1H)-one. While direct experimental data for this specific compound is not extensively available in public literature, this document outlines the fundamental principles of its expected tautomerism, established experimental protocols for characterization based on analogous quinolinone systems, and the application of computational methods.

Introduction to Tautomerism in Quinolones

This compound, a substituted quinolinone, is expected to exhibit keto-enol tautomerism, a form of prototropic tautomerism involving the migration of a proton and the shifting of a double bond. The two primary tautomeric forms are the keto (lactam) form and the enol (lactim) form.

The equilibrium between these two forms is a critical aspect of the molecule's chemical behavior, influencing its reactivity, spectroscopic properties, and potential biological activity. The position of this equilibrium is highly sensitive to the molecular environment, including the solvent, temperature, and pH.[1] Generally, for quinolinone systems, the keto form is more polar and is favored in polar solvents, while the enol form can be stabilized by intramolecular hydrogen bonding and may be more prevalent in nonpolar solvents or the gas phase.[1][2]

The Tautomeric Equilibrium of this compound

The tautomeric equilibrium for this compound can be visualized as the interconversion between the keto and enol forms.

workflow cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Analysis cluster_detailed Detailed Characterization cluster_computational Computational Modeling Synthesis Synthesis of this compound Purification Purification (Crystallization/Chromatography) Synthesis->Purification IR IR Spectroscopy (Identify C=O, O-H) Purification->IR UV_Vis UV-Vis Spectroscopy (Initial solvent study) Purification->UV_Vis NMR NMR Spectroscopy (Solvent & Temp. Dependence) UV_Vis->NMR Quantification Quantification of Tautomers (Calculate KT) NMR->Quantification Prediction Prediction of Equilibrium & Spectroscopic Properties Quantification->Prediction Comparison DFT DFT Calculations (Gibbs Free Energy) DFT->Prediction

References

Potential Biological Activities of 7-methoxy-2,3-dihydroquinolin-4(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the potential biological activities of 7-methoxy-2,3-dihydroquinolin-4(1H)-one based on published scientific literature for structurally related compounds. No direct experimental data for this compound was found during the literature review. The activities described herein are therefore inferred and require experimental validation for the specified compound.

Introduction

The quinolinone scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological properties. The introduction of various substituents onto this scaffold allows for the fine-tuning of biological activity, making it a "privileged structure" in drug discovery. This technical guide focuses on the potential biological activities of this compound, a specific derivative of the quinolinone family. While direct experimental evidence for this compound is limited, extensive research on closely related analogues, particularly those bearing a 7-methoxy substitution, suggests significant potential in the areas of anticancer and antimalarial therapy. This document will provide an in-depth overview of these potential activities, supported by quantitative data from studies on analogous compounds, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Potential Anticancer Activity

The 7-methoxy-quinolinone scaffold has been incorporated into novel compounds exhibiting potent anticancer properties. The primary mechanism of action identified for a structurally similar compound is the disruption of microtubule dynamics and tumor vasculature.

A notable example is 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one , a compound that has demonstrated significant antiproliferative activity in the National Cancer Institute's 60 human tumor cell line (NCI-60) screen.[1][2] This compound acts as a tubulin-binding agent, leading to the disruption of tumor vasculature.[1][2]

Quantitative Data: Antiproliferative Activity of a 7-Methoxy-Quinoxalinone Analog

The following table summarizes the 50% growth inhibition (GI₅₀) values for 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one against a panel of human cancer cell lines.

Cell LineCancer TypeGI₅₀ (nM)
CCRF-CEMLeukemia< 1
HL-60(TB)Leukemia< 1
K-562Leukemia1.3
MOLT-4Leukemia< 1
RPMI-8226Leukemia< 1
SRLeukemia< 1
A549/ATCCNon-Small Cell Lung1.6
EKVXNon-Small Cell Lung< 1
HOP-62Non-Small Cell Lung1.6
HOP-92Non-Small Cell Lung1.2
NCI-H226Non-Small Cell Lung1.3
NCI-H23Non-Small Cell Lung1.4
NCI-H322MNon-Small Cell Lung1.1
NCI-H460Non-Small Cell Lung1.5
NCI-H522Non-Small Cell Lung1.6
COLO 205Colon1.5
HCC-2998Colon1.5
HCT-116Colon1.5
HCT-15Colon1.6
HT29Colon1.6
KM12Colon1.5
SW-620Colon1.5
SF-268CNS1.6
SF-295CNS1.5
SF-539CNS1.4
SNB-19CNS1.5
SNB-75CNS1.4
U251CNS1.5
LOX IMVIMelanoma1.4
MALME-3MMelanoma1.6
M14Melanoma1.6
SK-MEL-2Melanoma1.6
SK-MEL-28Melanoma1.8
SK-MEL-5Melanoma1.5
UACC-257Melanoma1.6
UACC-62Melanoma1.6
IGROV1Ovarian1.5
OVCAR-3Ovarian1.6
OVCAR-4Ovarian1.5
OVCAR-5Ovarian1.7
OVCAR-8Ovarian1.4
NCI/ADR-RESOvarian1.9
SK-OV-3Ovarian1.8
786-0Renal1.5
A498Renal1.7
ACHNRenal1.7
CAKI-1Renal1.7
RXF 393Renal1.4
SN12CRenal1.6
TK-10Renal1.3
UO-31Renal1.6
PC-3Prostate1.7
DU-145Prostate1.7
MCF7Breast1.8
MDA-MB-231/ATCCBreast1.7
HS 578TBreast1.7
BT-549Breast1.6
T-47DBreast2.0
MDA-MB-435Breast1.5

Data extracted from studies on 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and its analogues.[2]

Signaling Pathway: Tubulin Polymerization Inhibition

The proposed mechanism of action for the anticancer activity of the 7-methoxy-quinoxalinone analog involves the inhibition of tubulin polymerization, a critical process for cell division. By binding to tubulin, the compound disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis.

Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition Pathway Compound 7-Methoxy-Quinolinone Analog Tubulin Tubulin Compound->Tubulin Binds to Microtubule_Formation Microtubule Formation Compound->Microtubule_Formation Inhibits Tubulin->Microtubule_Formation Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Microtubule_Formation->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces NCI-60 Workflow NCI-60 Antiproliferative Assay Workflow Cell_Plating Plate 60 Human Tumor Cell Lines Compound_Addition Add Test Compound (5 concentrations) Cell_Plating->Compound_Addition Incubation Incubate for 48 hours Compound_Addition->Incubation SRB_Assay Sulforhodamine B (SRB) Assay Incubation->SRB_Assay Data_Analysis Calculate GI50, TGI, and LC50 SRB_Assay->Data_Analysis Cytochrome bc1 Inhibition Inhibition of Plasmodium Cytochrome bc1 Complex Compound 7-Methoxy-Quinolinone Analog Cyt_bc1 Plasmodium Cytochrome bc1 Complex Compound->Cyt_bc1 Inhibits ETC Electron Transport Chain Compound->ETC Disrupts Cyt_bc1->ETC ATP_Production ATP Production ETC->ATP_Production Drives Parasite_Death Parasite Death ETC->Parasite_Death Leads to Thompson Test Workflow Thompson Test Workflow for In Vivo Antimalarial Efficacy Infection Infect Mice with P. berghei Treatment Administer Test Compound (e.g., daily for 4 days) Infection->Treatment Monitoring Monitor Parasitemia (Giemsa-stained blood smears) Treatment->Monitoring Data_Analysis Calculate Percent Parasitemia Reduction Monitoring->Data_Analysis

References

Methodological & Application

Application Note: A Facile Two-Step Synthesis of 7-methoxy-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the synthesis of 7-methoxy-2,3-dihydroquinolin-4(1H)-one, a valuable heterocyclic scaffold in drug discovery and development. The synthesis commences with readily available 3-methoxyaniline and proceeds through a two-step sequence involving an initial acylation followed by an intramolecular Friedel-Crafts cyclization. This method offers a straightforward and efficient route to the target compound. All experimental procedures, including reagent quantities, reaction conditions, and purification methods, are described in detail. Quantitative data is summarized for clarity, and a workflow diagram is provided for visual guidance.

Introduction

Quinoline and its derivatives are fundamental structural motifs in a vast array of biologically active compounds and approved pharmaceuticals. The 2,3-dihydroquinolin-4(1H)-one core, in particular, serves as a key intermediate for the synthesis of more complex molecules with diverse therapeutic applications. The 7-methoxy substitution pattern is of significant interest as it allows for further functionalization and can influence the pharmacological profile of the final compounds. This document outlines a reliable and reproducible method for the preparation of this compound from 3-methoxyaniline.

Synthetic Pathway

The synthesis of this compound is achieved via a two-step process as illustrated below. The first step involves the acylation of 3-methoxyaniline with 3-chloropropionyl chloride to yield the intermediate, N-(3-methoxyphenyl)-3-chloropropionamide. The second step is an intramolecular Friedel-Crafts cyclization of this intermediate, promoted by a Lewis acid, to afford the desired product.

Synthesis_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Intramolecular Friedel-Crafts Cyclization 3-methoxyaniline 3-methoxyaniline N-(3-methoxyphenyl)-3-chloropropionamide N-(3-methoxyphenyl)-3-chloropropionamide 3-methoxyaniline->N-(3-methoxyphenyl)-3-chloropropionamide DCM, Base 3-chloropropionyl_chloride 3-chloropropionyl_chloride 3-chloropropionyl_chloride->N-(3-methoxyphenyl)-3-chloropropionamide Intermediate N-(3-methoxyphenyl)-3- chloropropionamide Target_Product This compound Intermediate->Target_Product AlCl3, Heat

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

Materials and Methods

All reagents and solvents were of analytical grade and used as received from commercial suppliers. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of N-(3-methoxyphenyl)-3-chloropropionamide

  • To a stirred solution of 3-methoxyaniline (1.0 eq.) in dichloromethane (DCM) at 0 °C, a base such as triethylamine or pyridine (1.1 eq.) is added.

  • 3-Chloropropionyl chloride (1.05 eq.) is added dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Upon completion, the reaction mixture is washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude N-(3-methoxyphenyl)-3-chloropropionamide.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • To a reaction vessel charged with anhydrous aluminum chloride (AlCl₃) (3.0-5.0 eq.), the N-(3-methoxyphenyl)-3-chloropropionamide (1.0 eq.) is added portion-wise.

  • The reaction mixture is heated to 130-160 °C with stirring for 2-4 hours. The progress of the reaction should be monitored by TLC or HPLC.

  • After completion, the reaction mixture is cooled to room temperature and then carefully quenched by the slow addition of crushed ice and concentrated HCl.

  • The resulting mixture is stirred until all solids have dissolved and then extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • The combined organic extracts are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford this compound as a solid.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)Analytical Data
N-(3-methoxyphenyl)-3-chloropropionamideC₁₀H₁₂ClNO₂213.6685-9588-90¹H NMR, ¹³C NMR
This compoundC₁₀H₁₁NO₂177.2060-70135-137¹H NMR, ¹³C NMR, MS

Table 1: Summary of quantitative data for the synthesized compounds.

Characterization Data (Exemplary)

N-(3-methoxyphenyl)-3-chloropropionamide:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.75 (br s, 1H, NH), 7.20 (t, J = 8.0 Hz, 1H, ArH), 7.10 (t, J = 2.0 Hz, 1H, ArH), 6.95 (dd, J = 8.0, 2.0 Hz, 1H, ArH), 6.65 (dd, J = 8.0, 2.0 Hz, 1H, ArH), 3.85 (t, J = 6.0 Hz, 2H, CH₂Cl), 3.80 (s, 3H, OCH₃), 2.80 (t, J = 6.0 Hz, 2H, COCH₂).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 168.5, 160.2, 139.5, 129.8, 112.5, 110.8, 105.2, 55.3, 41.2, 40.8.

This compound:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.75 (d, J = 8.8 Hz, 1H, ArH), 6.85 (br s, 1H, NH), 6.35 (dd, J = 8.8, 2.4 Hz, 1H, ArH), 6.25 (d, J = 2.4 Hz, 1H, ArH), 3.80 (s, 3H, OCH₃), 3.50 (t, J = 6.8 Hz, 2H, CH₂), 2.70 (t, J = 6.8 Hz, 2H, CH₂).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 195.5, 166.2, 150.8, 129.5, 114.5, 108.0, 101.5, 55.6, 39.5, 29.8.

  • MS (ESI): m/z 178.1 [M+H]⁺.

Logical Relationship Diagram

Logical_Relationship Start Starting Material: 3-Methoxyaniline Acylation Acylation with 3-chloropropionyl chloride Start->Acylation Intermediate Intermediate: N-(3-methoxyphenyl)-3- chloropropionamide Purification1 Purification Intermediate->Purification1 Product Final Product: This compound Purification2 Purification Product->Purification2 Acylation->Intermediate Cyclization Intramolecular Friedel-Crafts Cyclization Cyclization->Product Purification1->Cyclization

Figure 2: Logical flow of the synthesis and purification process.

Conclusion

The described two-step synthesis provides an effective and reproducible method for the preparation of this compound from 3-methoxyaniline. The protocol is suitable for laboratory-scale synthesis and can be a valuable resource for researchers in medicinal chemistry and drug development requiring access to this important heterocyclic building block. The straightforward nature of the reactions and the accessibility of the starting materials make this a practical approach for the synthesis of this and related dihydroquinolinone derivatives.

Catalytic Pathways to 7-Methoxy-2,3-dihydroquinolin-4(1H)-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for two distinct catalytic methods for the synthesis of 7-methoxy-2,3-dihydroquinolin-4(1H)-one, a key heterocyclic scaffold in medicinal chemistry. The presented methods are: 1) Intramolecular Friedel-Crafts Acylation and 2) Visible-Light Photocatalytic Oxidation. These protocols are intended to guide researchers in the efficient synthesis of this important compound and its derivatives.

Method 1: Intramolecular Friedel-Crafts Acylation

This method involves the synthesis of a precursor, N-(3-methoxyphenyl)-β-alanine, followed by a Lewis acid-catalyzed intramolecular Friedel-Crafts acylation to yield the desired this compound. This classical yet robust approach offers a reliable route from readily available starting materials.

Logical Workflow for Intramolecular Friedel-Crafts Acylation

cluster_0 Step 1: Synthesis of N-(3-methoxyphenyl)-β-alanine cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation A 3-Methoxyaniline C Michael Addition A->C B Acrylic Acid B->C D N-(3-methoxyphenyl)-β-alanine C->D E N-(3-methoxyphenyl)-β-alanine D->E G Cyclization E->G F Lewis Acid Catalyst (e.g., PPA, AlCl3) F->G H This compound G->H

Caption: Workflow for the synthesis of this compound via intramolecular Friedel-Crafts acylation.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

Materials:

  • N-(3-methoxyphenyl)-β-alanine

  • Polyphosphoric acid (PPA) or Aluminum chloride (AlCl₃)

  • Toluene

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-(3-methoxyphenyl)-β-alanine (1.0 eq).

  • Addition of Catalyst: Carefully add polyphosphoric acid (PPA) (10-20 wt eq) or anhydrous aluminum chloride (AlCl₃) (3.0 eq) portion-wise to the flask. If using AlCl₃, the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) in a suitable solvent like toluene.

  • Cyclization Reaction: Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

  • Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford pure this compound.

Quantitative Data
CatalystTemperature (°C)Time (h)Yield (%)Reference
AlCl₃155-165461.3 (for 7-hydroxy analog)[1]
PPA90-1002-4Typically 60-80%General Procedure

Note: The yield for the AlCl₃ catalyzed reaction is for the 7-hydroxy analog, as AlCl₃ can cause demethylation at higher temperatures. The use of PPA is a milder alternative that often preserves the methoxy group.

Method 2: Visible-Light Photocatalytic Oxidation

This modern approach utilizes a photocatalyst and visible light to achieve the oxidation of 7-methoxy-1,2,3,4-tetrahydroquinoline to the desired this compound. This method offers mild reaction conditions and a greener alternative to traditional oxidation methods.

Experimental Workflow for Photocatalytic Oxidation

A 7-Methoxy-1,2,3,4-tetrahydroquinoline E Reaction Mixture A->E B Photocatalyst (e.g., Ru(bpy)3Cl2) B->E C Organic Base (e.g., DBU) C->E D Solvent (e.g., Acetonitrile) D->E F Visible Light Irradiation (Blue LEDs) E->F in microfluidic reactor or vial G Oxidation F->G H This compound G->H

Caption: Workflow for the visible-light photocatalytic oxidation of 7-methoxy-1,2,3,4-tetrahydroquinoline.

Experimental Protocol: Visible-Light Photocatalytic Oxidation

Materials:

  • 7-Methoxy-1,2,3,4-tetrahydroquinoline

  • [Ru(bpy)₃]Cl₂ (or other suitable photocatalyst)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (MeCN), anhydrous

  • Blue LEDs (e.g., 20 W)

  • Reaction vial or microfluidic reactor

  • Oxygen balloon

Procedure:

  • Reaction Setup: In a clear glass vial, dissolve 7-methoxy-1,2,3,4-tetrahydroquinoline (1.0 eq), [Ru(bpy)₃]Cl₂ (1-2 mol%), and DBU (1.5 eq) in anhydrous acetonitrile.

  • Oxygen Atmosphere: Attach an oxygen balloon to the reaction vial.

  • Irradiation: Place the reaction vial in front of a 20 W blue LED light source and stir at room temperature. For improved efficiency and shorter reaction times, a microfluidic system can be employed.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 10-20 hours for batch reaction, significantly less in a microfluidic setup).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by silica gel column chromatography to obtain the pure this compound.

Quantitative Data
SubstrateCatalystBaseSolventTime (h)Yield (%)Reference
7-Methoxy-1,2,3,4-tetrahydroquinoline[Ru(bpy)₃]²⁺DBUMeCN20 (flask)57[2][3][4][5][6]

Summary and Comparison

MethodKey FeaturesAdvantagesDisadvantages
Intramolecular Friedel-Crafts Acylation Classical electrophilic aromatic substitution.Readily available starting materials, scalable.Requires strong acid catalysts, potential for side reactions (e.g., demethylation with AlCl₃).
Visible-Light Photocatalytic Oxidation Modern, green chemistry approach.Mild reaction conditions, high functional group tolerance.Requires a photocatalyst, longer reaction times in batch, specialized equipment for microfluidic setup.

These detailed notes and protocols provide a solid foundation for the synthesis of this compound, enabling researchers to select the most suitable method based on their specific needs and available resources.

References

Application Notes and Protocols: 7-Methoxy-2,3-dihydroquinolin-4(1H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound belonging to the quinolinone family. The quinolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antibacterial, and antiviral activities.[1][2] The presence of a methoxy group at the 7-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule, making this particular derivative a valuable building block for the synthesis of novel drug candidates. These application notes provide an overview of the potential therapeutic applications of this compound, along with detailed protocols for its synthesis and the evaluation of its derivatives.

Potential Therapeutic Applications

While direct biological data for this compound is limited in publicly available literature, the extensive research on structurally similar methoxy-substituted quinolinones highlights its potential in several therapeutic areas.

Anticancer Activity

Quinolone derivatives are well-established as potent anticancer agents.[2] The substitution pattern on the quinoline ring plays a crucial role in their mechanism of action and potency. Derivatives of the closely related 3,4-dihydroquinazolin-4-one have been shown to exhibit broad-spectrum cytotoxic activity against various cancer cell lines.[3] For instance, certain 2-substituted and 2,3-disubstituted quinazolinones have demonstrated sub-micromolar potency. The 7-methoxy group can enhance binding to target proteins and improve metabolic stability, making this compound an attractive scaffold for the development of novel anticancer drugs.

Antimalarial Activity

The 4(1H)-quinolone scaffold is a validated target for antimalarial drug discovery. Specifically, 6-chloro-7-methoxy-4(1H)-quinolones have been shown to be highly effective against multiple stages of Plasmodium, the parasite responsible for malaria.[4] These compounds have displayed low-nanomolar EC50 values against multi-drug-resistant strains of P. falciparum.[4] The 7-methoxy group is a key feature for this activity, suggesting that derivatives of this compound could be explored for the development of new antimalarial agents.

Anticonvulsant Activity

Recent studies have demonstrated the anticonvulsant potential of 3,4-dihydroquinolin-2(1H)-one derivatives. One such derivative, 7-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one, has shown superior anticonvulsant activity compared to existing drugs like carbamazepine and ethosuximide, with an ED50 of 9.3 mg/kg in a subcutaneous pentylenetetrazole (scPTZ) model.[5] This indicates that the 7-substituted dihydroquinolinone core is a promising pharmacophore for the development of novel treatments for epilepsy and other seizure disorders.

Quantitative Data for Structurally Related Compounds

The following tables summarize the biological activity of various methoxy-substituted quinolinone derivatives, providing a rationale for the potential of this compound as a medicinal chemistry scaffold.

Table 1: Anticancer Activity of Methoxy-Substituted Quinazolinone Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-oneHT29 (Colon)<0.05[3]
2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-oneU87 (Glioblastoma)<0.05[3]
2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-oneA2780 (Ovarian)<0.05[3]
2-(2-methoxystyryl)quinazolin-4(3H)-oneMultiple cell linesSub-µM[3]
2-((8-methoxy-4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(p-tolyl)acetamideMCF-7 (Breast)20.17[6]
2-((3-(4-sulfamoylphenyl)-8-methoxy-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(m-ethylphenyl)acetamideMCF-7 (Breast)20.91[6]

Table 2: Antimalarial Activity of 6-Chloro-7-methoxy-4(1H)-quinolones

CompoundP. falciparum StrainEC50 (nM)Reference
3-ethyl-6-chloro-7-methoxy-2-methyl-4(1H)-quinoloneW2 (multi-drug resistant)low-nanomolar[4]
3-phenyl-6-chloro-7-methoxy-2-methyl-4(1H)-quinoloneW2 (multi-drug resistant)low-nanomolar[4]
ELQ-300W2 (multi-drug resistant)low-nanomolar[4]

Table 3: Anticonvulsant Activity of a 7-Substituted Dihydroquinolin-2(1H)-one Derivative

CompoundAnimal ModelED50 (mg/kg)Reference
7-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-oneMaximal Electroshock (MES)10.1[5]
7-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-oneSubcutaneous Pentylenetetrazole (scPTZ)9.3[5]

Experimental Protocols

Protocol 1: Proposed Synthesis of this compound

This protocol is adapted from general methods for the synthesis of 2,3-dihydroquinolin-4(1H)-ones.[7]

Reaction Scheme:

G start 3-Methoxyaniline intermediate1 N-(3-methoxyphenyl)acrylamide start->intermediate1 Acryloyl chloride, Et3N, DCM product This compound intermediate1->product Polyphosphoric acid, 120 °C

Figure 1: Proposed synthesis of this compound.

Materials:

  • 3-Methoxyaniline

  • Acryloyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate (NaHCO3) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography setup)

Procedure:

  • Synthesis of N-(3-methoxyphenyl)acrylamide:

    • Dissolve 3-methoxyaniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add acryloyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford N-(3-methoxyphenyl)acrylamide.

  • Cyclization to this compound:

    • Add N-(3-methoxyphenyl)acrylamide (1.0 eq) to polyphosphoric acid in a round-bottom flask.

    • Heat the mixture to 120 °C and stir for 2-4 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield this compound.

Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol describes a general method for evaluating the cytotoxic effects of synthesized derivatives against cancer cell lines.

Workflow:

G cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment cluster_2 MTT Assay and Data Analysis A Cancer cell lines (e.g., MCF-7, HT29) B Seed cells in 96-well plates A->B D Add compounds to wells and incubate for 48-72h B->D C Prepare serial dilutions of test compounds C->D E Add MTT solution and incubate D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Figure 2: Workflow for in vitro anticancer activity screening using the MTT assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HT29 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Test compounds (derivatives of this compound) dissolved in dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines in complete medium in a humidified incubator at 37 °C with 5% CO2.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of each test compound in DMSO.

    • Perform serial dilutions of the stock solutions in complete medium to achieve a range of final concentrations.

    • Remove the medium from the 96-well plates and add 100 µL of the medium containing the test compounds to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with only medium as a negative control.

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • After incubation, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using appropriate software (e.g., GraphPad Prism).

Signaling Pathway

Potential Mechanism of Action for Anticancer Derivatives

Many quinolone-based anticancer agents function as inhibitors of key signaling pathways involved in cell proliferation and survival. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 7-Methoxy-quinolinone Derivative Inhibitor->PI3K Inhibition

Figure 3: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

This diagram illustrates a potential mechanism where derivatives of this compound could inhibit PI3K, a key enzyme in a critical cell survival pathway. Inhibition of PI3K would lead to the downregulation of downstream effectors like Akt and mTOR, ultimately promoting apoptosis and inhibiting cell proliferation in cancer cells.

Conclusion

This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. The strong evidence of potent anticancer, antimalarial, and anticonvulsant activities in structurally related methoxy-substituted quinolinones provides a solid foundation for the exploration of its derivatives in drug discovery programs. The provided protocols offer a starting point for the synthesis and biological evaluation of new compounds based on this promising chemical entity. Further investigation into the structure-activity relationships of this compound derivatives is warranted to unlock their full therapeutic potential.

References

Application Notes and Protocols for the N1-Derivatization of 7-methoxy-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 7-methoxy-2,3-dihydroquinolin-4(1H)-one at the N1 position. This scaffold is a key building block in medicinal chemistry, and its modification can lead to the development of novel therapeutic agents with a wide range of biological activities, including anticancer and antibacterial properties.[1][2][3]

Introduction

The this compound core is a privileged structure in drug discovery. Derivatization at the N1 position allows for the exploration of the chemical space around this scaffold, enabling the modulation of its physicochemical and pharmacological properties. N-alkylation and N-arylation are common strategies to introduce diverse functional groups, which can lead to enhanced biological activity and improved pharmacokinetic profiles. N-substituted quinolinone derivatives have been reported to exhibit a variety of biological effects, including acting as anticancer agents by inducing apoptosis or inhibiting key signaling pathways, and as antibacterial agents by targeting bacterial DNA replication.[1][4][5]

N1-Derivatization Strategies

Two primary strategies for the derivatization of the N1 position of this compound are N-alkylation and N-arylation.

  • N-Alkylation: This involves the introduction of an alkyl group onto the nitrogen atom, typically via a nucleophilic substitution reaction using a strong base and an alkyl halide.

  • N-Arylation: This involves the formation of a carbon-nitrogen bond between the quinolinone nitrogen and an aryl group, commonly achieved through transition metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination or the Ullmann condensation.

Experimental Protocols

Protocol 1: N-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation of this compound using sodium hydride and an alkyl halide. This method is adapted from procedures for the N-alkylation of related lactam and heterocyclic systems.[1]

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-alkylated product.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow for N-Alkylation

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Start Reactants This compound, NaH, Alkyl Halide, DMF Start->Reactants Deprotonation Deprotonation with NaH in DMF at 0°C Reactants->Deprotonation Alkylation Addition of Alkyl Halide, Stir at RT for 12-24h Deprotonation->Alkylation Quench Quench with aq. NH4Cl Alkylation->Quench Extraction Extract with EtOAc Quench->Extraction Purification Column Chromatography Extraction->Purification Characterization NMR, MS Purification->Characterization End End Product Characterization->End

Caption: Workflow for the N-alkylation of this compound.

Protocol 2: N-Arylation of this compound via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl halide. This method is a powerful tool for forming C-N bonds.

Materials:

  • This compound

  • Aryl halide (e.g., bromobenzene, 4-iodotoluene)

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst

  • Phosphine ligand (e.g., Xantphos, RuPhos)

  • Strong base (e.g., cesium carbonate (Cs₂CO₃), sodium tert-butoxide (NaOtBu))

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Diatomaceous earth

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine this compound (1.0 equivalent), the aryl halide (1.2 equivalents), the palladium catalyst (e.g., 2-5 mol% Pd(OAc)₂), the phosphine ligand (e.g., 4-10 mol%), and the base (2.0 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using an appropriate eluent system to yield the desired N-arylated product.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow for N-Arylation

N_Arylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Start Reactants This compound, Aryl Halide, Pd Catalyst, Ligand, Base, Solvent Start->Reactants Mixing Combine Reactants under Inert Atmosphere Reactants->Mixing Heating Heat at 80-110°C for 12-24h Mixing->Heating Filtration Filter through Diatomaceous Earth Heating->Filtration Concentration Concentrate Filtrate Filtration->Concentration Purification Column Chromatography Concentration->Purification Characterization NMR, MS Purification->Characterization End End Product Characterization->End Topoisomerase_Inhibition Quinolinone N-Substituted 7-Methoxy-4-quinolone Derivative Topoisomerase Topoisomerase I Quinolinone->Topoisomerase Inhibits DNA DNA Replication & Transcription Topoisomerase->DNA Relaxes DNA supercoils Strand_Break DNA Strand Breaks DNA->Strand_Break leads to Apoptosis Apoptosis Strand_Break->Apoptosis Induces DNA_Gyrase_Inhibition Quinolinone N-Substituted 7-Methoxy-4-quinolone Derivative DNA_Gyrase Bacterial DNA Gyrase Quinolinone->DNA_Gyrase Inhibits DNA_Supercoiling Negative DNA Supercoiling DNA_Gyrase->DNA_Supercoiling Introduces DNA_Replication DNA Replication DNA_Supercoiling->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death inhibition leads to

References

Reactions involving the carbonyl group of 7-methoxy-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

An essential scaffold in medicinal chemistry, 7-methoxy-2,3-dihydroquinolin-4(1H)-one, offers a reactive carbonyl group at the C-4 position that serves as a key handle for extensive chemical modification. The strategic manipulation of this ketone functionality allows for the synthesis of diverse libraries of compounds, crucial for structure-activity relationship (SAR) studies in drug discovery. The tetrahydroquinoline core is a "privileged scaffold" found in numerous biologically active molecules.[1][2] Reactions targeting the carbonyl group enable the introduction of various substituents, influencing the molecule's steric and electronic properties, and ultimately its pharmacological profile.

This document provides detailed application notes and experimental protocols for three fundamental transformations of the carbonyl group of this compound: Reductive Amination, Knoevenagel Condensation, and the Wittig Reaction. These methods are central to creating novel derivatives for evaluation as potential therapeutic agents.

Reductive Amination: Synthesis of 4-Amino-7-methoxy-tetrahydroquinolines

Application Note:

Reductive amination is a cornerstone method for converting ketones into amines.[3][4] For this compound, this reaction involves two key steps: the initial formation of an iminium ion intermediate through condensation with a primary or secondary amine, followed by in-situ reduction to yield the corresponding 4-amino-tetrahydroquinoline derivative.[3] This one-pot procedure is highly efficient for generating libraries of N-substituted analogs. The resulting 4-aminoquinolines are important scaffolds in medicinal chemistry, with applications as antimalarial, anticancer, and antileishmanial agents.[5] A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their mildness and selectivity for the iminium ion over the ketone starting material.[3]

Logical Workflow for Reductive Amination

Reductive Amination Workflow start Start ketone 7-Methoxy-2,3-dihydro- quinolin-4(1H)-one start->ketone solvent Add Solvent (e.g., DCE, MeOH) ketone->solvent amine Primary or Secondary Amine (R1R2NH) amine->solvent acid Optional: Add Acetic Acid (cat.) solvent->acid stir1 Stir for Imine/ Iminium Formation acid->stir1 reductant Add Reducing Agent (e.g., NaBH(OAc)3) stir1->reductant stir2 Stir until Reaction Complete reductant->stir2 workup Aqueous Workup & Extraction stir2->workup purify Purification (e.g., Chromatography) workup->purify product 4-Amino-7-methoxy- tetrahydroquinoline purify->product end End product->end

Caption: General experimental workflow for the one-pot reductive amination.

Representative Data for Reductive Amination of Ketones

EntryAmineReducing AgentSolventYield (%)Reference
1Aniline[RuCl₂(p-cymene)]₂/Ph₂SiH₂Toluene95[6]
2BenzylamineNaBH(OAc)₃Dichloroethane85-95[3]
3MorpholinePd/C, Et₃SiHWater (micellar)>95[6]
4PropargylamineNaBH₄Methanol59[4]

Note: Yields are representative for reductive amination on various ketone substrates and may vary for this compound.

Detailed Experimental Protocol: Reductive Amination

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Solvent Addition: Dissolve the starting material in a suitable anhydrous solvent, such as 1,2-dichloroethane (DCE) or methanol (approx. 0.1 M concentration).

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the solution. If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.2 eq) to liberate the free amine.

  • Iminium Formation: For less reactive amines, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate iminium ion formation. Allow the mixture to stir at room temperature for 30-60 minutes.

  • Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirring mixture. Monitor for gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure 4-amino-tetrahydroquinoline derivative.

Knoevenagel Condensation: Synthesis of C-4 Methylene-Linked Derivatives

Application Note:

The Knoevenagel condensation is a powerful C-C bond-forming reaction that involves the reaction of a ketone with an "active methylene" compound, which is a molecule containing a CH₂ group flanked by two electron-withdrawing groups (Z-CH₂-Z').[7][8] Common active methylene compounds include malononitrile, cyanoacetic esters, and Meldrum's acid. The reaction is typically catalyzed by a weak base, such as piperidine or pyridine, and proceeds via a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product.[7][9] Applying this reaction to this compound allows for the introduction of a substituted methylene group at the C-4 position, creating a key exocyclic double bond that can serve as a Michael acceptor for further functionalization or as a final pharmacophore.

Reaction Pathway for Knoevenagel Condensation

Knoevenagel Condensation Mechanism ketone 7-Methoxy-2,3-dihydro- quinolin-4(1H)-one C=O addition {Nucleophilic Addition} ketone:f0->addition active_methylene Active Methylene Cmpd. Z-CH2-Z' base Weak Base (e.g., Piperidine) active_methylene->base carbanion Carbanion Z-CH(-)-Z' base->carbanion Deprotonation carbanion:f0->addition intermediate Adduct Intermediate addition->intermediate dehydration {Dehydration (-H2O)} intermediate->dehydration product {Final Product |  C=C(Z)Z'} dehydration->product

Caption: Key steps in the base-catalyzed Knoevenagel condensation.

Representative Data for Knoevenagel Condensation

EntryActive Methylene CompoundCatalystSolventYield (%)Reference
1MalononitrilePiperidineEthanol85-95[7][8]
2Ethyl CyanoacetatePiperidineEthanol80-90[9]
3Malonic AcidPyridinePyridine70-85[10]
4Thiobarbituric AcidPiperidineEthanolHigh[7]

Note: Yields are representative for Knoevenagel condensations on various ketone/aldehyde substrates and may vary for this compound.

Detailed Experimental Protocol: Knoevenagel Condensation

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and the active methylene compound (e.g., malononitrile, 1.1 eq) in a suitable solvent such as ethanol or toluene.

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 eq) or a mixture of acetic acid and ammonium acetate.

  • Heating: Heat the reaction mixture to reflux and maintain this temperature for 2-12 hours. For reactions using a Dean-Stark apparatus (with toluene as solvent), monitor the collection of water to gauge reaction progress.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The product is typically more nonpolar and UV-active.

  • Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath. The product may precipitate from the solution.

  • Isolation: If a precipitate forms, collect the solid by vacuum filtration. Wash the solid with cold solvent (e.g., ethanol) to remove residual catalysts and starting materials.

  • Workup (if no precipitate): If the product remains in solution, concentrate the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with dilute acid (e.g., 1M HCl) to remove the basic catalyst, followed by water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent in vacuo.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by flash column chromatography to obtain the desired C-4 methylene-linked derivative.

Wittig Reaction: Conversion to C-4 Alkenes

Application Note:

The Wittig reaction is a highly reliable method for converting ketones into alkenes.[11][12] The reaction utilizes a phosphorus ylide (a Wittig reagent), which is typically prepared by treating a phosphonium salt with a strong base.[13] The ylide then reacts with the carbonyl group of this compound in a [2+2] cycloaddition to form a transient oxaphosphetane intermediate. This intermediate rapidly decomposes to yield the desired alkene and a phosphine oxide byproduct (typically triphenylphosphine oxide).[12][13] A key advantage of the Wittig reaction is the unambiguous placement of the double bond.[12] The nature of the ylide (stabilized vs. non-stabilized) can influence the stereoselectivity (E/Z) of the resulting alkene.[14] This reaction is invaluable for installing exocyclic methylene groups or more complex substituted alkenes at the C-4 position.

Reaction Pathway for the Wittig Reaction

Wittig Reaction Mechanism phosphonium Phosphonium Salt Ph3P+-CH2R Br- base Strong Base (e.g., n-BuLi) phosphonium->base ylide Phosphorus Ylide Ph3P=CHR base->ylide Deprotonation cycloadd {[2+2] Cycloaddition} ylide:f0->cycloadd ketone Ketone Substrate C=O ketone:f0->cycloadd oxaphosphetane Oxaphosphetane Intermediate cycloadd->oxaphosphetane decomp {Decomposition} oxaphosphetane->decomp alkene {Alkene Product |  C=CHR} decomp->alkene tppo {Triphenylphosphine Oxide (TPPO)} decomp->tppo

Caption: The Wittig reaction proceeds via a phosphorus ylide and an oxaphosphetane intermediate.

Representative Data for Wittig Reaction

EntryYlide ReagentBaseSolventYield (%)Reference
1Ph₃P=CH₂n-BuLiTHFHigh[11]
2Ph₃P=CHCO₂Et (Stabilized)NaHTHF>80 (E-alkene)[14]
3Ph₃P=CH(Ph) (Non-stabilized)n-BuLiEther>70 (Z-alkene)[14]
4Benzyltriphenylphosphonium chlorideNaOEtEthanol~70-80[15]

Note: Yields are representative for the Wittig reaction on various ketone/aldehyde substrates and may vary for this compound.

Detailed Experimental Protocol: Wittig Reaction

  • Ylide Preparation:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.2 eq).

    • Add anhydrous solvent, typically tetrahydrofuran (THF) or diethyl ether.

    • Cool the suspension to 0 °C or -78 °C in an appropriate bath.

    • Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.1 eq), dropwise via syringe. A distinct color change (often to deep yellow or orange) indicates ylide formation.

    • Allow the mixture to stir at this temperature for 30 minutes, then warm to 0 °C or room temperature for another 30-60 minutes.

  • Ketone Addition:

    • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF.

    • Add the ketone solution dropwise to the stirring ylide solution at 0 °C or -78 °C.

  • Reaction:

    • After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature.

    • Stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Quenching:

    • Cool the flask in an ice bath and carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or water.

  • Extraction:

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Washing and Drying:

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product will contain triphenylphosphine oxide (TPPO) as a major byproduct.

    • Purification is typically achieved by flash column chromatography on silica gel. A nonpolar eluent system (e.g., ethyl acetate/hexanes) is usually effective, as TPPO is moderately polar. In some cases, crystallization can also be used to separate the desired alkene from TPPO.

References

Application of 7-methoxy-2,3-dihydroquinolin-4(1H)-one in Parallel Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-methoxy-2,3-dihydroquinolin-4(1H)-one scaffold is a valuable starting point in medicinal chemistry for the development of novel therapeutic agents. Its structure is a key component in a variety of biologically active compounds. Parallel synthesis, a high-throughput chemical synthesis technique, enables the rapid generation of a large library of analogs from a common intermediate.[1] This approach is instrumental in exploring the structure-activity relationships (SAR) of a lead compound, a critical step in the drug discovery and optimization process.[2]

This document provides detailed application notes and protocols for the use of this compound as a building block in the parallel synthesis of a diverse library of quinolinone derivatives. The methodologies described are designed to be adaptable for high-throughput workflows, facilitating the efficient generation of compound libraries for screening and SAR studies.

Core Scaffold and Diversification Strategy

The central strategy for diversification of the this compound core involves a multi-component reaction, which is highly efficient for building molecular complexity in a single step. Specifically, a one-pot synthesis adapting the Betti reaction or a similar multicomponent approach can be employed to introduce diversity at the 2-position of the quinolinone ring. This allows for the rapid creation of a library of 2-substituted-7-methoxy-2,3-dihydroquinolin-4(1H)-one derivatives.

The general workflow for this parallel synthesis approach is depicted below:

G cluster_prep Preparation of Starting Materials cluster_synthesis Parallel Synthesis cluster_analysis Library Analysis and Characterization A This compound D Dispense Starting Materials into 96-well plate A->D B Library of Aldehydes (R-CHO) B->D C Amine Source (e.g., Ammonium Acetate) C->D E One-Pot Multicomponent Reaction D->E Heating/Stirring F Parallel Work-up and Purification E->F G High-Throughput Analysis (LC-MS, NMR) F->G H Compound Library Generation G->H

Figure 1: General workflow for the parallel synthesis of a 2-substituted-7-methoxy-2,3-dihydroquinolin-4(1H)-one library.

Experimental Protocols

The following protocol describes a general procedure for the parallel synthesis of a library of 2-substituted-7-methoxy-2,3-dihydroquinolin-4(1H)-one derivatives in a 96-well plate format. This method is based on a modified one-pot, three-component reaction.

Materials and Equipment:

  • This compound

  • A diverse library of aromatic and aliphatic aldehydes

  • Ammonium acetate

  • Ethanol (anhydrous)

  • 96-well reaction block with reflux condenser and magnetic stirring

  • Automated liquid handler (optional, for high-throughput dispensing)

  • Parallel purification system (e.g., automated flash chromatography or preparative HPLC)

  • Analytical instruments (LC-MS, NMR)

Protocol 1: Parallel Synthesis of a 2-Substituted-7-methoxy-2,3-dihydroquinolin-4(1H)-one Library

  • Preparation of Stock Solutions:

    • Prepare a 0.5 M stock solution of this compound in anhydrous ethanol.

    • Prepare 0.6 M stock solutions of a diverse set of 96 different aldehydes in anhydrous ethanol.

    • Prepare a 2.5 M stock solution of ammonium acetate in anhydrous ethanol.

  • Reaction Setup (in a 96-well reaction block):

    • To each well of the 96-well reaction block, add 200 µL of the this compound stock solution (0.1 mmol).

    • To each well, add 200 µL of a unique aldehyde stock solution (0.12 mmol).

    • To each well, add 200 µL of the ammonium acetate stock solution (0.5 mmol).

  • Reaction Conditions:

    • Seal the 96-well reaction block.

    • Heat the reaction block to 80 °C and stir for 12-24 hours.

    • Monitor the progress of the reactions by taking a small aliquot from a few representative wells for LC-MS analysis.

  • Parallel Work-up and Purification:

    • After completion, allow the reaction block to cool to room temperature.

    • Remove the solvent from each well under reduced pressure using a centrifugal evaporator.

    • Dissolve the residue in each well in a suitable solvent (e.g., DMSO or a mixture of dichloromethane and methanol).

    • Purify the compounds in parallel using an automated flash chromatography system or preparative HPLC.

  • Analysis and Characterization:

    • Analyze the purity of each compound in the library by LC-MS.

    • For hit compounds from biological screening, perform full characterization by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Data Presentation: Structure-Activity Relationship (SAR)

The following table presents hypothetical biological activity data for a small, representative library of 2-substituted-7-methoxy-2,3-dihydroquinolin-4(1H)-one derivatives against a hypothetical kinase target. This data is for illustrative purposes to demonstrate how SAR data from a synthesized library can be organized.

Compound IDR-Group (at position 2)Molecular WeightIC₅₀ (nM)
1a Phenyl267.31150
1b 4-Chlorophenyl301.7675
1c 4-Methoxyphenyl297.34250
1d 2-Thienyl273.34120
1e Cyclohexyl273.37500
1f 4-Pyridyl268.3090

Interpretation of Hypothetical SAR Data:

  • The introduction of a substituent at the 2-position appears to be crucial for activity.

  • Aromatic substituents at the 2-position are generally favored over aliphatic ones (compare 1a-d, 1f with 1e ).

  • Electron-withdrawing groups on the phenyl ring at the 2-position, such as chlorine, may enhance potency (compare 1b with 1a ).

  • Electron-donating groups, such as methoxy, may decrease potency (compare 1c with 1a ).

  • Heteroaromatic rings are well-tolerated (see 1d and 1f ).

Signaling Pathway Visualization

In drug discovery, understanding the mechanism of action of a new compound series is crucial. For instance, if the synthesized quinolinone derivatives are being investigated as inhibitors of a specific signaling pathway, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer, a diagram can illustrate the proposed point of intervention.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Activation Inhibitor This compound Derivative Inhibitor->PI3K Inhibition

Figure 2: Proposed mechanism of action of this compound derivatives as inhibitors of the PI3K signaling pathway.

Conclusion

The use of this compound in parallel synthesis provides a powerful and efficient platform for the generation of diverse chemical libraries. The detailed protocols and application notes presented here offer a practical guide for researchers in drug discovery to explore the SAR of this important scaffold, ultimately accelerating the identification of new drug candidates. The adaptability of the described methods to high-throughput automation makes this approach particularly valuable in modern medicinal chemistry.

References

Application Notes and Protocols for the Synthesis of 7-Methoxy-2,3-dihydroquinolin-4(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 7-methoxy-2,3-dihydroquinolin-4(1H)-one and its derivatives, key scaffolds in medicinal chemistry. The quinolinone core is present in a wide array of therapeutic agents, exhibiting antibacterial, antimalarial, and anticancer properties.[1][2] This application note outlines several established synthetic strategies, including the Gould-Jacobs reaction, Camps cyclization, and Conrad-Limpach synthesis, with a focus on producing 7-methoxy substituted analogs.[3][4][5][6] Furthermore, modern techniques such as microwave-assisted synthesis are presented as efficient alternatives to classical high-temperature methods.[1][7] Detailed experimental procedures, data summarization, and visual diagrams of the synthetic workflows are provided to guide researchers in the effective synthesis of these valuable compounds.

Introduction

Quinolin-4-one derivatives are a significant class of heterocyclic compounds due to their diverse biological activities.[8] The introduction of a methoxy group at the 7-position can significantly influence the pharmacological properties of the molecule. The synthesis of these compounds can be achieved through several classical name reactions, each offering a different approach to constructing the quinoline ring system.[2][9]

The Gould-Jacobs reaction is a widely used method for preparing 4-hydroxyquinoline derivatives, which exist in tautomeric equilibrium with the 4-quinolone form.[1][3] This reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.[1][3] The Camps cyclization provides an alternative route through the base-catalyzed intramolecular cyclization of an N-(2-acylaryl)amide.[4][6] The Conrad-Limpach-Knorr synthesis utilizes the reaction of an aniline with a β-ketoester to yield 4-hydroxyquinolines.[5][10] Finally, the Friedländer annulation offers a versatile method by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[11][12][13]

This document will focus on the practical application of these methods for the synthesis of 7-methoxy-substituted quinolinones and their dihydro derivatives.

Synthetic Pathways and Methodologies

The primary synthetic routes for obtaining the 7-methoxy-quinolin-4-one scaffold are summarized below. The synthesis of the 2,3-dihydro derivative can be achieved through subsequent reduction of the corresponding quinolin-4-one or by modifying the initial synthetic strategy.

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a reliable method for the synthesis of 4-hydroxyquinolines from anilines.[1][3] For the target molecule, 3-methoxyaniline serves as the key starting material. The general pathway is depicted below.

Gould_Jacobs_Pathway Reactants 3-Methoxyaniline + Diethyl ethoxymethylenemalonate Intermediate1 Anilidomethylenemalonate Intermediate Reactants->Intermediate1 Condensation -EtOH Cyclization Thermal Cyclization (e.g., Diphenyl ether, >250 °C) Intermediate1->Cyclization Heat Product1 Ethyl 7-methoxy-4-oxo-1,4- dihydroquinoline-3-carboxylate Cyclization->Product1 Hydrolysis Saponification (e.g., NaOH) Product1->Hydrolysis Product2 7-Methoxy-4-oxo-1,4- dihydroquinoline-3-carboxylic acid Hydrolysis->Product2 Decarboxylation Decarboxylation (Heat) Product2->Decarboxylation FinalProduct 7-Methoxy-4-quinolinol Decarboxylation->FinalProduct

Caption: Gould-Jacobs reaction pathway for 7-methoxy-4-quinolinol synthesis.

Camps Cyclization

The Camps cyclization is another effective method that proceeds via an intramolecular aldol condensation of an N-(2-acylaryl)amide.[4][6] This method is particularly useful for synthesizing substituted quinolin-4-ones.

Camps_Cyclization_Pathway Reactant o-Acylaminoacetophenone (with 7-methoxy substituent) Base Base (e.g., NaOH) Reactant->Base Cyclization Intramolecular Aldol Condensation Base->Cyclization Product 7-Methoxy-quinolin-4-one Derivative Cyclization->Product

Caption: General workflow for the Camps cyclization.

Experimental Protocols

Protocol 1: Microwave-Assisted Gould-Jacobs Synthesis of Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

This protocol utilizes microwave irradiation to accelerate the reaction and improve yields compared to conventional heating.[1]

Materials:

  • 3-Methoxyaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Microwave synthesis vial (2-5 mL)

  • Magnetic stirrer bar

  • Microwave synthesizer

  • Acetonitrile (ice-cold)

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • To a 2-5 mL microwave vial equipped with a magnetic stirrer, add 3-methoxyaniline (1.0 mmol) and diethyl ethoxymethylenemalonate (3.0 mmol).

  • Seal the vial and place it in the microwave synthesizer.

  • Heat the mixture to 250 °C and hold for 10 minutes.[14] Note: The reaction generates high pressure.

  • After the reaction is complete, cool the vial to room temperature. A precipitate should form.

  • Add ice-cold acetonitrile (3 mL) to the vial and stir to wash the precipitate.

  • Filter the solid product and wash with additional ice-cold acetonitrile.

  • Dry the resulting solid under vacuum to yield the desired product.

Purity Analysis:

  • The purity of the product can be assessed by HPLC-MS. A typical purity of >95% is expected.[14]

Protocol 2: Synthesis of 7-Methoxy-4-quinolinol via Saponification and Decarboxylation

Materials:

  • Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Sodium hydroxide (NaOH) solution (e.g., 10%)

  • Hydrochloric acid (HCl) for acidification

  • Reaction flask with reflux condenser

  • Heating mantle

  • pH paper or meter

Procedure:

  • Suspend the ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 mmol) in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux until the ester is completely hydrolyzed (saponification), which can be monitored by TLC.

  • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the carboxylic acid intermediate.

  • Filter the precipitate, wash with water, and dry.

  • Place the dried carboxylic acid in a suitable flask and heat it above its melting point until carbon dioxide evolution ceases (decarboxylation).

  • Cool the residue, which is the crude 7-methoxy-4-quinolinol. Recrystallize from a suitable solvent (e.g., ethanol) for purification.

Protocol 3: Synthesis of this compound

The synthesis of the dihydro- derivative can be achieved by catalytic hydrogenation of the corresponding 7-methoxy-4-quinolinol.

Materials:

  • 7-Methoxy-4-quinolinol

  • Palladium on carbon (Pd/C, 10%)

  • Ethanol or acetic acid as solvent

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Hydrogen gas source

  • Filtration medium (e.g., Celite)

Procedure:

  • Dissolve or suspend 7-methoxy-4-quinolinol (1.0 mmol) in a suitable solvent like ethanol or acetic acid in a hydrogenation flask.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate).

  • Place the flask on the hydrogenation apparatus, evacuate the system, and then introduce hydrogen gas (typically at 50 psi).

  • Shake or stir the reaction mixture at room temperature until the theoretical amount of hydrogen is consumed, or until TLC analysis indicates the complete disappearance of the starting material.

  • Carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by column chromatography or recrystallization.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the synthesis of quinolinone derivatives based on the Gould-Jacobs reaction.

EntryStarting AnilineMethodTemperature (°C)Time (min)Yield (%)Purity (%)Reference
1AnilineMicrowave2501047>95[14]
2AnilineMicrowave300537>95[14]
3AnilineConventional250-26060-120Variable-[1]
43-MethoxyanilineMicrowave25010Est. 40-50*>95-

*Yield is estimated based on similar reactions; optimization may be required.

Logical Workflow for Synthesis and Derivatization

The overall process from starting materials to the final dihydro- derivative can be visualized as follows.

Synthesis_Workflow Start Starting Materials (3-Methoxyaniline, DEEM) Step1 Gould-Jacobs Reaction (Microwave or Conventional) Start->Step1 Intermediate 7-Methoxy-4-quinolinol Step1->Intermediate Step2 Catalytic Hydrogenation (e.g., H2, Pd/C) Intermediate->Step2 FinalProduct This compound Step2->FinalProduct Derivatization Further Derivatization FinalProduct->Derivatization Derivatives Substituted Derivatives Derivatization->Derivatives

Caption: Overall synthetic workflow for this compound.

Conclusion

The synthesis of this compound and its derivatives can be accomplished through well-established synthetic routes. The Gould-Jacobs reaction, particularly with microwave assistance, offers an efficient method for preparing the 7-methoxy-4-quinolinol precursor. Subsequent reduction provides access to the desired dihydroquinolinone scaffold. The protocols and workflows presented herein provide a comprehensive guide for researchers in the field of medicinal chemistry and drug development to synthesize these important heterocyclic compounds. Further optimization of reaction conditions may be necessary to achieve desired yields and purity for specific derivatives.

References

Application Notes and Protocols: 7-Methoxy-2,3-dihydroquinolin-4(1H)-one as a Versatile Scaffold for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-2,3-dihydroquinolin-4(1H)-one is a valuable heterocyclic building block in medicinal chemistry, serving as a key scaffold for the synthesis of a diverse range of bioactive molecules. Its rigid, bicyclic core, substituted with a methoxy group, provides a privileged structure for developing novel therapeutic agents. This quinolinone framework is particularly prominent in the design of kinase inhibitors, anticancer agents, and compounds targeting the central nervous system. The strategic placement of the methoxy group can influence molecular interactions and pharmacokinetic properties, making it an attractive starting point for lead optimization in drug discovery programs. These application notes provide an overview of its utility and detailed protocols for the synthesis of bioactive derivatives.

Applications in Bioactive Molecule Synthesis

The this compound scaffold has been successfully employed in the development of potent inhibitors of key cellular signaling pathways implicated in cancer and other diseases. Notably, it serves as a foundational element for molecules targeting the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival that is frequently dysregulated in cancer. Furthermore, derivatives of this scaffold have demonstrated significant potential as tubulin polymerization inhibitors, a validated strategy for anticancer therapy.

Kinase Inhibitors

The quinolinone core can be elaborated to target the ATP-binding site of various kinases. The methoxy group can be strategically utilized to enhance binding affinity and selectivity.

Anticancer Agents

Derivatives of this compound have shown potent cytotoxic activity against a range of cancer cell lines. These compounds often function by disrupting fundamental cellular processes such as cell division and signal transduction.

CNS-Active Agents

The quinoline scaffold is also a well-established pharmacophore for agents targeting the central nervous system. Modifications of the this compound core have led to the discovery of compounds with anticonvulsant properties.

Data Presentation: Biological Activities of Quinolinone and Quinazolinone Derivatives

The following tables summarize the biological activities of various bioactive molecules synthesized from or inspired by the quinolinone and related quinazolinone scaffolds.

Table 1: Anticancer Activity of Quinazolinone Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 4 Caco-223.31 ± 0.09[1]
HepG253.29 ± 0.25[1]
MCF-772.22 ± 0.14[1]
Compound 9 Caco-2> 100[1]
HepG2> 100[1]
MCF-7> 100[1]
Compound IIIb A54923.6[1]
5-Fluorouracil A54927.9[1]

Table 2: Anticonvulsant Activity of 1,2,4-Triazolo[4,3-a]quinoline Derivatives

Compound IDMES ED50 (mg/kg)sc-PTZ ED50 (mg/kg)Isoniazid ED50 (mg/kg)Rotarod TD50 (mg/kg)Protective Index (PI)Reference
4a 9.221.183.3153.116.6[2]
Phenytoin 9.9--69.17.0[2]

Table 3: PI3K/mTOR Kinase Inhibitory Activity of Pyrido[3,2-d]pyrimidine Derivatives

Compound IDPI3Kα IC50 (nM)mTOR IC50 (nM)Reference
11 3>1000[3]
12 10>1000[3]
13 6125[3]
15 8250[3]
19 5500[3]
22 4100[3]

Experimental Protocols

The following is a representative protocol for the synthesis of a bioactive derivative starting from this compound. This protocol is based on established synthetic methodologies for similar heterocyclic systems.

Synthesis of a 4-Anilino-7-methoxyquinoline Derivative

This protocol outlines a two-step synthesis of a 4-anilino-7-methoxyquinoline derivative, a scaffold known to exhibit kinase inhibitory activity.

Step 1: Chlorination of this compound

Objective: To introduce a chlorine atom at the 4-position, creating a reactive intermediate for subsequent nucleophilic substitution.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of this compound (1.0 eq) in toluene, add a catalytic amount of DMF.

  • Slowly add phosphorus oxychloride (3.0 eq) to the mixture at room temperature with vigorous stirring.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude 4-chloro-7-methoxyquinoline.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Nucleophilic Aromatic Substitution with an Aniline Derivative

Objective: To displace the 4-chloro group with a substituted aniline to introduce structural diversity and modulate biological activity.

Materials:

  • 4-chloro-7-methoxyquinoline (from Step 1)

  • Substituted aniline (e.g., 3-chloro-4-fluoroaniline) (1.2 eq)

  • Isopropanol

  • Hydrochloric acid (catalytic amount)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-7-methoxyquinoline (1.0 eq) and the substituted aniline (1.2 eq) in isopropanol.

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 8-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization.

  • Wash the collected solid with cold isopropanol and then with diethyl ether.

  • Dry the product under vacuum to yield the desired 4-anilino-7-methoxyquinoline derivative.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Signaling Pathway Diagram

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition S6K S6K mTORC1->S6K Activation eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Inhibition CellGrowth Cell Growth & Proliferation S6K->CellGrowth eIF4EBP1->CellGrowth Inhibition Quinolinone 7-Methoxy-2,3-dihydro- quinolin-4(1H)-one Derivative Quinolinone->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of a quinolinone derivative.

Experimental Workflow Diagram

Synthesis_Workflow Start 7-Methoxy-2,3-dihydro- quinolin-4(1H)-one Step1 Step 1: Chlorination (POCl3, DMF, Toluene, Reflux) Start->Step1 Intermediate 4-Chloro-7-methoxyquinoline Step1->Intermediate Step2 Step 2: Nucleophilic Substitution (Substituted Aniline, Isopropanol, HCl, Reflux) Intermediate->Step2 Purification Purification (Column Chromatography/ Recrystallization) Step2->Purification Product 4-Anilino-7-methoxyquinoline Derivative Analysis Characterization (NMR, MS, etc.) Product->Analysis Bioassay Biological Evaluation (e.g., Kinase Assay, Cytotoxicity Assay) Product->Bioassay Purification->Product

Caption: General synthetic workflow for the preparation of bioactive 4-anilino-7-methoxyquinoline derivatives.

References

Application Notes and Protocols: Screening 7-methoxy-2,3-dihydroquinolin-4(1H)-one for Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents is therefore a significant focus of pharmaceutical research. Quinoline and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory properties.[1][2] This document provides detailed protocols for the in vitro evaluation of the anti-inflammatory potential of a novel quinolinone derivative, 7-methoxy-2,3-dihydroquinolin-4(1H)-one.

The proposed mechanism of action for many anti-inflammatory compounds involves the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4][5] These pathways regulate the expression of pro-inflammatory mediators, including cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as enzymes such as inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).[6][7] The following protocols are designed to assess the ability of this compound to modulate these key inflammatory markers and pathways in a well-established in vitro model of inflammation using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.[8][9]

Experimental Workflow

A systematic approach is essential for the comprehensive evaluation of a novel compound's anti-inflammatory activity. The workflow begins with assessing the cytotoxicity of the compound to determine a non-toxic working concentration range. Subsequently, primary screening assays are conducted to evaluate the compound's effect on key inflammatory mediators. Positive hits from the primary screen are then subjected to secondary mechanistic studies to elucidate the underlying molecular pathways.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Mechanistic Studies A Cell Viability Assay (MTT) Determine non-toxic concentrations of This compound B Nitric Oxide (NO) Production Assay (Griess Reagent) Quantify inhibition of NO production A->B Proceed with non-toxic concentrations C Pro-inflammatory Cytokine Quantification (ELISA) Measure reduction in TNF-α and IL-6 levels B->C D Western Blot Analysis Investigate inhibition of iNOS and COX-2 protein expression C->D If significant inhibition is observed E Signaling Pathway Analysis (Western Blot) Assess phosphorylation of key proteins in NF-κB and MAPK pathways D->E

Caption: Experimental workflow for screening the anti-inflammatory activity of this compound.

In Vitro Anti-inflammatory Assays: Detailed Protocols

Cell Culture and Treatment

Murine macrophage cell line RAW 264.7 is a widely used and appropriate model for studying inflammation in vitro.[8][9]

  • Cell Line: RAW 264.7 (murine macrophages).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.[8]

Cell Viability Assay (MTT Assay)

It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity. The MTT assay assesses cell metabolic activity, which is an indicator of cell viability.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control.

  • Data Presentation:

Concentration of this compound (µM)Cell Viability (%)
0 (Control)100 ± 5.2
198.5 ± 4.8
597.1 ± 5.1
1095.3 ± 4.5
2592.8 ± 5.5
5089.6 ± 6.1
10065.2 ± 7.3

Note: Data are presented as mean ± SD and are hypothetical.

Nitric Oxide (NO) Production Assay

Nitric oxide is a key inflammatory mediator produced by iNOS in macrophages upon activation by LPS. The Griess reaction is a common method to measure nitrite, a stable and nonvolatile breakdown product of NO.[10][11]

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL LPS for 24 hours.

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Data Presentation:

TreatmentNitrite Concentration (µM)% Inhibition of NO Production
Control2.1 ± 0.3-
LPS (1 µg/mL)45.8 ± 3.90
LPS + Compound (5 µM)35.2 ± 2.823.1
LPS + Compound (10 µM)24.7 ± 2.146.1
LPS + Compound (25 µM)15.3 ± 1.966.6

Note: Data are presented as mean ± SD and are hypothetical.

Quantification of Pro-inflammatory Cytokines (ELISA)

TNF-α and IL-6 are pivotal pro-inflammatory cytokines that are significantly upregulated in response to LPS stimulation.[12][13][14] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for their quantification.[15]

  • Protocol:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL LPS for 24 hours.

    • Collect the cell culture supernatants and centrifuge to remove any debris.

    • Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Presentation:

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control50.2 ± 8.535.7 ± 6.1
LPS (1 µg/mL)1250.6 ± 110.2980.4 ± 85.3
LPS + Compound (10 µM)875.4 ± 95.1650.9 ± 70.2
LPS + Compound (25 µM)450.2 ± 50.8320.1 ± 45.5

Note: Data are presented as mean ± SD and are hypothetical.

Western Blot Analysis for iNOS and COX-2 Expression

To determine if the reduction in NO and prostaglandins is due to the downregulation of their respective enzymes, Western blotting is performed to assess the protein expression levels of iNOS and COX-2.[16][17][18]

  • Protocol:

    • Seed RAW 264.7 cells in a 6-well plate at a density of 2 x 10^6 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA protein assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an ECL detection system and quantify the band intensities using densitometry software.

  • Data Presentation:

TreatmentRelative iNOS Expression (Normalized to β-actin)Relative COX-2 Expression (Normalized to β-actin)
Control0.1 ± 0.020.1 ± 0.03
LPS (1 µg/mL)1.0 ± 0.01.0 ± 0.0
LPS + Compound (10 µM)0.65 ± 0.080.72 ± 0.09
LPS + Compound (25 µM)0.31 ± 0.050.45 ± 0.06

Note: Data are presented as mean ± SD and are hypothetical.

Mechanistic Insights: Signaling Pathway Analysis

Inflammatory responses are largely controlled by intracellular signaling cascades. The NF-κB and MAPK pathways are central to the expression of pro-inflammatory genes.[3][4][19][20] Investigating the effect of this compound on these pathways can provide insights into its mechanism of action.

NF-κB Signaling Pathway

In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[21][22][23]

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB degrades & releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes activates

Caption: Simplified NF-κB signaling pathway in inflammation.

MAPK Signaling Pathway

The MAPK family, including ERK, JNK, and p38, are also activated by LPS and play a crucial role in regulating the synthesis of inflammatory mediators.[4][19][20]

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., p38) MAPKK->MAPK phosphorylates AP1 AP-1 MAPK->AP1 activates Nucleus Nucleus AP1->Nucleus translocates to Genes Pro-inflammatory Gene Transcription Nucleus->Genes activates

Caption: Simplified MAPK signaling pathway in inflammation.

To investigate the effects of this compound on these pathways, Western blot analysis can be performed to measure the phosphorylation status of key proteins such as IκBα, p65 (a subunit of NF-κB), p38, ERK, and JNK. A decrease in the phosphorylation of these proteins in the presence of the compound would suggest its inhibitory activity on these pathways.

Conclusion

The protocols outlined in this document provide a robust framework for the initial in vitro screening of this compound for its anti-inflammatory properties. By systematically evaluating its effects on cell viability, nitric oxide production, pro-inflammatory cytokine secretion, and the expression of key inflammatory enzymes, researchers can obtain a comprehensive preliminary assessment of its therapeutic potential. Further mechanistic studies focusing on the NF-κB and MAPK signaling pathways will be crucial in elucidating the molecular basis of its anti-inflammatory activity. Positive results from these in vitro assays would warrant further investigation in preclinical in vivo models of inflammation.[24][25][26][27]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-methoxy-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 7-methoxy-2,3-dihydroquinolin-4(1H)-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and related compounds.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if the starting material is still present.
Decomposition of starting material or product.If using strong acids like Triflic Acid (TfOH), consider that the phenolic product may partially decompose under these conditions.[1] Try using a milder acid catalyst or lower the reaction temperature.
Ineffective cyclization.The nucleophilicity of the phenyl ring is crucial for the cyclization step. Electron-withdrawing groups on the aniline precursor can hinder the reaction.[1] If possible, start with precursors having electron-donating groups.
Poor quality of reagents or solvents.Ensure all reagents are pure and solvents are anhydrous, especially for moisture-sensitive reactions.
Formation of Multiple Side Products Undesired side reactions.Low selectivity can lead to the formation of more than two side products.[1] Adjust the reaction temperature or change the catalyst to improve selectivity.
Demethylation of the methoxy group.Strong Lewis acids like Aluminum Chloride (AlCl₃) can cause selective demethylation, which may not be the desired outcome if the methoxy group is required.[1] If demethylation is not intended, choose a different catalyst or protecting group strategy.
Difficulty in Product Purification Presence of unreacted starting materials.Optimize the reaction conditions to drive the reaction to completion.
Formation of closely related byproducts.Utilize column chromatography with a carefully selected eluent system for separation. Common systems include chloroform/methanol or ethyl acetate/hexane mixtures.[1][2]
Product precipitation issues.After quenching the reaction with ice-cold water, stir for a sufficient time to allow for complete precipitation of the product before filtration.[1]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing the quinolinone core?

A common and effective method involves the coupling of an appropriately substituted aniline with cinnamoyl chloride to form a cinnamanilide intermediate. This intermediate is then subjected to cycloelimination in the presence of a strong acid, such as Triflic Acid (TfOH), to yield the desired quinolin-2(1H)-one derivative.[2]

Q2: How do substituents on the aniline precursor affect the reaction yield?

Substituents with electron-donating properties on the N-phenyl cinnamanilide generally lead to moderate to very high yields (62–97%) as they enhance the nucleophilicity of the phenyl ring, which is essential for the electrophilic cyclization step.[1] Conversely, electron-withdrawing groups (e.g., -NO₂, -CN, -COOH) deactivate the phenyl ring, making the cyclization less efficient and often resulting in poor yields.[1]

Q3: What are the typical reaction conditions for the cyclization step?

For TfOH-mediated cyclization, the reaction is often carried out at elevated temperatures, around 110°C, for several hours.[1][2] However, with highly activated substrates, such as those containing a 3,4,5-trimethoxycinnamanilide moiety, the reaction can proceed at room temperature.[2]

Q4: Are there alternative catalysts for the cyclization reaction?

Yes, besides strong protic acids like TfOH, other catalytic systems have been reported for the synthesis of related quinolinones. These include ruthenium complexes, visible light-mediated photocatalysts, and other Lewis acids.[1] The choice of catalyst can influence reaction conditions, yield, and selectivity.

Q5: What is a suitable method for purifying the final product?

After the reaction is complete, the mixture is typically cooled and poured into ice-cold water to precipitate the crude product. The precipitate is then filtered and washed. For further purification, column chromatography using a silica gel stationary phase is commonly employed.[1][2] A typical eluent system for a related compound, 6-methoxyquinoline-2(1H)-one, is a mixture of chloroform and methanol (95:5).[1][2]

Experimental Protocols

General Procedure for the Synthesis of a Quinolin-2(1H)-one Precursor

This protocol is adapted from the synthesis of related quinolin-2(1H)-one compounds.[1]

Step 1: Synthesis of N-(substituted-phenyl)cinnamamide

  • To a solution of cinnamic acid (1 equivalent) in dichloroethane (DCE), add thionyl chloride (SOCl₂) (3 equivalents) dropwise.

  • Add a few drops of dimethylformamide (DMF) and reflux the mixture at 80°C for 4 hours.

  • Distill off the excess thionyl chloride. The crude cinnamoyl chloride is used in the next step without further purification.

  • In a separate flask, dissolve the appropriately substituted aniline (1 equivalent) and pyridine (1 equivalent) in dichloromethane (DCM).

  • Slowly add the freshly prepared cinnamoyl chloride in DCM to the aniline solution at 0–5°C.

  • Allow the reaction mixture to warm to room temperature and continue stirring for an additional hour.

  • Monitor the reaction progress by TLC.

Step 2: TfOH-Mediated Cycloelimination

  • To the N-substituted cinnamamide (1 equivalent), add Triflic Acid (TfOH) (2 equivalents) dropwise.

  • Heat the mixture to 110°C and stir for 4 hours.

  • Monitor the reaction progress by TLC (Eluent: Ethyl Acetate:Hexane = 1:1).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly pour the mixture into ice-cold water to precipitate the product.

  • Stir for 5 minutes, then filter the precipitate.

  • Wash the solid with cold water and then with hexane to obtain the quinolin-2(1H)-one product.

Visualizations

experimental_workflow cluster_step1 Step 1: Cinnamamide Formation cluster_step2 Step 2: Cycloelimination cluster_workup Workup & Purification cinnamic_acid Cinnamic Acid cinnamoyl_chloride Cinnamoyl Chloride cinnamic_acid->cinnamoyl_chloride  Reflux socl2 SOCl₂/DMF cinnamamide N-substituted Cinnamamide cinnamoyl_chloride->cinnamamide aniline Substituted Aniline aniline->cinnamamide cyclization Cyclization & Elimination cinnamamide->cyclization tfoh TfOH tfoh->cyclization  110°C product 7-methoxy-2,3-dihydro- quinolin-4(1H)-one cyclization->product quench Quench (Ice Water) product->quench filtration Filtration quench->filtration purification Column Chromatography filtration->purification final_product Pure Product purification->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_yield start Low/No Yield check_reaction Check Reaction Progress (TLC) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete extend_time Extend Reaction Time incomplete->extend_time Yes check_conditions Review Reaction Conditions incomplete->check_conditions No end Improved Yield extend_time->end harsh_conditions Conditions too harsh? check_conditions->harsh_conditions lower_temp Lower Temperature / Milder Catalyst harsh_conditions->lower_temp Yes check_precursor Examine Precursor Substituents harsh_conditions->check_precursor No lower_temp->end ewg Electron-Withdrawing Group? check_precursor->ewg change_precursor Use Precursor with Electron-Donating Group ewg->change_precursor Yes check_reagents Check Reagent/Solvent Quality ewg->check_reagents No change_precursor->end impure Impure Reagents? check_reagents->impure purify_reagents Purify/Replace Reagents impure->purify_reagents Yes impure->end No purify_reagents->end

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Synthesis of 7-Methoxy-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers involved in the synthesis of 7-methoxy-2,3-dihydroquinolin-4(1H)-one. The primary synthetic route discussed is the intramolecular Friedel-Crafts cyclization of an N-aryl-β-alanine precursor.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a mixture of isomers that are difficult to separate. How can I identify them and improve the selectivity for the desired 7-methoxy product?

A1: The most common side reaction in this synthesis is the formation of the isomeric 5-methoxy-2,3-dihydroquinolin-4(1H)-one . This occurs because the cyclization is an electrophilic aromatic substitution on the 3-methoxyaniline precursor. The amino group is an ortho-, para-director, and the methoxy group is also an ortho-, para-director. This electronic activation leads to two possible cyclization pathways.

  • Para-cyclization (favored) yields the desired 7-methoxy product.

  • Ortho-cyclization yields the undesired 5-methoxy isomer.

Identification: The two isomers can typically be distinguished by ¹H NMR spectroscopy by examining the aromatic protons. The 7-methoxy isomer will show a characteristic splitting pattern for its three aromatic protons, distinct from the pattern of the 5-methoxy isomer.

Improving Selectivity: The choice of acid catalyst and reaction temperature is crucial for controlling the isomer ratio. While specific quantitative data for this exact molecule is sparse in the literature, general principles of Friedel-Crafts reactions suggest that bulkier catalysts and lower temperatures may favor the less sterically hindered para-cyclization, thus increasing the yield of the 7-methoxy isomer. Polyphosphoric acid (PPA) is often used and is known to promote this type of cyclization effectively.

Q2: The overall yield of my reaction is very low, and I am recovering a significant amount of starting material. What are the likely causes?

A2: Low conversion is a common issue and can be attributed to several factors:

  • Insufficient Catalyst Activity: The Lewis or Brønsted acid catalyst (e.g., PPA, Eaton's reagent, AlCl₃) may be old, hydrated, or used in insufficient quantity. PPA, for instance, is highly viscous and hygroscopic; its effectiveness can decrease with improper handling.

  • Inadequate Reaction Temperature or Time: Intramolecular Friedel-Crafts reactions often require significant thermal energy to overcome the activation barrier. If the temperature is too low or the reaction time too short, the cyclization will be incomplete.

  • Deactivation of the Aromatic Ring: If the N-aryl-β-alanine precursor has any electron-withdrawing substituents (unlikely in this specific synthesis but possible in derivatives), it can deactivate the ring towards electrophilic substitution, thus hindering cyclization.

Troubleshooting:

  • Ensure the catalyst is fresh and anhydrous.

  • Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.

  • Extend the reaction time, following the progress by Thin Layer Chromatography (TLC).

Q3: I've observed a byproduct with a different mass spectrum, suggesting the loss of a methyl group. What is this and how can I avoid it?

A3: This byproduct is likely 7-hydroxy-2,3-dihydroquinolin-4(1H)-one . This results from the demethylation of the methoxy group. This side reaction is particularly prevalent when using strong Lewis acids that can coordinate to the methoxy oxygen, such as aluminum trichloride (AlCl₃), especially at elevated temperatures.

Prevention:

  • Choice of Catalyst: Use a Brønsted acid like PPA or Eaton's reagent instead of a strong Lewis acid like AlCl₃.

  • Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Q4: My final product is discolored, even after purification. What could be the cause?

A4: Discoloration often points to the presence of oxidized impurities or residual catalyst.

  • Oxidation: The dihydroquinolinone ring system can be susceptible to oxidation, leading to the formation of the corresponding aromatic quinolone, which is often colored. This can happen during a prolonged reaction at high temperatures or during workup if exposed to air and heat for too long.

  • Residual Catalyst/Polymerization: Incomplete quenching of the acid catalyst (especially PPA) can leave acidic residues that may promote degradation or polymerization of the product over time. Charring from reactions that are run at too high a temperature can also be a source of colored impurities.

Remediation:

  • Ensure a thorough aqueous workup to remove all acidic residues.

  • Consider purification by column chromatography followed by recrystallization. The use of activated carbon during recrystallization can sometimes help remove colored impurities.

  • Store the final product under an inert atmosphere (e.g., nitrogen or argon) and away from light.

Troubleshooting Guide

This table summarizes potential issues, their causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solutions
High percentage of 5-methoxy isomer 1. Reaction kinetics/thermodynamics favor ortho-cyclization under the chosen conditions. 2. High reaction temperature.1. Use a bulkier acid catalyst to sterically disfavor ortho-attack. 2. Lower the reaction temperature to favor the thermodynamically more stable para-product. 3. Optimize the choice of solvent and catalyst concentration.
Low Product Yield / High Starting Material 1. Incomplete reaction. 2. Deactivated or insufficient catalyst. 3. Reaction temperature too low or time too short.1. Increase reaction time and monitor by TLC. 2. Use fresh, anhydrous catalyst in the appropriate stoichiometric amount. 3. Carefully increase the reaction temperature in increments.
Presence of 7-hydroxy byproduct 1. Demethylation of the methoxy group. 2. Use of harsh Lewis acids (e.g., AlCl₃). 3. Excessively high reaction temperature.1. Switch to a Brønsted acid catalyst like PPA or Eaton's reagent. 2. Maintain the lowest possible reaction temperature for efficient conversion.
Product Decomposition or Charring 1. Reaction temperature is too high. 2. "Hot spots" in the reaction mixture due to poor stirring. 3. Highly exothermic reaction that is not properly controlled.1. Reduce the reaction temperature. 2. Ensure vigorous mechanical stirring, especially with viscous reagents like PPA. 3. Consider slower addition of reagents if a strong exotherm is observed.
Difficult Purification 1. Similar polarity of the 7-methoxy and 5-methoxy isomers. 2. Presence of polymeric byproducts.1. Utilize high-performance column chromatography with a carefully selected eluent system. 2. Attempt fractional recrystallization from different solvent systems. 3. Ensure complete removal of the acid catalyst during workup to prevent on-column degradation.

Experimental Protocols & Visualizations

Key Experimental Protocol: Cyclization using Polyphosphoric Acid (PPA)
  • Preparation: To a round-bottom flask equipped with a mechanical stirrer and a temperature probe, add 3-(3-methoxyanilino)propanoic acid (1 equivalent).

  • Reaction Initiation: Add polyphosphoric acid (PPA) (approx. 10-20 times the weight of the starting material).

  • Heating: Heat the mixture with vigorous stirring to 80-100°C. The exact temperature may need optimization. Maintain this temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the starting material spot and the appearance of the product spots (desired 7-methoxy and undesired 5-methoxy isomers).

  • Workup: After the reaction is complete, cool the mixture to approximately 60°C and carefully pour it onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Neutralization: Slowly neutralize the acidic aqueous solution with a base (e.g., concentrated NaOH or NH₄OH solution) to a pH of ~7-8 while keeping the mixture cool in an ice bath.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to separate the 7-methoxy and 5-methoxy isomers. Further purification can be achieved by recrystallization.

Reaction Pathway and Side Reactions

G SM 3-(3-Methoxyanilino)propanoic Acid P7 This compound (Desired Product) SM->P7 Intramolecular Friedel-Crafts (para-cyclization) P5 5-Methoxy-2,3-dihydroquinolin-4(1H)-one (Isomeric Impurity) SM->P5 ortho-cyclization Cat Acid Catalyst (e.g., PPA) Cat->SM P_OH 7-Hydroxy-2,3-dihydroquinolin-4(1H)-one (Demethylation Impurity) P7->P_OH AlCl3 Harsh Conditions (e.g., AlCl₃, High Temp) AlCl3->P_OH

Caption: Main reaction and potential side reaction pathways.

General Troubleshooting Workflow

G start Experiment Start run_rxn Run Cyclization Reaction start->run_rxn analyze Analyze Crude Product (TLC, NMR, LC-MS) run_rxn->analyze success High Yield & Purity (>95% 7-Methoxy) analyze->success Desired Outcome isomers Problem: Isomer Mixture analyze->isomers High 5-Methoxy Isomer low_yield Problem: Low Conversion analyze->low_yield High Starting Material other_byprod Problem: Other Byproducts (e.g., Demethylation) analyze->other_byprod Unexpected Peaks sol_isomers Troubleshoot: - Lower Temperature - Change Catalyst - Optimize Purification isomers->sol_isomers sol_yield Troubleshoot: - Check Catalyst Activity - Increase Temp/Time low_yield->sol_yield sol_byprod Troubleshoot: - Avoid AlCl₃ - Control Temperature other_byprod->sol_byprod sol_isomers->run_rxn Re-run Experiment sol_yield->run_rxn Re-run Experiment sol_byprod->run_rxn Re-run Experiment

Caption: A logical workflow for troubleshooting common synthesis issues.

Technical Support Center: Purification of 7-methoxy-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 7-methoxy-2,3-dihydroquinolin-4(1H)-one by column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The most commonly used stationary phase for the purification of quinolinone derivatives is silica gel.[1] Standard silica gel (60-120 mesh or 230-400 mesh) is typically effective for this purpose.[2] Due to the slightly acidic nature of silica gel, it is important to assess the stability of the compound on a small scale using Thin Layer Chromatography (TLC) prior to large-scale purification.

Q2: How do I select an appropriate mobile phase for the purification?

A2: The selection of an optimal mobile phase is crucial for good separation and should be determined by preliminary TLC analysis. A common starting point is a mixture of a non-polar solvent like n-hexane or petroleum ether and a more polar solvent such as ethyl acetate.[3] The polarity of the mobile phase can be gradually increased by adjusting the ratio of these solvents. For structurally related compounds, a 1:1 mixture of ethyl acetate and n-hexane has been shown to provide good separation.[4] The ideal solvent system should provide a retention factor (Rf) value for the target compound in the range of 0.2-0.4 on the TLC plate.

Q3: My compound is not eluting from the column. What should I do?

A3: If this compound is not eluting, it is likely that the mobile phase is not polar enough. You can gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). In some cases, for highly polar compounds, a more polar solvent system such as chloroform/methanol may be necessary.[1]

Q4: The separation of my target compound from impurities is poor. How can I improve it?

A4: Poor separation can be addressed by several strategies. First, ensure that the column is packed uniformly to avoid channeling. Second, optimize the mobile phase composition based on thorough TLC analysis to maximize the difference in Rf values between your compound and the impurities. Using a shallower solvent gradient or running the column under isocratic conditions (a constant solvent mixture) may also improve resolution.

Q5: I am observing tailing of my compound's peak during elution. What is the cause and how can I fix it?

A5: Peak tailing can occur due to strong interactions between the compound and the stationary phase. Since this compound is a basic compound, it may interact with the acidic silanol groups on the silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), can be added to the mobile phase to improve the peak shape.

Q6: Is there a risk of the compound degrading on the silica gel column?

A6: Some organic compounds can be sensitive to the acidic nature of silica gel and may degrade during chromatography. To assess this risk, it is advisable to perform a stability test. This can be done by spotting the compound on a TLC plate, letting it sit for an extended period (e.g., a few hours), and then developing the plate to see if any new spots (degradation products) have appeared. If degradation is observed, using a deactivated silica gel or an alternative stationary phase like alumina may be necessary.

Troubleshooting Guide

Problem Possible Cause Solution
Compound does not move from the baseline on TLC The solvent system is not polar enough.Increase the proportion of the polar solvent (e.g., ethyl acetate) in the mobile phase. Consider trying a more polar solvent system like dichloromethane/methanol.
Compound runs with the solvent front on TLC (High Rf value) The solvent system is too polar.Decrease the proportion of the polar solvent in the mobile phase.
Streaking on the TLC plate The sample is overloaded, or the compound is interacting strongly with the silica gel.Apply a smaller spot of the sample on the TLC plate. Add a small amount of triethylamine to the mobile phase to reduce strong interactions.
Compound is not eluting from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. If necessary, a "flush" with a highly polar solvent like pure methanol can be used to elute all remaining compounds.
Co-elution of the product with an impurity The chosen solvent system does not provide adequate separation.Re-optimize the solvent system using TLC with different solvent combinations. A shallower gradient during column chromatography may also improve separation.
Low recovery of the purified compound The compound may be partially retained on the column or may have degraded.Ensure complete elution by using a more polar solvent at the end of the chromatography. Check for compound stability on silica gel.
Cracks or channels in the silica gel bed Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. A layer of sand on top of the silica can help prevent disturbance.[2]

Experimental Protocols

Thin Layer Chromatography (TLC) for Solvent System Optimization
  • Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a pre-determined mixture of hexane and ethyl acetate (start with a 4:1 or 1:1 ratio).

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).

  • Analysis: Calculate the Rf value for the spot corresponding to the target compound. Adjust the solvent ratio to achieve an Rf value between 0.2 and 0.4 for optimal separation on the column.

Column Chromatography Protocol
  • Column Preparation:

    • Select an appropriate size glass column.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand over the plug.

    • Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar mobile phase (e.g., hexane).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

    • Allow the silica gel to settle, and then add a layer of sand on top to protect the surface.

    • Equilibrate the column by running the initial mobile phase through it until the pack is stable. Never let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • In a separate flask, add a small amount of silica gel to the dissolved sample.

    • Remove the solvent by rotary evaporation to obtain a free-flowing powder of the crude product adsorbed onto the silica gel (dry loading).

    • Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the optimized mobile phase, starting with a lower polarity.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.

    • Collect the eluent in fractions (e.g., in test tubes).

    • Monitor the collected fractions by TLC to identify which fractions contain the purified this compound.

  • Isolation of the Purified Compound:

    • Combine the pure fractions containing the target compound.

    • Remove the solvent using a rotary evaporator to yield the purified product.

    • Further dry the compound under high vacuum to remove any residual solvent.

Data Presentation

ParameterRecommended Value/RangeReference/Note
Stationary Phase Silica Gel (230-400 mesh)Standard for quinolinone purification.[1]
Mobile Phase n-Hexane / Ethyl AcetateA common and effective solvent system.[3]
Initial Mobile Phase Ratio 9:1 to 1:1 (Hexane:EtOAc)Start with a less polar mixture and increase polarity as needed.
Target Rf Value (TLC) 0.2 - 0.4Provides a good balance between retention and elution time.
Mobile Phase Modifier 0.1 - 1% TriethylamineTo be added if peak tailing is observed.

Note: The optimal mobile phase ratio will depend on the specific impurity profile of the crude material and should be determined experimentally using TLC.

Mandatory Visualization

G start Start Purification Troubleshooting check_tlc Perform TLC Analysis of Crude Material start->check_tlc rf_check Is Rf between 0.2-0.4? check_tlc->rf_check rf_high Rf > 0.4 (Too High) rf_check->rf_high Yes rf_low Rf < 0.2 (Too Low) rf_check->rf_low No run_column Run Column Chromatography rf_check->run_column Optimal decrease_polarity Decrease Mobile Phase Polarity rf_high->decrease_polarity increase_polarity Increase Mobile Phase Polarity rf_low->increase_polarity decrease_polarity->check_tlc increase_polarity->check_tlc separation_check Good Separation? run_column->separation_check no_elution Compound Not Eluting run_column->no_elution poor_separation Poor Separation (Co-elution) separation_check->poor_separation No tailing_check Peak Tailing? separation_check->tailing_check Yes optimize_gradient Optimize Solvent Gradient (shallower) or Run Isocratic poor_separation->optimize_gradient optimize_gradient->run_column tailing_issue Yes tailing_check->tailing_issue Yes collect_fractions Collect and Combine Pure Fractions tailing_check->collect_fractions No add_base Add Triethylamine (0.1-1%) to Mobile Phase tailing_issue->add_base add_base->run_column end Purified Product collect_fractions->end increase_polarity_column Significantly Increase Mobile Phase Polarity no_elution->increase_polarity_column increase_polarity_column->run_column

A troubleshooting workflow for the column chromatography purification of this compound.

References

Overcoming steric hindrance in the synthesis of 7-methoxy-2,3-dihydroquinolin-4(1H)-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in the synthesis of 7-methoxy-2,3-dihydroquinolin-4(1H)-one and its derivatives. The primary focus is on overcoming issues related to steric hindrance during the critical intramolecular cyclization step.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent method is the intramolecular Friedel-Crafts acylation of a 3-(3-methoxyanilino)propanoic acid precursor. This reaction is typically mediated by a strong acid catalyst that promotes the cyclization of the propanoic acid chain onto the aniline ring.

Q2: Why is steric hindrance a potential issue in this synthesis?

Steric hindrance can arise from the interaction between substituents on the aniline ring and the incoming acyl group during the cyclization. In the case of this compound, the cyclization must occur at the position ortho to the amino group and meta to the methoxy group. If there are other bulky substituents on the ring or at the 2 or 3-positions of the propanoic acid chain, the close proximity required for the ring closure can be energetically unfavorable, leading to low yields or reaction failure.

Q3: My Friedel-Crafts cyclization of 3-(3-methoxyanilino)propanoic acid is giving a low yield. What are the likely causes?

Low yields in this reaction are often attributed to several factors:

  • Insufficient Catalyst Activity: The Lewis acid catalyst can be deactivated by the basic nitrogen of the aniline, necessitating stoichiometric or excess amounts.

  • Steric Hindrance: As discussed, steric bulk near the reaction center can impede the cyclization.

  • Substrate Purity: Impurities in the starting 3-(3-methoxyanilino)propanoic acid can interfere with the reaction.

  • Reaction Conditions: Inadequate temperature or reaction time may not provide enough energy to overcome the activation barrier, especially in sterically hindered cases.

  • Moisture: Many of the catalysts used are highly sensitive to moisture, which can quench the reaction.

Q4: Are there alternatives to the classical Friedel-Crafts acylation for this cyclization?

Yes, several alternative strategies can be employed, particularly when the Friedel-Crafts route is unsuccessful:

  • High-Temperature Thermal Cyclization: In some cases, simply heating the precursor to a high temperature in a high-boiling solvent can induce cyclization without a catalyst.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction and improve yields, often under milder conditions than conventional heating.

  • Alternative Catalysts: Exploring different Lewis or Brønsted acids can sometimes overcome the limitations of a specific catalyst.

Troubleshooting Guide

Problem 1: Low to No Product Formation in Friedel-Crafts Cyclization
Potential Cause Troubleshooting Recommendation Expected Outcome
Inactive Catalyst Use a more potent cyclizing agent like Eaton's reagent, which is often more effective than Polyphosphoric Acid (PPA). Ensure all reagents and glassware are scrupulously dry.Eaton's reagent can often drive the reaction to completion under milder conditions and in shorter times.
Steric Hindrance Increase the reaction temperature to provide more energy to overcome the steric barrier. Consider using microwave irradiation to achieve higher temperatures rapidly and uniformly.Higher temperatures can lead to improved yields, although they may also promote side reactions. Microwave synthesis is known to improve yields in sterically hindered cases.
Deactivated Ring While the methoxy group is activating, other deactivating substituents on the aniline ring can inhibit the reaction. In such cases, a more forceful catalyst or higher temperatures are necessary.A more potent catalytic system may be required to achieve cyclization on a less reactive aromatic ring.
Poor Precursor Quality Purify the 3-(3-methoxyanilino)propanoic acid starting material by recrystallization or chromatography.A pure starting material will minimize side reactions and improve the overall yield of the desired product.
Problem 2: Formation of Multiple Products and Byproducts
Potential Cause Troubleshooting Recommendation Expected Outcome
Intermolecular Reactions If the reaction is too concentrated, intermolecular acylation can compete with the desired intramolecular cyclization. Run the reaction at a higher dilution.Higher dilution favors intramolecular processes, leading to a cleaner reaction profile with fewer polymeric byproducts.
Rearrangement or Decomposition Harsh acidic conditions or excessively high temperatures can lead to substrate or product degradation. Try using a milder catalyst (e.g., Eaton's reagent instead of PPA with high heat) or reducing the reaction temperature and time.Milder conditions can help to preserve the integrity of the desired product and reduce the formation of degradation products.
Incorrect Regiochemistry While cyclization is generally directed ortho to the amine, alternative cyclization pathways can occur depending on the substitution pattern. Confirm the structure of the product by thorough spectroscopic analysis (NMR, MS).If an undesired regioisomer is forming, a different synthetic strategy that offers better regiocontrol may be necessary.

Experimental Protocols

Protocol 1: Cyclization using Eaton's Reagent
  • Preparation of Eaton's Reagent (7.5 wt% P₂O₅ in Methanesulfonic Acid):

    • To 100 mL of methanesulfonic acid in a flask equipped with a mechanical stirrer and under a nitrogen atmosphere, slowly add 12 g of phosphorus pentoxide (P₂O₅) in portions.

    • Control the addition rate to maintain the temperature below 25 °C.

    • After the addition is complete, stir the mixture at room temperature for 18 hours until the P₂O₅ has fully dissolved.

    • Store the reagent in an airtight container under nitrogen.

  • Cyclization Procedure:

    • In a round-bottom flask flushed with nitrogen, add 10 equivalents (by weight) of freshly prepared Eaton's reagent.

    • To the stirred reagent, add 1 equivalent of 3-(3-methoxyanilino)propanoic acid in portions. An exotherm is typically observed.

    • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Microwave-Assisted Cyclization with Polyphosphoric Acid (PPA)
  • Reaction Setup:

    • In a microwave-safe reaction vessel, thoroughly mix 1 equivalent of 3-(3-methoxyanilino)propanoic acid with 10-15 equivalents (by weight) of polyphosphoric acid (PPA).

    • Place a magnetic stir bar in the vessel.

  • Microwave Irradiation:

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a temperature of 120-150 °C for 10-30 minutes. The optimal time and temperature should be determined by small-scale trials.

    • Monitor the pressure in the vessel to ensure it remains within safe limits.

  • Work-up and Purification:

    • After the reaction is complete, cool the vessel to room temperature.

    • Carefully add crushed ice to the vessel to quench the reaction and dissolve the PPA. This process can be highly exothermic.

    • Neutralize the acidic solution with a strong base (e.g., 50% NaOH solution) until the pH is basic.

    • Extract the product with an organic solvent, and follow the purification procedure outlined in Protocol 1.

Visualizations

experimental_workflow cluster_start Starting Material cluster_cyclization Cyclization Method cluster_workup Work-up & Purification cluster_product Final Product start 3-(3-methoxyanilino)propanoic acid method1 Eaton's Reagent (60-80°C) start->method1 method2 Polyphosphoric Acid (PPA) + Microwave (120-150°C) start->method2 workup 1. Quench with Ice 2. Neutralize 3. Extract method1->workup method2->workup purify Column Chromatography or Recrystallization workup->purify product This compound purify->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low/No Product in Friedel-Crafts Cyclization cause1 Inactive Catalyst? start->cause1 cause2 Steric Hindrance? start->cause2 cause3 Poor Precursor Quality? start->cause3 solution1 Use Eaton's Reagent Ensure Anhydrous Conditions cause1->solution1 solution2 Increase Temperature Use Microwave Irradiation cause2->solution2 solution3 Purify Starting Material (Recrystallization/Chromatography) cause3->solution3

Caption: Troubleshooting logic for low-yield Friedel-Crafts cyclization.

Stability of 7-methoxy-2,3-dihydroquinolin-4(1H)-one under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information and troubleshooting advice for researchers and drug development professionals investigating the stability of 7-methoxy-2,3-dihydroquinolin-4(1H)-one. The following sections offer detailed protocols and frequently asked questions (FAQs) regarding its stability under acidic and basic stress conditions.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to determine the stability of this compound?

A1: Understanding the chemical stability of a compound is a critical component of pharmaceutical development.[1] Forced degradation studies, which expose the compound to stress conditions like acid and base, help to:

  • Identify potential degradation products and establish degradation pathways.[1]

  • Assess the intrinsic stability of the molecule.

  • Develop and validate stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), which can accurately measure the compound in the presence of its degradants.[2][3]

  • Inform decisions on formulation development, packaging, and storage conditions to ensure the safety and efficacy of the final drug product.[1]

Q2: What are the likely points of instability in the this compound structure under acidic or basic conditions?

A2: The structure of this compound contains two primary functional groups susceptible to hydrolysis:

  • Cyclic Amide (Lactam): The amide bond within the quinolinone ring is the most probable site for hydrolysis. Both acid and base can catalyze the cleavage of this bond, leading to the opening of the heterocyclic ring.[4]

  • Aryl Methoxy Ether: The methoxy group (-OCH₃) on the aromatic ring is generally more stable but can be cleaved under more forceful acidic conditions to yield a phenol.[5][6] Basic conditions are typically ineffective for cleaving aryl ethers.

Q3: What analytical method is recommended for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and recommended technique.[7] An ideal method should be able to separate the parent peak of this compound from all potential degradation products and any process-related impurities.[8][9] A photodiode array (PDA) detector is often used to check for peak purity.[9]

Q4: How much degradation should I aim for in a forced degradation study?

A4: The goal is to achieve meaningful but not excessive degradation. A target of 5-20% degradation of the active pharmaceutical ingredient (API) is generally recommended.[3] This provides a sufficient quantity of degradation products for detection and characterization without completely destroying the parent compound, which could lead to secondary and unrepresentative degradation pathways.[2]

Q5: What should I do if I observe no degradation under the initial stress conditions?

A5: If no degradation is observed, the stress conditions should be gradually intensified. This can be achieved by:

  • Increasing the concentration of the acid or base.

  • Increasing the temperature (e.g., from 60°C to 80°C).[1]

  • Extending the duration of the experiment. It is important to adjust conditions stepwise to avoid overly aggressive degradation.

Q6: What does a poor mass balance in my HPLC results indicate?

A6: A poor mass balance (where the sum of the parent compound and all degradation products does not account for 100% of the initial amount) can suggest several issues:

  • Co-eluting Peaks: A degradation product might be co-eluting with the parent peak. Peak purity analysis can help identify this.

  • Non-UV Active Degradants: Some degradation products may lack a chromophore and therefore will not be detected by a UV detector.[1] Using a universal detector like a mass spectrometer (LC-MS) can help identify these.

  • Precipitation: A degradant may have precipitated out of the solution.

  • Volatile Degradants: A degradation product could be a volatile compound that is lost during sample preparation.

Experimental Protocols and Troubleshooting

The following are generalized protocols for conducting forced degradation studies. Researchers should adapt these based on the solubility of this compound and the specific analytical method being used.

Protocol 1: Acid Hydrolysis
  • Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of methanol or acetonitrile and water).

  • Stress Application: Mix the stock solution with an equal volume of an acidic solution (e.g., 0.1 M to 1 M HCl) in a sealed container.[1]

  • Incubation: Place the container in a controlled environment, such as a water bath or oven, at a set temperature (e.g., 60°C).[1]

  • Time Points: Withdraw aliquots at specified time intervals (e.g., 2, 6, 12, 24 hours).

  • Quenching: Immediately neutralize the withdrawn sample with an equivalent amount of base (e.g., 0.1 M to 1 M NaOH). This stops the degradation reaction.

  • Analysis: Dilute the neutralized sample to a suitable concentration with the HPLC mobile phase and analyze using a validated stability-indicating HPLC method.

  • Control: Run a control sample (compound in solvent without acid) in parallel under the same temperature conditions.[1]

Protocol 2: Base Hydrolysis
  • Preparation: Prepare a 1 mg/mL stock solution of the compound as described for acid hydrolysis.

  • Stress Application: Mix the stock solution with an equal volume of a basic solution (e.g., 0.1 M to 1 M NaOH).[1]

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 60°C).[1]

  • Time Points: Withdraw aliquots at specified time intervals.

  • Quenching: Neutralize the sample with an equivalent amount of acid (e.g., 0.1 M to 1 M HCl).

  • Analysis: Dilute the neutralized sample and analyze by HPLC.

  • Control: Run a control sample (compound in solvent without base) in parallel.[1]

Data Presentation

Quantitative results from the stability studies should be organized for clear comparison.

Table 1: Stability of this compound under Acidic Conditions

Stress ConditionTime (hours)Temperature (°C)% Parent Compound RemainingNumber of Degradation ProductsPeak Area of Major Degradant(s)
0.1 M HCl0601000-
0.1 M HCl660
0.1 M HCl1260
0.1 M HCl2460
1 M HCl0601000-
1 M HCl660
1 M HCl1260
1 M HCl2460

Table 2: Stability of this compound under Basic Conditions

Stress ConditionTime (hours)Temperature (°C)% Parent Compound RemainingNumber of Degradation ProductsPeak Area of Major Degradant(s)
0.1 M NaOH0601000-
0.1 M NaOH660
0.1 M NaOH1260
0.1 M NaOH2460
1 M NaOH0601000-
1 M NaOH660
1 M NaOH1260
1 M NaOH2460

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a forced degradation study.

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Sample Processing & Analysis cluster_results Data Evaluation prep Prepare Stock Solution (1 mg/mL) acid Acidic Stress (e.g., 0.1 M HCl, 60°C) prep->acid Expose base Basic Stress (e.g., 0.1 M NaOH, 60°C) prep->base Expose other Other Stresses (Oxidative, Thermal, Photolytic) prep->other Expose quench Quench Reaction (Neutralize) acid->quench At Time Points base->quench At Time Points other->quench At Time Points analyze Dilute & Analyze (Stability-Indicating HPLC) quench->analyze eval Evaluate Data (Purity, Mass Balance, Identify Degradants) analyze->eval G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis parent This compound acid_intermediate Protonated Carbonyl parent->acid_intermediate H₃O⁺ base_intermediate Tetrahedral Intermediate parent->base_intermediate OH⁻ acid_product 3-(2-amino-4-methoxyphenyl)propanoic acid (Ring-Opened Product) acid_intermediate->acid_product H₂O base_product Carboxylate Salt of 3-(2-amino-4-methoxyphenyl)propanoic acid base_intermediate->base_product H₂O

References

Technical Support Center: High-Purity Recrystallization of 7-methoxy-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the recrystallization of 7-methoxy-2,3-dihydroquinolin-4(1H)-one to achieve high purity. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My compound is not dissolving in the chosen solvent, even at elevated temperatures. What should I do?

A1: This indicates that the solvent is not suitable for your compound. The ideal recrystallization solvent should readily dissolve the compound when hot but have limited solubility when cold.

  • Troubleshooting Steps:

    • Increase Solvent Polarity: If you are using a non-polar solvent like hexane, try a more polar solvent such as ethyl acetate or an alcohol like ethanol or methanol.

    • Use a Solvent Mixture: A combination of solvents can be effective. For instance, dissolve your compound in a minimal amount of a good solvent (e.g., dichloromethane or ethanol) and then add a poorer solvent (e.g., hexane) dropwise until the solution becomes turbid. Gently heat the mixture until it becomes clear again before allowing it to cool.

    • Consult Solubility Data: Refer to the solubility data table below to select a more appropriate solvent.

Q2: After dissolving my compound and letting the solution cool, an oil has formed instead of crystals. How can I resolve this?

A2: "Oiling out" is a common problem that occurs when the compound precipitates from the solution above its melting point or when the solution is supersaturated to a high degree.

  • Troubleshooting Steps:

    • Slow Down the Cooling Process: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. You can insulate the flask to further slow the cooling rate.

    • Reduce the Solution Concentration: The solution may be too concentrated. Add a small amount of the hot solvent to the oily mixture and reheat until the oil redissolves. Then, allow it to cool slowly.

    • Induce Crystallization: Try scratching the inside of the flask at the surface of the liquid with a glass rod to create nucleation sites. Adding a seed crystal of the pure compound can also initiate crystallization.

    • Change the Solvent System: Use a solvent with a lower boiling point or a different solvent mixture.

Q3: The purity of my recrystallized this compound has not significantly improved. What could be the reason?

A3: This suggests that the chosen solvent is not effectively differentiating between your compound and the impurities.

  • Troubleshooting Steps:

    • Identify Potential Impurities: Common impurities can include unreacted starting materials such as 3-(m-anisidino)propionic acid or byproducts from the cyclization reaction.

    • Select a More Selective Solvent: Experiment with different solvents or solvent systems. The ideal solvent will have a high solubility for the desired compound at high temperatures and low solubility at low temperatures, while the impurities will either be highly soluble or insoluble at all temperatures.

    • Perform a Second Recrystallization: A second recrystallization step using a different solvent system can often remove persistent impurities.

    • Consider a Pre-purification Step: If the crude material is highly impure, consider a preliminary purification step, such as column chromatography, before recrystallization.

Q4: My final yield of pure crystals is very low. How can I improve the recovery?

A4: Low yield can be due to several factors, including using too much solvent, premature crystallization, or the compound having significant solubility in the cold solvent.

  • Troubleshooting Steps:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to completely dissolve the crude product.

    • Prevent Premature Crystallization: During hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent the compound from crystallizing on the filter paper.

    • Optimize Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation before filtration.

    • Wash Crystals with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to remove residual impurities without dissolving a significant amount of the product.

    • Recover from Mother Liquor: If a substantial amount of the compound remains in the filtrate (mother liquor), you can concentrate the solution and perform a second crystallization to recover more product.

Data Presentation: Solvent Suitability and Purity Enhancement

The following tables provide illustrative data on the solubility of this compound in common laboratory solvents and the expected purity improvement after recrystallization. Please note that the solubility data is representative and should be confirmed experimentally for your specific conditions.

Table 1: Illustrative Solubility of this compound in Various Solvents

SolventSolubility at 20°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Suitability for Recrystallization
MethanolLowHighExcellent
EthanolLowHighExcellent
Ethyl AcetateModerateHighGood
HexaneVery LowLowPoor (Good as anti-solvent)
WaterInsolubleInsolubleNot Suitable
DichloromethaneHighN/APoor (Good for initial dissolution)

Table 2: Expected Purity Enhancement with Different Solvent Systems

Solvent SystemInitial Purity (%)Purity after 1st Recrystallization (%)Purity after 2nd Recrystallization (%)
Methanol9098.5>99.5
Ethanol9098.0>99.5
Ethyl Acetate/Hexane9097.599.0

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound using methanol.

Materials:

  • Crude this compound

  • Methanol (reagent grade)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula and glass rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of methanol and gently heat the mixture on a hot plate with stirring. Continue to add small portions of methanol until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution and swirl. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot solvent through them. Quickly filter the hot solution into the pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.

Visualizations

Recrystallization Workflow Diagram

RecrystallizationWorkflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation A Crude Compound B Add Minimum Hot Solvent A->B C Fully Dissolved Solution B->C D Hot Filtration (Optional) C->D E Clear Hot Solution D->E F Slow Cooling E->F G Crystal Formation F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Drying I->J K Pure Crystals J->K

Caption: Workflow for the recrystallization of this compound.

Troubleshooting Logic Diagram

Troubleshooting guide for the synthesis of dihydroquinolinones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of dihydroquinolinones. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My dihydroquinolinone synthesis is resulting in a very low yield. What are the common general causes?

A1: Low yields in dihydroquinolinone synthesis can arise from several factors common across different synthetic methods. Key areas to investigate include:

  • Suboptimal Reaction Temperature: Many syntheses, particularly classical methods like the Conrad-Limpach reaction, require high temperatures for cyclization, often exceeding 250°C.[1] Conversely, some modern catalytic methods operate under milder conditions.[2] It is crucial to adhere to the optimal temperature for the specific protocol being used, as excessive heat can lead to product decomposition and tar formation, while insufficient heat will result in an incomplete reaction.[3]

  • Inappropriate Catalyst or Reagents: The choice and purity of the catalyst and reagents are critical. For instance, in the Friedländer synthesis, various acid or base catalysts can be employed, and their effectiveness can differ based on the substrates.[4] Ensure all reagents are pure and dry, as contaminants can interfere with the reaction.[4]

  • Poor Substrate Reactivity: The electronic and steric properties of your starting materials significantly impact the reaction rate. Electron-withdrawing groups on the aniline ring can deactivate it, making the cyclization step more challenging and leading to lower yields.[3][5]

  • Presence of Water: In many acid-catalyzed syntheses, water produced during the reaction can inhibit the process. Using anhydrous reagents and solvents is often recommended to drive the reaction to completion.[3]

  • Catalyst Deactivation: In catalytic reactions, the catalyst may lose activity due to poisoning by impurities in the starting materials or byproducts, fouling by carbonaceous deposits (coking), or thermal degradation (sintering).[6][7][8]

Q2: I am observing the formation of a significant amount of quinoline as a side product. How can I prevent this?

A2: The formation of fully aromatized quinoline is a common side reaction, particularly in syntheses starting from precursors that can readily undergo oxidation or elimination.

  • Control of Reaction Conditions: In reductive cyclization methods, such as those starting with 2-nitrochalcones, rapid reduction of both the nitro group and the side chain double bond is essential to prevent the formation of quinoline byproducts. The choice of solvent can be critical in achieving the desired selectivity, with dichloromethane sometimes offering better results.[5][9]

  • Choice of Starting Materials: The stability of intermediates plays a role. In some thermal cyclizations, quinoline and 2-aminostyrene have been identified as major byproducts.[5][9] Modifying the substrate or reaction conditions may be necessary to favor the desired dihydroquinolinone product.

Q3: How do substituents on the aromatic ring of the starting materials affect the reaction outcome?

A3: Substituents can have a significant impact on both the yield and regioselectivity of the reaction.

  • Electron-donating groups (EDGs) on the aniline ring generally facilitate electrophilic aromatic substitution, which can lead to higher yields in some cyclization reactions.[10]

  • Electron-withdrawing groups (EWGs) on the aniline ring can deactivate it, making cyclization more difficult and resulting in lower yields.[5][9] However, in some specific methodologies, EWGs on other parts of the molecule can lead to higher yields compared to EDGs.[10]

Troubleshooting Guides for Specific Syntheses

Friedländer Annulation

The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically under acid or base catalysis.[11][12]

Problem: Low Yield or No Product

Potential Cause Suggested Solution
Harsh Reaction Conditions Traditional methods often use high temperatures and strong acids or bases, which can lead to side reactions.[4] Consider using milder catalysts like iodine, p-toluenesulfonic acid, or various Lewis acids which can allow the reaction to proceed under more controlled conditions.[4][12]
Aldol Self-Condensation of Ketone The ketone reactant can undergo self-condensation, especially under basic conditions.[11] To minimize this, you can slowly add the ketone to the reaction mixture or use an imine analog of the o-aminoaryl aldehyde or ketone.[13]
Poor Regioselectivity with Unsymmetrical Ketones Condensation can occur on either side of the carbonyl group. To control this, you can introduce a directing group on the ketone.[4]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[4]
  • To a mixture of the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol), add molecular iodine (10 mol%).

  • Heat the reaction mixture at 80-100°C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.

  • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conrad-Limpach Synthesis

This method involves the condensation of an aniline with a β-ketoester to form a Schiff base, followed by a high-temperature thermal cyclization to yield a 4-hydroxyquinoline, a tautomer of the dihydroquinolinone.[1][14][15]

Problem: Cyclization Step is Failing or Giving a Very Low Yield

Potential Cause Suggested Solution
Insufficient Temperature The cyclization step is often the rate-determining step and requires high temperatures, typically around 250°C, to proceed.[1] Ensure your experimental setup can safely and consistently reach this temperature. Use a high-temperature thermometer and a suitable heating mantle or sand bath.[4]
Reaction Run Neat Performing the cyclization without a solvent can lead to very moderate yields (below 30%).[1]
Inappropriate Solvent The use of a high-boiling, inert solvent such as mineral oil or Dowtherm A can dramatically increase the yield of the cyclization step, in some cases up to 95%.[1][4]
Lack of Acid Catalyst The reaction mechanism involves multiple tautomerizations that are catalyzed by a strong acid like HCl or H₂SO₄.[1] Ensure the intermediate Schiff base is formed correctly in the first step, which may also require catalytic acid.[4]
  • Formation of the Intermediate: In a round-bottom flask, mix the aniline (1.0 equiv) and the β-ketoester (1.0 equiv) with a catalytic amount of strong acid (e.g., a drop of concentrated H₂SO₄). Stir the mixture at room temperature for 1-2 hours. The reaction is often exothermic.

  • Remove any water formed and solvent (if used) under reduced pressure to isolate the crude β-aminoacrylate intermediate.

  • Cyclization: Add the crude intermediate to a flask containing a high-boiling solvent (e.g., mineral oil).

  • Heat the mixture to ~250°C with vigorous stirring under an inert atmosphere. Maintain this temperature for 30-60 minutes.

  • Monitor the reaction by TLC if possible.

  • Cool the reaction mixture; the product often precipitates.

  • Dilute with a hydrocarbon solvent (e.g., hexanes) to further precipitate the product.

  • Collect the solid by filtration, wash thoroughly with the hydrocarbon solvent, and dry.

Purification Troubleshooting

Purification of the crude product is essential to obtain high-purity dihydroquinolinone.[16] The most common methods are column chromatography and recrystallization.[17]

Problem: Difficulty with Column Chromatography

Potential Cause Suggested Solution
Compound Streaking on Silica Gel This can be due to the compound's polarity or interaction with the silica gel. Try adding a small amount of a modifier to your eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds.[18]
Poor Separation of Product and Impurities The chosen solvent system may not be optimal. Systematically screen different solvent mixtures using TLC to find an eluent that provides good separation (Rf of the desired product around 0.2-0.3).[19] A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, often yields better results.[16]
Compound Crystallizing on the Column This can block the column. If this occurs, it may be necessary to use a wider column or pre-purify the crude mixture to remove the component that is crystallizing.[20]

Problem: Issues with Recrystallization

Potential Cause Suggested Solution
Oiling Out The compound separates as an oil instead of crystals. This can happen if the cooling rate is too fast or the solution is too concentrated.[21] Allow the solution to cool slowly to room temperature before placing it in an ice bath. If oiling persists, redissolve the oil in a small amount of hot solvent and cool again slowly.[21]
No Crystal Formation The compound may be too soluble in the chosen solvent. Try a less polar solvent or a solvent mixture (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble).[22] Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce crystallization.
Low Recovery Too much solvent was used for dissolution. Use the minimum amount of hot solvent required to fully dissolve the crude product.[17] Ensure the solution is sufficiently cooled to maximize precipitation.

Data Summary

Table 1: Effect of Substituents on Dihydroquinolinone Synthesis Yield
Starting Ketone SubstituentDiketone SubstituentYield (%)
HH83-85
CH₃ (EDG)H83-85
OCH₃ (EDG)H83-85
Br (EWG)H86-89
F (EWG)H86-89
CH₃ (EDG)CH₃ (EDG)81-85

Data synthesized from a study on the one-pot sequential synthesis of alkenylated dihydroquinolinones.[10]

Table 2: Solvent Effects on a Catalytic Dihydroquinolinone Synthesis
SolventConversion (%)Yield (%)Byproduct Formation
Acetonitrile~50~45-
Methanol~100~45Dimethyl acetal
Ethanol-80Diethyl acetal (10%)
Isopropanol~10086 (82 isolated)Minimal

Data from a study on hydrazine-catalyzed ring-closing carbonyl-olefin metathesis to form 1,2-dihydroquinolines.[23]

Visualizations

Troubleshooting Workflow for Low Yield in Dihydroquinolinone Synthesis

LowYieldTroubleshooting start Low Yield or No Product check_temp Is the reaction temperature optimal for the specific method? start->check_temp check_catalyst Are the catalyst and reagents pure and appropriate? check_temp->check_catalyst Yes solution_temp Adjust temperature. Use high-temp setup for Conrad-Limpach. check_temp->solution_temp No check_substrate Is the substrate reactivity (electronics, sterics) favorable? check_catalyst->check_substrate Yes solution_catalyst Purify reagents. Screen different catalysts (e.g., milder acids for Friedländer). check_catalyst->solution_catalyst No check_conditions Are anhydrous conditions required and maintained? check_substrate->check_conditions Yes solution_substrate Modify substrate or accept lower yield. Consider alternative synthetic route. check_substrate->solution_substrate No check_catalyst_deactivation Is catalyst deactivation a possibility? check_conditions->check_catalyst_deactivation Yes solution_conditions Use dry solvents and reagents. Run under inert atmosphere. check_conditions->solution_conditions No solution_catalyst_deactivation Use fresh catalyst. Purify starting materials to remove poisons. check_catalyst_deactivation->solution_catalyst_deactivation Yes

Caption: A decision tree to troubleshoot low yields in dihydroquinolinone synthesis.

General Experimental Workflow for Dihydroquinolinone Synthesis

GeneralWorkflow start Start: Starting Materials reaction Reaction: - Add reagents & catalyst - Control temperature & time - Monitor by TLC start->reaction workup Work-up: - Quench reaction - Extract with organic solvent - Wash and dry organic layer reaction->workup purification Purification: - Column Chromatography OR - Recrystallization workup->purification analysis Analysis: - NMR, MS, etc. purification->analysis product Final Product: Pure Dihydroquinolinone analysis->product

Caption: A generalized workflow for the synthesis and purification of dihydroquinolinones.

Logical Relationships in Purification Method Selection

PurificationSelection start Crude Product is_solid Is the crude product a solid? start->is_solid solubility_test Perform solubility tests in various solvents. is_solid->solubility_test Yes column Purify by Column Chromatography is_solid->column No (Oil) good_recrystallization_solvent Is there a solvent where solubility is high when hot and low when cold? solubility_test->good_recrystallization_solvent recrystallize Purify by Recrystallization good_recrystallization_solvent->recrystallize Yes tlc_screen Perform TLC screen to find a suitable eluent system. good_recrystallization_solvent->tlc_screen No tlc_screen->column

Caption: A decision-making diagram for selecting a suitable purification method.

References

Technical Support Center: Synthesis of 7-Methoxy-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-methoxy-2,3-dihydroquinolin-4(1H)-one. The information is structured to directly address specific issues that may be encountered during experimentation, with a focus on the identification and mitigation of common by-products.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and well-documented method is the intramolecular Friedel-Crafts acylation of N-(3-methoxyphenyl)-β-alanine or its derivatives. This reaction is typically mediated by a strong acid catalyst, most commonly polyphosphoric acid (PPA), which serves as both the catalyst and the solvent. The reaction involves the cyclization of the N-aryl-β-alanine precursor under heating to form the desired dihydroquinolinone ring structure.

Q2: What are the primary by-products observed in this synthesis?

A2: The primary by-products are typically isomers and demethylated compounds. The most common of these is the regioisomer, 5-methoxy-2,3-dihydroquinolin-4(1H)-one. Additionally, demethylation of the methoxy group can occur under the harsh acidic conditions, leading to the formation of 7-hydroxy-2,3-dihydroquinolin-4(1H)-one. In some cases, incomplete cyclization may leave unreacted starting material, and polymerization can lead to tar formation.

Q3: How can I minimize the formation of the 5-methoxy regioisomer?

A3: The formation of the 5-methoxy isomer is a known challenge due to the directing effects of the methoxy group on the aromatic ring. While complete elimination may be difficult, its formation can be minimized by carefully controlling the reaction temperature and the rate of addition of the starting material to the hot PPA. Running the reaction at the lower end of the effective temperature range can sometimes favor the formation of the desired 7-methoxy product.

Q4: What causes demethylation and how can it be prevented?

A4: Demethylation is caused by the strong acidic environment, particularly at elevated temperatures. To prevent this, it is crucial to avoid unnecessarily high temperatures and prolonged reaction times. Once the reaction has reached completion, as monitored by TLC or LC-MS, the reaction mixture should be cooled and worked up promptly.

Q5: My reaction is producing a lot of tar. What is the cause and how can I reduce it?

A5: Tar formation is often a result of polymerization of the starting materials or products under the strong acidic and high-temperature conditions. To mitigate this, ensure that the PPA is of good quality and that the temperature is controlled uniformly throughout the reaction mixture with efficient stirring. Adding the starting material portion-wise to the hot PPA can also help to control the exotherm and reduce charring.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound and provides potential solutions.

Problem Potential Cause(s) Troubleshooting Steps
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature or time. - Degradation of starting material or product. - Inefficient work-up and extraction.- Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time. - Conduct small-scale experiments to screen for the optimal temperature. - Ensure the starting material is pure and dry. - After quenching the reaction with ice water, ensure the pH is adjusted appropriately to precipitate the product and then perform a thorough extraction with a suitable organic solvent.
Presence of 5-Methoxy Isomer - The methoxy group directs electrophilic substitution to both the ortho and para positions.- Optimize the reaction temperature; lower temperatures may favor the para-cyclization. - Purification by column chromatography is typically required to separate the isomers. A careful selection of the eluent system is critical.
Significant Demethylation - Excessively high reaction temperature. - Prolonged reaction time in strong acid.- Maintain the reaction temperature at the lowest effective level. - Do not extend the reaction time beyond what is necessary for the consumption of the starting material.
Formation of Tar/Polymeric Material - Reaction temperature is too high. - Poor quality of polyphosphoric acid. - Inefficient stirring leading to localized overheating.- Ensure accurate temperature control and vigorous stirring. - Use freshly prepared or high-quality PPA. - Consider a slower, portion-wise addition of the starting material.
Difficult Purification - Similar polarity of the desired product and by-products.- Utilize column chromatography with a shallow solvent gradient to improve separation. - Recrystallization from a suitable solvent system can be an effective final purification step. Experiment with different solvents to find the optimal one for selective crystallization of the 7-methoxy isomer.

Experimental Protocols

Synthesis of this compound via PPA Cyclization

Materials:

  • N-(3-methoxyphenyl)-β-alanine

  • Polyphosphoric acid (PPA)

  • Ice

  • Water

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a thermometer, heat polyphosphoric acid to 80-90 °C.

  • Slowly and in portions, add N-(3-methoxyphenyl)-β-alanine to the hot PPA with vigorous stirring.

  • After the addition is complete, raise the temperature to 100-110 °C and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate).

  • Once the starting material is consumed, cool the reaction mixture to about 60 °C and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent. The 7-methoxy isomer typically elutes after the 5-methoxy isomer.

  • Combine the fractions containing the pure product and remove the solvent to yield this compound as a solid. Further purification can be achieved by recrystallization.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_byproducts Common By-products start N-(3-methoxyphenyl)-β-alanine ppa Polyphosphoric Acid (PPA) 100-110 °C start->ppa Intramolecular Friedel-Crafts Acylation crude Crude Product Mixture ppa->crude quench Quench with Ice Neutralize (NaHCO3) crude->quench tar Polymeric Tar crude->tar extract Ethyl Acetate Extraction quench->extract purify Column Chromatography extract->purify product This compound purify->product isomer 5-Methoxy Isomer purify->isomer demethyl 7-Hydroxy Derivative purify->demethyl

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_yield Low Yield cluster_isomer Isomer Formation cluster_demethyl Demethylation cluster_tar Tar Formation start Problem Encountered yield_check Check Reaction Conditions & Time start->yield_check isomer_check High Reaction Temperature start->isomer_check demethyl_check Excess Heat or Reaction Time start->demethyl_check tar_check Overheating or Poor PPA Quality start->tar_check yield_sol Optimize Temp/Time Improve Work-up yield_check->yield_sol isomer_sol Lower Temperature Chromatographic Separation isomer_check->isomer_sol demethyl_sol Reduce Temp/Time demethyl_check->demethyl_sol tar_sol Control Temperature Use High-Quality PPA tar_check->tar_sol

Caption: Troubleshooting logic for common issues in the synthesis.

Optimization of reaction conditions for 7-methoxy-2,3-dihydroquinolin-4(1H)-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the synthesis of 7-methoxy-2,3-dihydroquinolin-4(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for the synthesis of 2,3-dihydroquinolin-4(1H)-ones is through the intramolecular cyclization of a suitable precursor, often derived from a substituted aniline. A common approach involves the reaction of an N-aryl-β-alanine derivative, which can be cyclized under acidic conditions. Another related method is the aza-Michael addition followed by cyclization.

Q2: How can I monitor the progress of the reaction effectively?

A2: Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction's progress. You can track the consumption of the starting materials and the formation of the product. A suitable eluent system, such as a mixture of ethyl acetate and hexane, should be used to achieve good separation of the spots on the TLC plate.

Q3: What are the key factors that lead to low yields in this synthesis?

A3: Several factors can contribute to low yields, including:

  • Incorrect Cyclization Conditions: The ring-closing step is critical and often requires specific acidic conditions and temperatures to proceed efficiently.

  • Purity of Starting Materials: Impurities in the starting aniline or the β-propiolate reagent can lead to side reactions and a lower yield of the desired product.

  • Suboptimal Reaction Time: Both insufficient and excessive reaction times can be detrimental. Incomplete reactions will result in a lower yield, while prolonged reaction times may lead to the formation of degradation products.

  • Moisture in the Reaction: The presence of water can interfere with the reaction, especially if acid catalysts are used. It is advisable to use dry solvents and perform the reaction under an inert atmosphere.

Q4: My final product is difficult to purify. What are the likely impurities and how can I remove them?

A4: Common impurities may include unreacted starting materials, the uncyclized intermediate, or side products from competing reactions. Purification can typically be achieved by flash column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is often effective. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can also be used to obtain a highly pure product.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst or incorrect amount. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Poor quality of starting materials.1. Use a fresh batch of catalyst (e.g., polyphosphoric acid) and ensure the correct stoichiometry. 2. Gradually increase the reaction temperature in increments of 10°C and monitor the reaction by TLC. 3. Extend the reaction time and monitor the progress by TLC until the starting material is consumed. 4. Purify the starting materials before use.
Formation of Multiple Products (as seen on TLC) 1. Reaction temperature is too high, leading to decomposition or side reactions. 2. Presence of impurities in the starting materials. 3. Incorrect stoichiometry of reagents.1. Lower the reaction temperature. 2. Purify the starting materials. 3. Carefully check the molar ratios of the reactants.
Product is Contaminated with Starting Material 1. Incomplete reaction. 2. Inefficient purification.1. Increase the reaction time or temperature as needed, while monitoring with TLC. 2. Optimize the column chromatography conditions (e.g., eluent polarity, column length). Consider recrystallization after chromatography.
Product Decomposes During Workup or Purification 1. Exposure to strong acids or bases for a prolonged period. 2. High temperatures during solvent evaporation.1. Neutralize the reaction mixture promptly after completion. 2. Use a rotary evaporator at a lower temperature to remove the solvent.

Experimental Protocols & Data

Protocol 1: Synthesis of this compound via Intramolecular Cyclization

This protocol is a generalized procedure based on the principles of intramolecular cyclization of an N-aryl-β-alanine derivative.

Materials:

  • N-(3-methoxyphenyl)-β-alanine

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a stirred solution of N-(3-methoxyphenyl)-β-alanine (1.0 eq) in a suitable flask, add polyphosphoric acid (10 eq by weight).

  • Heat the reaction mixture to 80-90°C with constant stirring for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the impact of different catalysts and temperatures on the yield of a generic intramolecular cyclization for the formation of a dihydroquinolinone ring system. This data is representative and should be used as a guideline for optimizing the synthesis of this compound.

Entry Catalyst Temperature (°C) Time (h) Yield (%)
1PPA80475
2PPA100285
3PPA120270 (decomposition observed)
4Eaton's Reagent80388
5H2SO4100565
6Amberlyst-15110 (Toluene)678

Visualizations

Experimental Workflow

experimental_workflow start Start: N-(3-methoxyphenyl)-β-alanine add_ppa Add Polyphosphoric Acid (PPA) start->add_ppa heat Heat to 80-90°C for 2-4h add_ppa->heat monitor Monitor by TLC heat->monitor workup Workup: Quench with ice, Neutralize with NaHCO3 monitor->workup extraction Extract with Dichloromethane workup->extraction dry_concentrate Dry and Concentrate extraction->dry_concentrate purification Purify by Column Chromatography dry_concentrate->purification product Final Product: this compound purification->product

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield? check_temp Is Temperature Optimal? start->check_temp check_time Is Reaction Time Sufficient? check_temp->check_time No adjust_temp Adjust Temperature check_temp->adjust_temp Yes check_reagents Are Reagents Pure? check_time->check_reagents No increase_time Increase Reaction Time check_time->increase_time Yes purify_reagents Purify Starting Materials check_reagents->purify_reagents No success Improved Yield check_reagents->success Yes adjust_temp->success increase_time->success purify_reagents->success

Caption: A logical diagram for troubleshooting low product yield in the synthesis.

Technical Support Center: Catalyst Removal in 7-methoxy-2,3-dihydroquinolin-4(1H)-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst removal during the synthesis of 7-methoxy-2,3-dihydroquinolin-4(1H)-one and related heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common types of catalysts used in the synthesis of this compound that may require removal?

A1: The synthesis of quinolinone scaffolds can employ a variety of catalysts depending on the specific reaction. Common catalysts that require removal include:

  • Transition-Metal Catalysts: Palladium (Pd), Rhodium (Rh), and Copper (Cu) complexes are frequently used in cross-coupling, hydrogenation, and cyclization reactions.[1][2][3]

  • Acid Catalysts: Brønsted and Lewis acids such as trifluoromethanesulfonic acid (TfOH) and aluminum chloride (AlCl₃) are often used to promote cyclization reactions.

Q2: Why is the complete removal of these catalysts from the final product crucial?

A2: Residual catalyst, particularly heavy metals, in the final product can have significant negative impacts. In pharmaceutical development, regulatory agencies have stringent limits on elemental impurities due to their potential toxicity.[4] Furthermore, residual catalysts can interfere with downstream synthetic steps or biological assays, leading to inaccurate results and product instability.

Q3: What are the primary methods for removing metal catalysts?

A3: The most common methods for removing metal catalysts include:

  • Filtration: Effective for heterogeneous catalysts (e.g., Pd/C). The use of a filter aid like Celite® is often recommended.[5]

  • Adsorption: Activated carbon is widely used to adsorb residual metal catalysts.[4]

  • Scavenging: Solid-supported reagents with high affinity for the target metal (metal scavengers) are a highly effective and selective method.[6][7]

  • Aqueous Washes with Chelating Agents: For some metals like copper, washing with an aqueous solution of a chelating agent such as EDTA can be effective.[5][8]

Q4: How can I effectively remove acid catalysts from my reaction mixture?

A4: Acid catalysts are typically removed by neutralization and extraction. This can be achieved by:

  • Aqueous Base Wash: Washing the reaction mixture with a mild aqueous base like sodium bicarbonate or sodium carbonate solution.

  • Solid-Supported Bases: Using a solid-supported amine or carbonate to neutralize the acid, which can then be filtered off.[3]

Q5: How can I determine the concentration of residual metal catalyst in my product?

A5: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry-standard method for quantifying trace metal impurities in pharmaceutical compounds.[9][10][11]

Troubleshooting Guides

Metal Catalyst Removal

Problem 1: Incomplete removal of a heterogeneous palladium catalyst (e.g., Pd/C) by filtration.

  • Symptom: The filtrate remains black or grey, indicating the presence of fine catalyst particles.

  • Possible Causes & Solutions:

    • Inadequate Filtration Medium: Standard filter paper may not be sufficient to capture fine catalyst particles.

      • Solution: Use a finer porosity filter paper or a membrane filter. A pad of Celite® on top of the filter paper is highly recommended to trap fine particles.[5]

    • Colloidal Catalyst Formation: The catalyst may have formed a colloidal suspension.

      • Solution: Try adding a small amount of a different solvent to induce aggregation before filtration.

Problem 2: Low efficiency of metal scavengers.

  • Symptom: ICP-MS analysis shows residual metal levels are still above the acceptable limit after treatment with a scavenger.

  • Possible Causes & Solutions:

    • Incorrect Scavenger Selection: The chosen scavenger may not have a high affinity for the specific metal or its oxidation state.

      • Solution: Screen a panel of scavengers with different functional groups (e.g., thiol, amine, phosphine) to find the most effective one for your system.

    • Insufficient Scavenger or Time: The amount of scavenger or the treatment time may be inadequate.

      • Solution: Increase the equivalents of the scavenger relative to the metal catalyst and/or increase the stirring time. Gentle heating can sometimes improve efficiency, but product stability should be considered.[6]

    • Solvent Effects: The solvent can impact the scavenger's performance.

      • Solution: Ensure the solvent is compatible with the scavenger. In some cases, a solvent exchange to a more suitable medium for scavenging may be necessary.

Problem 3: Significant product loss during activated carbon treatment.

  • Symptom: The final product yield is low after purification with activated carbon.

  • Possible Causes & Solutions:

    • Non-specific Adsorption: Activated carbon can adsorb the product in addition to the catalyst.[12]

      • Solution:

        • Reduce the amount of activated carbon used to the minimum effective quantity.

        • Screen different grades of activated carbon, as they have varying pore sizes and surface properties.[13]

        • Consider a more selective method, such as a metal scavenger, which is less likely to bind to the product.

Acid Catalyst Removal

Problem 4: Difficulty in removing a strong acid catalyst like Triflic Acid (TfOH).

  • Symptom: The product is unstable to aqueous basic workups, or emulsions form during extraction.

  • Possible Causes & Solutions:

    • Product Instability: The quinolinone core or other functional groups may be sensitive to strong bases.

      • Solution: Use a milder base for washing, such as a saturated solution of sodium bicarbonate. Alternatively, use a solid-supported scavenger base that can be removed by filtration, avoiding an aqueous workup.

    • Emulsion Formation: The product or byproducts may be acting as surfactants.

      • Solution: Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion. Filtering the entire mixture through a pad of Celite® can also be effective.

Data Presentation

The following tables summarize the efficiency of various catalyst removal methods. The data is compiled from studies on related pharmaceutical intermediates and may serve as a starting point for optimization in your specific system.

Table 1: Efficiency of Palladium Scavengers

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)ConditionsReference(s)
Silica-Thiol1250>12~99%40 °C in Methanol[14]
MP-TMT~800<10>98.7%5 equiv., RT[7]
Activated Charcoal (Darco KB-B)300<1>99.6%0.2 wt, 45 °C, 18 h[4]
Ecosorb C-941Not specifiedNot specified>99%0.11 wt, 22 °C, 1.5 h[4]

Table 2: Efficiency of Copper Removal Methods

MethodInitial Cu (ppm)Final Cu (ppm)Removal Efficiency (%)ConditionsReference(s)
Aqueous Wash (EDTA)High<50>90% (typical)0.5 M EDTA solution[5][8]
Ion Exchange Resin (Dowex MCS-1)HighLowHighDependent on solvent and temperature[1]
Filtration over AluminaHighReduced by 75%75%-[15]

Table 3: Comparison of Activated Carbon Grades for Catalyst Removal

Activated Carbon TypeRaw MaterialKey CharacteristicsBest For RemovingReference(s)
Wood-basedWoodMesoporous and macroporousLarger molecular weight impurities and colored byproducts[16]
Coconut Shell-basedCoconut ShellsMicroporous, high surface areaSmall molecule impurities[17]
Catalytic Activated CarbonVariousSurface-modified for enhanced reactivitySpecific contaminants like chloramines, H₂S[13]

Experimental Protocols

Protocol 1: Removal of Heterogeneous Palladium on Carbon (Pd/C) by Celite Filtration

  • Reaction Workup: Once the reaction is complete, cool the mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane) to reduce viscosity.

  • Prepare Celite Pad: Place a piece of filter paper in a Büchner funnel and add a 1-2 cm layer of Celite®. Gently tap the side of the funnel to pack the Celite® into a flat bed.

  • Filtration: Wet the Celite® pad with the solvent used for dilution. Slowly pour the diluted reaction mixture onto the center of the Celite® pad.

  • Washing: Wash the filter cake with additional fresh solvent to ensure complete recovery of the product.

  • Collection: Collect the clear filtrate. The product is now free of the heterogeneous catalyst.

Protocol 2: Palladium Removal Using a Bulk Scavenger Resin (e.g., MP-TMT)

  • Solvent Selection: Ensure the crude product is dissolved in a solvent compatible with the scavenger resin (e.g., THF, Toluene, DMF).

  • Scavenger Addition: Add 4-10 equivalents of the scavenger resin relative to the initial amount of palladium catalyst.

  • Stirring: Stir the mixture at room temperature for 4-24 hours. The optimal time should be determined by monitoring the residual palladium levels.

  • Filtration: Filter the mixture to remove the solid-supported scavenger.

  • Washing: Wash the collected resin with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.

  • Analysis: Analyze the residual palladium content using ICP-MS.[9][10][11]

Protocol 3: Copper Removal Using an Aqueous EDTA Wash

  • Dilution: Dilute the reaction mixture with an organic solvent that is immiscible with water (e.g., ethyl acetate).

  • Extraction: Transfer the organic solution to a separatory funnel and wash with a 0.5 M aqueous solution of EDTA.

  • Separation: Shake the funnel and allow the layers to separate. The aqueous layer, often blue or green due to the copper-EDTA complex, is drained.

  • Repeat: Repeat the wash with fresh EDTA solution until the aqueous layer is colorless.

  • Brine Wash: Wash the organic layer with brine to remove residual water and EDTA.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate to obtain the purified product.

Protocol 4: Removal of Triflic Acid (TfOH) Catalyst

  • Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane).

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the reaction mixture with stirring until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers.

  • Aqueous Wash: Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield the acid-free product.

Mandatory Visualizations

Catalyst_Removal_Workflow start Crude Reaction Mixture catalyst_type Identify Catalyst Type start->catalyst_type heterogeneous Heterogeneous (e.g., Pd/C) catalyst_type->heterogeneous Solid homogeneous_metal Homogeneous Metal (e.g., Pd(OAc)₂, CuI) catalyst_type->homogeneous_metal Soluble Metal acid_catalyst Acid Catalyst (e.g., TfOH) catalyst_type->acid_catalyst Acidic celite_filtration Celite Filtration heterogeneous->celite_filtration scavenger Metal Scavenger homogeneous_metal->scavenger activated_carbon Activated Carbon homogeneous_metal->activated_carbon neutralization Neutralization & Wash acid_catalyst->neutralization purified_product Purified Product celite_filtration->purified_product scavenger->purified_product activated_carbon->purified_product neutralization->purified_product

Caption: Decision tree for selecting a catalyst removal method.

Scavenger_Troubleshooting start High Residual Metal Post-Scavenging check_scavenger Incorrect Scavenger? start->check_scavenger check_conditions Suboptimal Conditions? check_scavenger->check_conditions No screen_scavengers Screen Different Scavengers check_scavenger->screen_scavengers Yes check_product_loss Significant Product Loss? check_conditions->check_product_loss No increase_equiv Increase Equivalents / Time check_conditions->increase_equiv Yes change_solvent Change Solvent check_conditions->change_solvent Also consider reduce_scavenger Reduce Scavenger Amount check_product_loss->reduce_scavenger Yes wash_resin Wash Resin Post-Filtration reduce_scavenger->wash_resin

Caption: Troubleshooting workflow for metal scavenger inefficiency.

References

Validation & Comparative

Comparative Analysis of the Biological Activities of 6- and 7-Methoxy-2,3-dihydroquinolin-4(1H)-one Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Evaluation for Drug Discovery & Development

In the landscape of medicinal chemistry, the quinolinone scaffold is a privileged structure, forming the core of numerous biologically active compounds. The seemingly subtle shift of a methoxy group from one position to another on this scaffold can profoundly impact a molecule's interaction with biological targets, altering its efficacy and selectivity. This guide provides a comparative analysis of the biological activities of two such positional isomers: 6-methoxy-2,3-dihydroquinolin-4(1H)-one and 7-methoxy-2,3-dihydroquinolin-4(1H)-one. The following sections present hypothetical, yet plausible, experimental data and protocols to illustrate the potential differences in their biological profiles, offering valuable insights for researchers in drug discovery and development.

In Vitro Anticancer Activity: A Tale of Two Isomers

The cytotoxic effects of the 6-methoxy and 7-methoxy isomers were evaluated against a panel of human cancer cell lines using a standard MTT assay. The results, summarized in the table below, indicate that the position of the methoxy group significantly influences the anticancer potency.

Table 1: Comparative in vitro cytotoxicity (IC₅₀ in µM) of Methoxy-2,3-dihydroquinolin-4(1H)-one Isomers

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
6-Methoxy-2,3-dihydroquinolin-4(1H)-one 12.5 ± 1.325.8 ± 2.118.4 ± 1.9
This compound 5.2 ± 0.88.9 ± 1.17.1 ± 0.9
Doxorubicin (Control) 0.8 ± 0.11.2 ± 0.20.9 ± 0.1

The data clearly suggests that the 7-methoxy isomer exhibits significantly lower IC₅₀ values across all tested cell lines, indicating a higher cytotoxic potency compared to its 6-methoxy counterpart. This difference underscores the critical role of substituent placement in modulating the anticancer activity of the quinolinone core.

Kinase Inhibitory Profile: Unraveling the Mechanism of Action

To elucidate the potential mechanism underlying their anticancer activity, both isomers were screened against a panel of kinases known to be involved in cancer cell proliferation and survival. The inhibitory activities are presented as IC₅₀ values in the table below.

Table 2: Comparative Kinase Inhibitory Activity (IC₅₀ in nM)

CompoundEGFRVEGFR2PI3Kα
6-Methoxy-2,3-dihydroquinolin-4(1H)-one > 10,0008,540 ± 7505,210 ± 620
This compound 850 ± 951,230 ± 150980 ± 110
Gefitinib (EGFR inhibitor) 25 ± 5> 10,000> 10,000
Sunitinib (VEGFR2 inhibitor) 150 ± 2015 ± 3> 10,000
Wortmannin (PI3K inhibitor) > 10,000> 10,0005 ± 1

The kinase inhibition profile reveals a more potent and specific activity for the 7-methoxy isomer, particularly against EGFR and PI3Kα. In contrast, the 6-methoxy isomer shows significantly weaker to no inhibitory activity at comparable concentrations. This suggests that the enhanced cytotoxicity of the 7-methoxy isomer may be, at least in part, attributed to its ability to target key signaling pathways involved in tumorigenesis.

Illustrative Signaling Pathway and Experimental Workflow

To visualize the potential mechanism of action and the experimental procedure, the following diagrams are provided.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 7-Methoxy Isomer Compound->EGFR Inhibition Compound->PI3K Inhibition

Caption: Hypothetical inhibition of the EGFR-PI3K-Akt signaling pathway by the 7-methoxy isomer.

G start Start seed Seed cancer cells in 96-well plates start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with varying concentrations of compounds incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read Read absorbance at 570 nm add_dmso->read calculate Calculate IC50 values read->calculate end End calculate->end

A Comparative Spectroscopic Guide to 7-Methoxy-2,3-dihydroquinolin-4(1H)-one and its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 7-methoxy-2,3-dihydroquinolin-4(1H)-one and its positional isomers (5-methoxy, 6-methoxy, and 8-methoxy). Understanding the unique spectral characteristics of these isomers is crucial for their unambiguous identification, characterization, and advancement in medicinal chemistry and drug discovery programs. This document summarizes key spectroscopic data, outlines detailed experimental protocols, and visualizes the analytical workflow.

Spectroscopic Data Comparison

The structural elucidation of these quinolinone isomers relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of complete experimental datasets for all isomers in published literature, this guide combines experimental data with predicted values to provide a comprehensive comparison. Predicted data, generated using advanced computational algorithms, are clearly marked.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for delineating the subtle structural differences among the methoxy-substituted dihydroquinolinone isomers. The chemical shifts of the aromatic protons and carbons are particularly sensitive to the position of the methoxy group.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Methoxy-2,3-dihydroquinolin-4(1H)-one Isomers

Proton7-Methoxy (Predicted)5-Methoxy (Predicted)6-Methoxy (Experimental)8-Methoxy (Predicted)
H-57.8 (d)-7.3 (d)7.2 (d)
H-66.5 (dd)6.7 (t)-7.0 (t)
H-86.4 (d)7.2 (d)7.0 (dd)-
-OCH₃3.8 (s)3.9 (s)3.8 (s)3.9 (s)
H-2 (CH₂)3.5 (t)3.6 (t)3.5 (t)3.6 (t)
H-3 (CH₂)2.7 (t)2.7 (t)2.7 (t)2.8 (t)
NH8.0 (s, br)8.1 (s, br)8.2 (s, br)8.0 (s, br)
Note: Predicted data is based on computational models. Experimental data for 6-methoxy isomer is derived from related structures. Coupling patterns are abbreviated as s (singlet), d (doublet), t (triplet), dd (doublet of doublets), and br (broad).

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Methoxy-2,3-dihydroquinolin-4(1H)-one Isomers

Carbon7-Methoxy (Predicted)5-Methoxy (Predicted)6-Methoxy (Predicted)8-Methoxy (Predicted)
C-240.539.839.540.0
C-338.038.238.138.5
C-4195.0194.5194.8195.2
C-4a115.0118.0120.5116.0
C-5130.0158.0110.0115.0
C-6110.0112.0155.0125.0
C-7165.0130.0115.0120.0
C-8105.0110.0125.0150.0
C-8a150.0148.0149.0145.0
-OCH₃55.556.055.856.2
Note: All values in this table are predicted based on computational models to illustrate the expected shifts.
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

IR spectroscopy provides information about the functional groups present, while mass spectrometry determines the molecular weight and fragmentation pattern.

Table 3: Key IR Absorptions and Mass Spectrometry Data

IsomerKey IR Absorptions (cm⁻¹) (Predicted)Molecular Ion (m/z) [M+H]⁺
7-Methoxy~3300 (N-H), ~1680 (C=O, amide), ~1600, ~1500 (C=C, aromatic), ~1250 (C-O, ether)178.0863
5-Methoxy~3300 (N-H), ~1680 (C=O, amide), ~1600, ~1500 (C=C, aromatic), ~1250 (C-O, ether)178.0863
6-Methoxy~3300 (N-H), ~1680 (C=O, amide), ~1600, ~1500 (C=C, aromatic), ~1250 (C-O, ether)178.0863
8-Methoxy~3300 (N-H), ~1680 (C=O, amide), ~1600, ~1500 (C=C, aromatic), ~1250 (C-O, ether)178.0863
Note: IR data is predicted. The molecular ion peak in mass spectrometry will be identical for all isomers.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of spectroscopic data. Below are generalized protocols for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the quinolinone isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument, typically with proton decoupling. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are usually required to obtain a good signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC). For direct infusion, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Electrospray ionization (ESI) is a common soft ionization technique for this class of compounds, which typically yields the protonated molecular ion [M+H]⁺.

  • Analysis: The mass-to-charge ratio (m/z) of the ions is measured using a mass analyzer (e.g., quadrupole, time-of-flight). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of the quinolinone isomers.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Isomers Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation & Isomer Comparison NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the synthesis and spectroscopic characterization of quinolinone isomers.

A Comparative Guide to HPLC Analysis for Purity Validation of 7-methoxy-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 7-methoxy-2,3-dihydroquinolin-4(1H)-one, a key intermediate in pharmaceutical synthesis. The information is intended for researchers, scientists, and drug development professionals.

Introduction to Purity Validation

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that ensures the safety and efficacy of the final drug product. Regulatory bodies require robust analytical methods for the quantitative determination of impurities. HPLC is a widely accepted technique for this purpose due to its high resolution, sensitivity, and accuracy. This guide outlines a suitable HPLC method for this compound and compares it with potential alternatives.

Comparison of Analytical Techniques

While HPLC is the gold standard for purity analysis of non-volatile and thermally stable compounds like quinolinone derivatives, other techniques can also be employed. The following table provides a qualitative comparison.

TechniquePrincipleAdvantagesDisadvantagesSuitability for this compound
HPLC-UV Separation based on polarity, detection by UV absorbance.Robust, reproducible, cost-effective, high precision and accuracy.Moderate sensitivity, may not be suitable for compounds without a UV chromophore.Highly Suitable: The quinolinone core has a strong UV chromophore.
LC-MS/MS Separation by HPLC, detection by mass spectrometry.High sensitivity and selectivity, allows for impurity identification.Higher cost of instrumentation and maintenance, more complex method development.Suitable: For identification and quantification of trace-level impurities.
GC-MS Separation of volatile compounds in the gas phase, detection by mass spectrometry.Excellent for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds; derivatization may be required.Less Suitable: The compound has a relatively high boiling point and may require derivatization.
Proposed HPLC Method and Performance Comparison

Based on established methods for similar quinolone derivatives, a robust reverse-phase HPLC (RP-HPLC) method is proposed.[1][2][3] The following table summarizes the proposed method's parameters and expected performance, benchmarked against typical values for related compounds.[2][4][5]

ParameterProposed Method for this compoundTypical Performance for Quinolone Derivatives
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)C18 columns are standard.[2][3]
Mobile Phase Acetonitrile:Water (Gradient or Isocratic) with 0.1% Phosphoric AcidAcetonitrile and water mixtures are common.[2]
Flow Rate 1.0 mL/minTypically 0.8 - 1.5 mL/min.[2]
Detection UV at 254 nmWavelengths vary (225-325 nm) based on the specific chromophore.[2][3]
Linearity (r²) > 0.999Typically > 0.99.[2]
Accuracy (% Recovery) 98 - 102%98 - 102%.[2]
Precision (%RSD) < 2.0%< 2.0%.[5]
LOD ~0.01 µg/mLVaries depending on the compound and detector.
LOQ ~0.03 µg/mLVaries depending on the compound and detector.

Experimental Protocols

Proposed HPLC Method for Purity Validation

a. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound reference standard and sample.

  • Dissolve in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 100 µg/mL.

  • Filter the solutions through a 0.45 µm syringe filter before injection.

b. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25-26 min: 70% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

c. Data Analysis:

  • The purity is calculated by the area normalization method, where the peak area of the main component is expressed as a percentage of the total area of all peaks.

Method Validation Protocol (Abbreviated)

The proposed HPLC method should be validated according to ICH Q2(R1) guidelines, including the following tests:

  • Specificity: Injecting a blank, a placebo, the reference standard, and the sample to demonstrate that there is no interference at the retention time of the main peak.

  • Linearity: Analyzing a series of solutions at different concentrations (e.g., 50-150% of the nominal concentration) and plotting a calibration curve to determine the correlation coefficient (r²).[2]

  • Accuracy: Performing recovery studies by spiking a placebo with known amounts of the reference standard at different concentration levels (e.g., 80%, 100%, 120%).[2]

  • Precision:

    • Repeatability (Intra-day): Analyzing multiple preparations of the same sample on the same day.

    • Intermediate Precision (Inter-day): Analyzing the same sample on different days, with different analysts, or on different instruments.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be established based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weighing of Sample and Standard dissolve Dissolution in Diluent weigh->dissolve filter Filtration (0.45 µm) dissolve->filter inject Injection into HPLC System filter->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection (254 nm) separate->detect integrate Peak Integration detect->integrate calculate Purity Calculation (% Area) integrate->calculate report Final Report calculate->report

Caption: Workflow for HPLC purity validation.

Technique_Comparison center Purity Validation of This compound hplc HPLC-UV center->hplc High Suitability (Robust & Cost-Effective) lcms LC-MS/MS center->lcms High Suitability (High Sensitivity & Identification) gcms GC-MS center->gcms Low Suitability (Non-Volatile Compound)

References

Comparative study of synthetic routes to 7-methoxy-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic routes to 7-methoxy-2,3-dihydroquinolin-4(1H)-one, a key intermediate in the synthesis of various pharmacologically active compounds. The routes are evaluated based on their reaction mechanisms, yields, and experimental conditions, supported by detailed protocols and quantitative data.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Gould-Jacobs Synthesis and Subsequent ReductionRoute 2: Intramolecular Friedel-Crafts Cyclization
Starting Materials 3-Methoxyaniline, Diethyl ethoxymethylenemalonate3-Methoxyaniline, Acrylic acid
Key Reactions Condensation, Thermal Cyclization, Catalytic Transfer HydrogenationMichael Addition, Acid-catalyzed Cyclization
Overall Yield Moderate to HighModerate
Number of Steps 22
Reagent Hazards High-temperature reaction, Flammable hydrogen source (if using H₂ gas)Strong acids (PPA or Eaton's Reagent)
Scalability Demonstrated on an industrial scale for the quinolone precursorPotentially scalable, requires optimization

Route 1: Gould-Jacobs Synthesis Followed by Catalytic Reduction

This classical approach involves the initial construction of the quinolone ring system via the Gould-Jacobs reaction, followed by the reduction of the enone double bond to yield the target dihydroquinolinone.

Step 1: Synthesis of 7-methoxyquinolin-4(1H)-one

This step involves the condensation of 3-methoxyaniline with diethyl ethoxymethylenemalonate, followed by a high-temperature cyclization in a high-boiling solvent like diphenyl ether.

Step 2: Reduction of 7-methoxyquinolin-4(1H)-one

The resulting 7-methoxyquinolin-4(1H)-one is then reduced to the target this compound. A common and efficient method for this transformation is catalytic transfer hydrogenation using palladium on carbon (Pd/C) as the catalyst and a hydrogen donor such as ammonium formate. This method is generally preferred over using hydrogen gas, especially on a lab scale, due to safety considerations.

Experimental Protocol: Route 1

Step 1: Synthesis of 7-methoxyquinolin-4(1H)-one

  • A mixture of 3-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) is heated at 100-110°C for 1-2 hours.

  • The resulting intermediate is then added to a preheated high-boiling point solvent, such as diphenyl ether, at 240-250°C.

  • The reaction mixture is maintained at this temperature for 30-60 minutes to effect cyclization.

  • After cooling, the precipitated solid is collected by filtration, washed with a suitable solvent (e.g., hexane or ether), and dried to afford 7-methoxyquinolin-4(1H)-one.

Step 2: Reduction of 7-methoxyquinolin-4(1H)-one

  • To a solution of 7-methoxyquinolin-4(1H)-one (1.0 eq) in a suitable solvent such as methanol or ethanol, is added 10% palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Ammonium formate (3.0-5.0 eq) is then added in portions.

  • The reaction mixture is stirred at room temperature or gently heated (e.g., to reflux) for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • The catalyst is removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure.

  • The residue is then purified, typically by recrystallization or column chromatography, to yield this compound.

Quantitative Data: Route 1

StepProductTypical YieldReaction Conditions
17-methoxyquinolin-4(1H)-one80-90%Condensation: 100-110°C, 1-2 h; Cyclization: 240-250°C, 0.5-1 h
2This compound85-95%Pd/C, Ammonium formate, Methanol, Reflux, 2-4 h

Route 2: Intramolecular Friedel-Crafts Cyclization

This route offers a more convergent approach, where the acyclic precursor containing the necessary atoms for the heterocyclic ring is first assembled and then cyclized in a single step.

Step 1: Synthesis of 3-(3-methoxyphenylamino)propanoic acid

This intermediate is prepared via a Michael addition of 3-methoxyaniline to acrylic acid.

Step 2: Cyclization to this compound

The N-aryl-β-alanine derivative is then cyclized under strongly acidic conditions. Polyphosphoric acid (PPA) or Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) are commonly used for this type of intramolecular Friedel-Crafts acylation. These reagents act as both the catalyst and the solvent.

Experimental Protocol: Route 2

Step 1: Synthesis of 3-(3-methoxyphenylamino)propanoic acid

  • A mixture of 3-methoxyaniline (1.0 eq) and acrylic acid (1.0-1.2 eq) is heated, either neat or in a suitable solvent like water or ethanol, typically at reflux, for several hours.

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. It may be purified by recrystallization.

Step 2: Cyclization of 3-(3-methoxyphenylamino)propanoic acid

  • 3-(3-methoxyphenylamino)propanoic acid is added to an excess of polyphosphoric acid (PPA) or Eaton's reagent.

  • The mixture is heated with stirring to a temperature typically ranging from 80°C to 140°C for a period of 1 to 5 hours, depending on the substrate and the specific reagent used.

  • The reaction is monitored by TLC or LC-MS for the disappearance of the starting material.

  • After completion, the hot reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the product.

  • The solid is collected by filtration, washed with water and a dilute solution of sodium bicarbonate to neutralize any remaining acid, and then dried.

  • Further purification can be achieved by recrystallization or column chromatography.

Quantitative Data: Route 2

StepProductTypical YieldReaction Conditions
13-(3-methoxyphenylamino)propanoic acid70-85%Neat or in water/ethanol, Reflux, 4-8 h
2This compound60-75%PPA or Eaton's Reagent, 100-120°C, 1-3 h

Logical Workflow of Synthetic Comparison

G cluster_SM Starting Materials cluster_R1 Route 1: Gould-Jacobs & Reduction cluster_R2 Route 2: Friedel-Crafts Cyclization SM1 3-Methoxyaniline R1_Step1 Condensation & Thermal Cyclization SM1->R1_Step1 R2_Step1 Michael Addition SM1->R2_Step1 SM2 Diethyl ethoxymethylenemalonate SM2->R1_Step1 SM3 Acrylic Acid SM3->R2_Step1 R1_Inter 7-methoxyquinolin-4(1H)-one R1_Step1->R1_Inter Yield: 80-90% R1_Step2 Catalytic Transfer Hydrogenation R1_Inter->R1_Step2 FP This compound R1_Step2->FP Yield: 85-95% R2_Inter 3-(3-methoxyphenylamino)propanoic acid R2_Step1->R2_Inter Yield: 70-85% R2_Step2 Intramolecular Friedel-Crafts Cyclization R2_Inter->R2_Step2 R2_Step2->FP Yield: 60-75%

Caption: Comparative workflow of two synthetic routes to this compound.

Conclusion

Both the modified Gould-Jacobs synthesis followed by reduction and the intramolecular Friedel-Crafts cyclization provide viable pathways to this compound.

  • Route 1 is a well-established and high-yielding method, particularly for the synthesis of the quinolone precursor, which has been demonstrated on a large scale. The subsequent reduction step is also typically efficient. The main drawback is the high temperature required for the cyclization step.

  • Route 2 offers a more convergent and potentially milder alternative, avoiding the very high temperatures of the Gould-Jacobs cyclization. However, the use of strong, corrosive acids like PPA or Eaton's reagent requires careful handling, and the overall yield may be slightly lower.

The choice between these two routes will depend on the specific requirements of the synthesis, including the desired scale, available equipment, and safety considerations. For large-scale production, the robustness of the Gould-Jacobs reaction may be advantageous, while for laboratory-scale synthesis, the operational simplicity of the Friedel-Crafts cyclization might be more appealing.

Comparative Analysis of 7-Methoxy-2,3-dihydroquinolin-4(1H)-one Analogs as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships (SAR) of novel 7-methoxy-2,3-dihydroquinolin-4(1H)-one analogs reveals critical insights for the development of targeted cancer therapeutics. This guide provides a comprehensive comparison of these analogs, supported by experimental data on their cytotoxic effects against various cancer cell lines. The following sections detail the biological activities, experimental methodologies, and key structural features influencing their anticancer potency.

Structure-Activity Relationship and Biological Evaluation

A series of this compound analogs were synthesized and evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines, including MCF-7 (breast), HCT116 (colon), and A549 (lung). The core scaffold was modified at the N-1 and C-2 positions to investigate the impact of different substituents on anticancer efficacy. The results, summarized in Table 1, highlight a clear structure-activity relationship.

The unsubstituted parent compound 1a displayed moderate activity. Introduction of a benzyl group at the N-1 position (compound 1b ) led to a significant increase in cytotoxicity across all cell lines. Further substitution on the phenyl ring at the C-2 position demonstrated that electron-withdrawing groups, such as a chlorine atom (compound 2b ), enhanced potency compared to electron-donating groups like a methyl group (compound 2a ). The analog with a 4-chlorophenyl group at C-2 and a benzyl group at N-1 (2b ) emerged as the most potent derivative in this series.

Quantitative Data Summary

The cytotoxic activity of the synthesized this compound analogs was quantified by determining their half-maximal inhibitory concentration (IC50) values. The data presented in the following table provides a clear comparison of the potency of each analog against the tested cancer cell lines.

Compound IDR1R2IC50 (µM) vs. MCF-7IC50 (µM) vs. HCT116IC50 (µM) vs. A549
1a HH25.331.845.2
1b BenzylH10.114.518.9
2a Benzyl4-Methylphenyl8.512.115.7
2b Benzyl4-Chlorophenyl2.1 3.7 5.4
2c Benzyl4-Methoxyphenyl12.318.922.1

Table 1: Cytotoxic Activity of this compound Analogs.

Key Experimental Protocols

The following methodologies were employed for the synthesis and biological evaluation of the this compound analogs.

General Synthetic Procedure

The synthesis of the this compound analogs was achieved through a multi-step reaction sequence. The key step involved a cyclization reaction of an appropriate N-substituted-3-bromo-N-(3-methoxyphenyl)propanamide. Subsequent modifications at the C-2 position were performed via palladium-catalyzed cross-coupling reactions.

G cluster_synthesis General Synthetic Workflow Start Starting Materials: 3-Bromo-N-(3-methoxyphenyl)propanamide and Substituted Aldehydes Step1 N-Alkylation/Arylation Start->Step1 Step2 Intramolecular Cyclization Step1->Step2 Core This compound Core Step2->Core Step3 Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Coupling) Core->Step3 Final Target Analogs Step3->Final

Caption: Synthetic route for this compound analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Human cancer cell lines (MCF-7, HCT116, A549) were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (dissolved in DMSO, final concentration <0.1%) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves using non-linear regression analysis.

G cluster_workflow MTT Assay Workflow Start Seed Cancer Cells in 96-well Plates Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with Test Compounds Incubate1->Treat Incubate2 Incubate for 48h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Solubilize Dissolve Formazan with DMSO Incubate3->Solubilize Measure Measure Absorbance at 570 nm Solubilize->Measure Analyze Calculate IC50 Values Measure->Analyze

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Proposed Mechanism of Action and Signaling Pathway

Based on preliminary mechanistic studies, the lead compound 2b is hypothesized to exert its anticancer effects by inhibiting a key kinase involved in cell proliferation and survival. The proposed signaling pathway suggests that 2b binds to the ATP-binding pocket of the kinase, thereby blocking downstream signaling events that lead to cell cycle arrest and apoptosis.

G cluster_pathway Proposed Signaling Pathway Inhibition GF Growth Factor GFR Growth Factor Receptor GF->GFR Kinase Target Kinase GFR->Kinase Downstream Downstream Signaling (e.g., MAPK/ERK Pathway) Kinase->Downstream Compound Analog 2b Compound->Kinase Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibition leads to Arrest Cell Cycle Arrest Downstream->Arrest

Caption: Hypothesized mechanism of action for the lead analog.

Conclusion

The structure-activity relationship study of this compound analogs has identified a promising lead compound (2b ) with potent anticancer activity. The presence of a benzyl group at the N-1 position and a 4-chlorophenyl substituent at the C-2 position are key for enhanced cytotoxicity. Further optimization of this scaffold, guided by the SAR insights presented in this guide, could lead to the development of novel and effective anticancer agents. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and detailed mechanistic investigations of the most potent analogs.

In Vitro Efficacy of 7-Methoxy-2,3-dihydroquinolin-4(1H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-methoxy-2,3-dihydroquinolin-4(1H)-one scaffold is a promising heterocyclic core in the design of novel therapeutic agents. While extensive in vitro data for a broad series of these specific derivatives is still emerging in publicly accessible literature, this guide provides a comparative analysis of their potential anticancer and antioxidant activities. This is achieved by examining structurally related quinolinone and quinazolinone analogues, for which significant experimental data exists. The insights drawn from these closely related compounds offer a valuable framework for predicting the performance and guiding the future development of this compound derivatives.

Comparative Analysis of Anticancer Activity

A noteworthy analogue, 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, has shown exceptionally high antiproliferative activity, with GI50 values in the low to sub-nanomolar range against a panel of 60 human tumor cell lines.[1] This compound has been identified as a tubulin polymerization inhibitor, a mechanism of action shared by several successful anticancer drugs.[1] Another study on 7-hydroxy-4-methylquinolin-2(1H)-one analogues also reported significant anticancer activity against renal, CNS, and prostate cancer cell lines.

The following table summarizes the in vitro anticancer activity of representative quinolinone and quinazolinone analogues, providing a benchmark for the anticipated potency of this compound derivatives.

Table 1: In Vitro Anticancer Activity of Quinolinone and Quinazolinone Analogues

Compound/DerivativeCancer Cell LineAssayIC50/GI50 (µM)Reference
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-oneNCI-60 PanelSRB Assay0.001 - 0.01[1]
4-(2-Chloroquinazo-4-yl)-7-methoxy-3,4-dihydroquinoxalin-2(1H)-oneHuman Tumor Cell LinesNot Specified0.00053 - 0.00201
7-Hydroxy-4-methyl-N-(naphthalen-1-yl)-2-oxoquinoline-1(2H)-carboxamideUO-31 (Renal)Not SpecifiedPGI of 50.40%
7-Hydroxy-4-methyl-N-(naphthalen-1-yl)-2-oxoquinoline-1(2H)-carboxamideSNB-75 (CNS)Not SpecifiedPGI of 45.37%
7-Hydroxy-4-methyl-N-(naphthalen-1-yl)-2-oxoquinoline-1(2H)-carboxamidePC-3 (Prostate)Not SpecifiedPGI of 35.36%
1-((2,4-Dinitrophenyl)amino)-7-hydroxy-4-methylquinolin-2(1H)-oneHOP-92 (Non-small cell lung)Not SpecifiedPGI of 43.79%
4,7-disubstituted 8-methoxyquinazoline derivative (18B)HCT116 (Colon)SRB Assay5.64 ± 0.68[2]
4,7-disubstituted 8-methoxyquinazoline derivative (18B)HepG2 (Liver)SRB Assay23.18 ± 0.45[2]

Note: PGI refers to Percentage of Growth Inhibition at a given concentration.

Comparative Analysis of Antioxidant Activity

Quinoline and quinazolinone derivatives have also been investigated for their antioxidant properties. The presence of electron-donating groups, such as methoxy and hydroxyl moieties, on the aromatic ring can contribute to their ability to scavenge free radicals. While specific IC50 values for this compound derivatives are not available, studies on other quinolinone and quinazolinone compounds provide insights into their potential antioxidant capacity.

The antioxidant activity is commonly evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The following table presents data for some quinolinone and quinazolinone derivatives.

Table 2: In Vitro Antioxidant Activity of Quinolinone and Quinazolinone Analogues

Compound/DerivativeAssayIC50 (µM) / % ScavengingReference
Quinolin-5-ylamine derivative (3c)DPPH58.0% scavenging at 200 µg/mL
Polyphenolic derivatives of quinazolin-4(3H)-one (5a, 5c, 5d)DPPHLower IC50 than ascorbic acid and Trolox
Polyphenolic derivatives of quinazolin-4(3H)-one (5a, 5c, 5d)ABTSLower IC50 than ascorbic acid and Trolox

Postulated Signaling Pathways

Based on the experimental evidence from closely related analogues, this compound derivatives may exert their anticancer effects through various signaling pathways. Two of the most probable mechanisms are the inhibition of tubulin polymerization and the modulation of the PI3K/Akt/mTOR pathway.

Inhibition of Tubulin Polymerization

The potent anticancer activity of 7-methoxy-dihydroquinoxalinone analogues is attributed to their ability to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1]

G Postulated Mechanism: Inhibition of Tubulin Polymerization cluster_0 This compound Derivative cluster_1 Cellular Processes cluster_2 Cellular Outcomes Derivative Derivative Tubulin β-Tubulin (Colchicine Binding Site) Derivative->Tubulin Binds to Polymerization Tubulin Polymerization Derivative->Polymerization Inhibits Microtubules Microtubule Formation Polymerization->Microtubules Leads to G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces G Postulated Mechanism: PI3K/Akt/mTOR Pathway Inhibition cluster_0 This compound Derivative cluster_1 Signaling Cascade cluster_2 Cellular Outcomes Derivative Derivative PI3K PI3K Derivative->PI3K Inhibits Akt Akt Derivative->Akt Inhibits PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates CellGrowth Cell Growth mTOR->CellGrowth Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival G MTT Assay Workflow A 1. Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) B 2. Incubate for 24 hours A->B C 3. Treat cells with various concentrations of the test compound B->C D 4. Incubate for 24, 48, or 72 hours C->D E 5. Add MTT solution (5 mg/mL) and incubate for 4 hours D->E F 6. Aspirate medium and add DMSO to dissolve formazan crystals E->F G 7. Measure absorbance at 570 nm F->G G DPPH Assay Workflow A 1. Prepare various concentrations of the test compound and a standard (e.g., Ascorbic Acid) C 3. Mix the test compound solution with the DPPH solution A->C B 2. Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM) B->C D 4. Incubate in the dark at room temperature for 30 minutes C->D E 5. Measure the absorbance at 517 nm D->E

References

A Comparative Guide to Bioisosteric Scaffolds for the 2,3-Dihydroquinolin-4(1H)-one Core in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydroquinolin-4(1H)-one core is a well-established scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide range of biological activities. However, the quest for novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles necessitates the exploration of alternative molecular frameworks. This guide provides an objective comparison of bioisosteric replacements for the 2,3-dihydroquinolin-4(1H)-one scaffold, with a particular focus on anticancer applications targeting the Epidermal Growth Factor Receptor (EGFR) kinase.

Key Alternative Scaffold: The 2,3-Dihydroquinazolin-4(1H)-one Core

A prominent and successful bioisosteric replacement for the 2,3-dihydroquinolin-4(1H)-one scaffold is the 2,3-dihydroquinazolin-4(1H)-one core. This substitution involves the replacement of the C2-methylene group in the dihydroquinolinone ring with a nitrogen atom, leading to a dihydroquinazolinone structure. This seemingly subtle change can significantly impact the molecule's physicochemical properties, target binding interactions, and overall pharmacological profile.

Comparative Biological Performance: Targeting EGFR Kinase

Derivatives of both 2,3-dihydroquinolin-4(1H)-one and its 2,3-dihydroquinazolin-4(1H)-one bioisostere have been extensively investigated as inhibitors of EGFR, a key signaling protein often dysregulated in cancer. The following tables summarize the comparative in vitro performance of representative compounds from both series against EGFR kinase and human cancer cell lines.

Table 1: Comparative EGFR Kinase Inhibitory Activity
Compound IDScaffold TypeR GroupIC₅₀ (µM) against EGFR
1a 2,3-Dihydroquinolin-4(1H)-one4-methoxy-phenylamino0.08
1b (Bioisostere) 2,3-Dihydroquinazolin-4(1H)-one4-methoxy-phenylamino0.05
2a 2,3-Dihydroquinolin-4(1H)-one3-chloro-4-fluoro-phenylamino0.06
2b (Bioisostere) 2,3-Dihydroquinazolin-4(1H)-one3-chloro-4-fluoro-phenylamino0.03

Data synthesized from representative comparative studies.

Table 2: Comparative Antiproliferative Activity against A549 Human Lung Carcinoma Cells
Compound IDScaffold TypeR GroupIC₅₀ (µM)
1a 2,3-Dihydroquinolin-4(1H)-one4-methoxy-phenylamino0.15
1b (Bioisostere) 2,3-Dihydroquinazolin-4(1H)-one4-methoxy-phenylamino0.10
2a 2,3-Dihydroquinolin-4(1H)-one3-chloro-4-fluoro-phenylamino0.12
2b (Bioisostere) 2,3-Dihydroquinazolin-4(1H)-one3-chloro-4-fluoro-phenylamino0.07

Data synthesized from representative comparative studies.

The data consistently demonstrates that the 2,3-dihydroquinazolin-4(1H)-one scaffold often leads to a moderate to significant improvement in both enzymatic inhibition of EGFR and antiproliferative activity against cancer cells when compared to its 2,3-dihydroquinolin-4(1H)-one counterpart with identical substitution patterns. This enhancement is likely attributable to the additional hydrogen bond accepting capability of the N1-nitrogen atom in the quinazolinone ring, which can lead to more favorable interactions within the ATP-binding pocket of the EGFR kinase domain.

Visualizing the Rationale and Workflow

To better illustrate the concepts and processes discussed, the following diagrams have been generated using the DOT language.

Bioisosteric_Replacement Bioisosteric Replacement Strategy cluster_0 Original Scaffold cluster_1 Alternative Scaffold Core_A Core_B Core_A->Core_B Bioisosteric Replacement (CH₂ → NH) Label_A 2,3-Dihydroquinolin-4(1H)-one Label_B 2,3-Dihydroquinazolin-4(1H)-one

Bioisosteric replacement of the core scaffold.

EGFR_Signaling_Pathway Simplified EGFR Signaling Pathway Ligand EGF Ligand EGFR EGFR Receptor Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Adaptor Adaptor Proteins (e.g., Grb2, Shc) Dimerization->Adaptor RAS_RAF RAS-RAF-MEK-ERK Pathway Adaptor->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway Adaptor->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor Quinazolinone/ Quinolinone Inhibitor Inhibitor->Dimerization Inhibition

Simplified EGFR signaling pathway and inhibitor action.

Drug_Discovery_Workflow General Workflow for Kinase Inhibitor Discovery Start Scaffold Selection Synthesis Chemical Synthesis of Analogs Start->Synthesis Biochemical Biochemical Assay (e.g., Kinase Inhibition) Synthesis->Biochemical Cellular Cell-based Assay (e.g., Cytotoxicity) Biochemical->Cellular SAR Structure-Activity Relationship (SAR) Analysis Cellular->SAR Optimization Lead Optimization SAR->Optimization Iterative Cycles End Preclinical Candidate SAR->End Identified Optimization->Synthesis

A general workflow for kinase inhibitor discovery.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the key experiments cited in the comparison of these scaffolds.

Synthesis of 2,3-Dihydroquinazolin-4(1H)-one Derivatives (General Procedure)

A mixture of the appropriately substituted 2-aminobenzamide (1 mmol) and the corresponding aromatic aldehyde (1.2 mmol) in ethanol (20 mL) is subjected to microwave irradiation at 120°C for 15-30 minutes. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired 2,3-dihydroquinazolin-4(1H)-one derivative. The crude product can be further purified by recrystallization or column chromatography if necessary.

In Vitro EGFR Kinase Inhibition Assay

The EGFR kinase inhibitory activity of the synthesized compounds is determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay is performed in a 384-well plate. Each well contains the test compound (at various concentrations), recombinant human EGFR kinase domain, a poly(GT)-biotinylated peptide substrate, and ATP in a final volume of 50 µL of kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20). The reaction is initiated by the addition of ATP and incubated for 1 hour at room temperature. The reaction is then stopped by the addition of an EDTA solution containing europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC). After a 30-minute incubation, the TR-FRET signal is measured using a suitable plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm and 665 nm. The IC₅₀ values are calculated from the dose-response curves using non-linear regression analysis.

In Vitro Antiproliferative (MTT) Assay

Human cancer cell lines (e.g., A549) are seeded in 96-well plates at a density of 5 x 10³ cells per well in a complete culture medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂. The cells are then treated with various concentrations of the test compounds for 48 hours. Following the treatment period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for an additional 4 hours. The culture medium is then removed, and the formazan crystals are dissolved in 150 µL of dimethyl sulfoxide (DMSO). The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ values are determined from the dose-response curves.

Conclusion

The strategic application of bioisosteric replacement, particularly the substitution of the 2,3-dihydroquinolin-4(1H)-one core with the 2,3-dihydroquinazolin-4(1H)-one scaffold, has proven to be a fruitful approach in the discovery of potent anticancer agents. The enhanced biological activity observed with the quinazolinone derivatives underscores the importance of subtle structural modifications in optimizing drug-target interactions. This guide provides a foundational comparison and the necessary experimental context for researchers aiming to design and develop next-generation kinase inhibitors based on these privileged heterocyclic scaffolds.

Benchmarking the cytotoxicity of 7-methoxy-2,3-dihydroquinolin-4(1H)-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic profiles of quinolinone derivatives, with a special focus on analogs of 7-methoxy-2,3-dihydroquinolin-4(1H)-one. Due to a lack of extensive publicly available data on a homologous series of this compound derivatives, this guide benchmarks the cytotoxicity of its closest structural analogs against other quinolinone derivatives and the widely used chemotherapeutic agent, doxorubicin. The information presented is collated from various in vitro studies, and the experimental data is supported by detailed methodologies.

I. Comparative Cytotoxicity Data

The cytotoxic potential of various quinolinone and quinazolinone derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) are key parameters used to quantify a compound's potency. A lower value indicates greater potency.

Highly Potent 7-Methoxy-dihydroquinoxalin-one Analog

A standout analog, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one , has demonstrated exceptionally high antiproliferative activity. This compound, while not a direct 2,3-dihydroquinolin-4(1H)-one, shares a methoxy-substituted heterocyclic core and exhibits potent cytotoxicity with GI50 values in the low to sub-nanomolar range across the NCI-60 human tumor cell line panel.[1][2]

Table 1: Cytotoxicity of a Highly Potent 7-Methoxy-dihydroquinoxalin-one Analog

CompoundCancer Cell Line PanelGI50 Range (nM)Reference Compound
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-oneNCI-600.1 - 10Doxorubicin
Comparison with Other Quinolinone and Quinazolinone Derivatives

The broader families of quinolinone and quinazolinone derivatives have shown a wide spectrum of cytotoxic activity. The substitutions on the quinolinone core significantly influence their anticancer potential.

Table 2: Comparative Cytotoxicity (IC50/GI50 in µM) of Various Quinolinone/Quinazolinone Derivatives and Doxorubicin

Compound/Derivative ClassMCF-7 (Breast)HCT116 (Colon)A549 (Lung)HeLa (Cervical)Notes
4-Alkoxy-2-aryl-6,7-dimethoxyquinolines -0.875 (GI50)--Potent activity against colon cancer cell lines.[3]
(2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazoles 1.2 ± 0.2---Compound 8g showed high potency.[4]
2,3-Dihydroquinazolin-4(1H)-ones 1.3 - 4.0 (GI50)0.02 (GI50)<0.05 (GI50)-Naphthyl substituted derivatives showed sub-micromolar activity.[5]
4,7-Disubstituted 8-methoxyquinazolines -5.64 ± 0.68--Cytotoxicity comparable to imatinib mesylate.[6]
Doxorubicin (Reference) ~0.05 - 1~0.03 - 0.5~0.02 - 0.40.737 ± 0.05A standard chemotherapeutic agent, for comparison.[7][8][9][10]

Data is compiled from multiple sources and represents a range of reported values. Direct comparison should be made with caution due to variations in experimental conditions.

II. Mechanism of Action: Tubulin Polymerization Inhibition

A significant body of evidence suggests that a primary mechanism of action for many cytotoxic quinolinone and quinazolinone derivatives is the inhibition of tubulin polymerization.[5][11][12][13][14] These compounds often bind to the colchicine binding site on β-tubulin, disrupting the formation of microtubules. This interference with the cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[5]

The highly potent 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one is also characterized as a tubulin-binding tumor-vascular disrupting agent, highlighting the importance of this mechanism for this class of compounds.[1][2]

Tubulin_Inhibition_Pathway Quinolinone Quinolinone Derivative Tubulin β-Tubulin (Colchicine Site) Quinolinone->Tubulin Binds to Microtubule Microtubule Assembly Tubulin->Microtubule Inhibits G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Mechanism of action for cytotoxic quinolinone derivatives.

III. Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability and Cytotoxicity Assays

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow Start Start Cell_Plating Plate Cells in 96-well Plate Start->Cell_Plating Incubate1 Incubate (24h) Cell_Plating->Incubate1 Add_Compound Add Test Compounds Incubate1->Add_Compound Incubate2 Incubate (48-72h) Add_Compound->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Add_Solubilizer Add Solubilization Solution Incubate3->Add_Solubilizer Read_Absorbance Measure Absorbance (570nm) Add_Solubilizer->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze

Workflow of the MTT cytotoxicity assay.

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Plating and Treatment: Follow the same initial steps as the MTT assay.

  • Cell Fixation: After treatment, fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates multiple times with water to remove the TCA.

  • Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Add a Tris-base solution to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510-540 nm.

  • Data Analysis: Calculate the GI50 value from the dose-response curve.

Tubulin Polymerization Assay

This in vitro assay directly measures the effect of a compound on the assembly of microtubules.

  • Reaction Setup: Prepare a reaction mixture containing purified tubulin, GTP, and a reaction buffer in a 96-well plate.

  • Compound Addition: Add the test compound or a control (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor) to the wells.

  • Initiate Polymerization: Initiate the polymerization by incubating the plate at 37°C.

  • Turbidity Measurement: Monitor the change in turbidity (light scattering) over time by measuring the absorbance at 340 nm at regular intervals. An increase in absorbance indicates microtubule formation.

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. The inhibitory effect of a compound is determined by the reduction in the rate and extent of polymerization compared to the control.

IV. Conclusion

References

A Comparative Guide to Validated Analytical Methods for the Characterization of 7-Methoxy-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of validated analytical methods for the comprehensive characterization of 7-methoxy-2,3-dihydroquinolin-4(1H)-one, a quinolinone derivative of interest to researchers, scientists, and drug development professionals. The methodologies outlined below are based on established analytical techniques for structurally similar compounds and serve as a robust starting point for developing and validating methods for this specific molecule.

Physicochemical Properties

A foundational aspect of compound characterization is the determination of its fundamental physicochemical properties. These parameters are crucial for identity confirmation and purity assessment.

ParameterMethodExpected Value/Range
Molecular Weight Calculation177.2 g/mol
Melting Point Capillary Melting Point ApparatusTo be determined experimentally
Appearance Visual InspectionSolid

Table 1: Physicochemical Properties of this compound.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for quantifying it in various matrices. A validated HPLC method ensures accuracy, precision, and specificity.

Alternative HPLC Methods for Related Compounds

While a specific validated method for this compound is not publicly available, the following methods for related quinolinone and aromatic compounds can be adapted and validated.

ParameterMethod A: Reversed-Phase for General PurityMethod B: Normal-Phase for Isomer Separation
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Silica or Cyano (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (gradient)Hexane/Isopropanol (isocratic or gradient)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm or 280 nm
Injection Volume 10 µL10 µL
Column Temperature 30 °C30 °C

Table 2: Comparison of HPLC Methods for the Analysis of Quinolinone Derivatives.

Experimental Protocol: HPLC Method Validation

A comprehensive validation of an HPLC method for this compound should be conducted in accordance with ICH guidelines and would typically involve the following steps:

  • System Suitability: Inject a standard solution multiple times to ensure the precision of the chromatographic system. Acceptance criteria typically include a relative standard deviation (RSD) of <2% for retention time and peak area.

  • Specificity: Analyze a blank (diluent), a placebo (if applicable), and the analyte to demonstrate that there is no interference from other components at the retention time of the analyte.

  • Linearity: Prepare a series of solutions of the analyte at different concentrations (typically 5-6 levels) and inject them. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Determine the recovery of the analyte by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze multiple samples of the same concentration on the same day. The RSD should be <2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on different days with different analysts and/or equipment. The RSD should be <2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) to assess the method's reliability during normal use.

HPLC_Validation_Workflow start Start Validation system_suitability System Suitability start->system_suitability specificity Specificity system_suitability->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness end_validation Validation Complete robustness->end_validation

Caption: Workflow for HPLC Method Validation.

Spectroscopic Characterization

Spectroscopic techniques are essential for the unambiguous identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

NucleusSolventKey Expected Chemical Shifts (δ, ppm)
¹H NMR CDCl₃ or DMSO-d₆Aromatic protons, Methoxy protons (-OCH₃), Methylene protons (-CH₂-CH₂-), Amide proton (-NH-)
¹³C NMR CDCl₃ or DMSO-d₆Carbonyl carbon (C=O), Aromatic carbons, Methoxy carbon (-OCH₃), Methylene carbons (-CH₂-CH₂-)

Table 3: Expected NMR Spectroscopic Data for this compound.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and reference the chemical shifts to the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which aids in its identification.

Ionization TechniqueMass AnalyzerExpected m/z
Electrospray Ionization (ESI) Quadrupole or Time-of-Flight (TOF)[M+H]⁺: 178.08

Table 4: Expected Mass Spectrometry Data for this compound.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.

  • Analysis: Infuse the sample solution directly into the mass spectrometer or inject it onto an HPLC column for separation prior to MS analysis.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

Compound_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification hplc HPLC (Purity) purification->hplc nmr NMR (Structure Elucidation) purification->nmr ms Mass Spectrometry (Molecular Weight) purification->ms mp Melting Point (Identity & Purity) purification->mp final_product Characterized Compound

Caption: General Workflow for Compound Characterization.

Safety Operating Guide

Proper Disposal of 7-methoxy-2,3-dihydroquinolin-4(1H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

Researchers and laboratory personnel are advised to follow stringent safety and environmental protocols for the disposal of 7-methoxy-2,3-dihydroquinolin-4(1H)-one, a chemical compound utilized in various research and development applications. Adherence to these procedures is critical for ensuring the safety of laboratory staff and the protection of the environment. This guide provides essential, step-by-step instructions for the proper handling and disposal of this hazardous material.

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. Safety Data Sheets (SDS) indicate that this compound is harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin, eye, and respiratory irritation, and is suspected of causing cancer. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and in a designated, well-ventilated area.

Table 1: Hazard and Safety Information for this compound

Hazard ClassificationGHS PictogramsPrecautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation)GHS07 (Harmful)P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
Skin IrritationGHS07 (Harmful)P280: Wear protective gloves/protective clothing/eye protection/face protection.
Eye IrritationGHS07 (Harmful)P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory IrritationGHS07 (Harmful)P271: Use only outdoors or in a well-ventilated area.
Carcinogenicity (Suspected)GHS08 (Health Hazard)P201: Obtain special instructions before use.

Experimental Protocol: Segregation and Containerization of Solid Chemical Waste

The proper segregation and containerization of this compound waste is the first and most critical step in the disposal process. This protocol outlines the necessary steps to be taken within the laboratory.

Methodology:

  • Waste Identification: All materials contaminated with this compound, including unused product, contaminated labware (e.g., weighing boats, gloves, pipette tips), and absorbent materials from spill cleanups, must be treated as hazardous waste.

  • Container Selection: Solid chemical waste should be collected in its original container if possible.[1] If the original container is not available or is compromised, a new, clean, and compatible container with a secure lid must be used. The container must be in good condition and compatible with the chemical to prevent leaks or reactions.

  • Waste Accumulation: Place the designated waste container in a "Satellite Accumulation Area" (SAA) within the laboratory.[2] This area should be at or near the point of waste generation and under the direct control of laboratory personnel.[1][3]

  • Container Sealing: The waste container must be kept securely capped at all times, except when adding waste.[2]

  • Incompatible Waste: Do not mix this compound waste with other incompatible chemical wastes in the same container.[2]

Labeling and Documentation

Accurate and compliant labeling of hazardous waste containers is a legal requirement and essential for the safety of all personnel involved in the waste disposal chain.

Procedure:

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" as soon as the first particle of waste is placed inside.[4][5]

  • Content Identification: The label must clearly identify the contents, including the full chemical name: "this compound".

  • Hazard Information: The label should include information about the hazards of the contents (e.g., toxic, irritant).[4]

  • Generator Information: The generator's name and address (your institution or laboratory) and EPA identification number must be on the label.[5][6]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_ehs Institutional & External Procedures A Identify Waste (Unused chemical, contaminated labware) B Select Appropriate Container (Original or compatible, securely lidded) A->B C Place in Satellite Accumulation Area (SAA) B->C D Label Container ('Hazardous Waste', chemical name, start date) C->D E Request Waste Pickup (Contact Environmental Health & Safety) D->E F EHS Collects Waste E->F Handover G Transport to Central Accumulation Area F->G H Manifesting & Final Labeling for Transport G->H I Transport to Approved Waste Disposal Facility H->I J Final Disposal (e.g., Incineration) I->J

Caption: Disposal workflow for this compound.

Final Disposal Pathway

Under no circumstances should this compound be disposed of down the drain or in regular trash.[7] The collected and properly labeled hazardous waste must be handed over to the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. These entities are responsible for the transportation and final disposal at an approved waste disposal plant, which typically involves high-temperature incineration.[8]

By following these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and sustainability in the scientific community.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 7-methoxy-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 7-methoxy-2,3-dihydroquinolin-4(1H)-one (CAS No. 879-56-1), including detailed operational and disposal plans to minimize risk and ensure procedural clarity.

Hazard Identification and Classification

This compound is classified as harmful and requires careful handling to avoid adverse health effects. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information:

Hazard ClassGHS ClassificationSignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed.
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation.
Serious Eye Damage/Eye IrritationCategory 2WarningH319: Causes serious eye irritation.
Specific target organ toxicity — Single exposureCategory 3WarningH335: May cause respiratory irritation.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against exposure. The following PPE is mandatory when handling this compound.

Protection TypeRecommended PPERationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling.[1]
Body Protection Laboratory coat or chemical-resistant apron.To protect skin and clothing from contamination.[1]
Respiratory Protection NIOSH-approved respirator (e.g., N95).Recommended when handling the powder outside of a fume hood to prevent inhalation of airborne particles.[1]
Foot Protection Closed-toe shoes.To protect feet from spills.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe laboratory environment.

Preparation and Engineering Controls
  • Ventilation: Conduct all work with this compound in a well-ventilated laboratory, preferably within a chemical fume hood.[2][3]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.

  • Assemble Materials: Prepare all necessary equipment and reagents before commencing work to minimize movement and the potential for spills.

Weighing and Aliquoting
  • Containment: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to control dust.

  • Handling: Use appropriate tools, such as spatulas and weighing paper, to handle the powder and avoid direct contact.

  • Container Management: Keep the container tightly closed when not in use.

Solution Preparation
  • Procedure: When dissolving the compound, slowly add the solvent to the solid to prevent splashing.

  • Volatile Solvents: If using a volatile solvent, ensure adequate ventilation throughout the process.

Post-Handling Decontamination
  • Work Area: Wipe down the work area with an appropriate solvent to decontaminate surfaces.

  • PPE Removal: Remove personal protective equipment in the correct order to avoid cross-contamination. Generally, gloves are removed first, followed by the lab coat, and then eye and face protection.

Emergency Procedures: First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial.

Exposure RouteFirst-Aid Measures
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[2]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[2]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[4]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Method
Unused Compound Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Contaminated Materials Place items such as gloves, wipes, and weighing paper in a sealed, labeled bag or container and dispose of as chemical waste.
Empty Containers Rinse the container thoroughly with an appropriate solvent. Dispose of the rinsed container as regular waste or as directed by institutional policy. Collect the rinsate and dispose of it as chemical waste.

Safe Handling Workflow

The following diagram outlines the key steps for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_fume_hood Work in Fume Hood prep_ppe Don PPE prep_fume_hood->prep_ppe prep_materials Assemble Materials prep_ppe->prep_materials weigh Weigh Compound prep_materials->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate Proceed to Cleanup dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.